molecular formula C10H8N2O4 B2916882 3-Methyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-73-5

3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2916882
CAS No.: 446830-73-5
M. Wt: 220.184
InChI Key: BUWLROXHVDVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.184. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-7-4-6(12(15)16)2-3-8(7)11-9(5)10(13)14/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWLROXHVDVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-73-5
Record name 3-methyl-5-nitro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the process.

Introduction

This compound is a substituted indole derivative. The indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group at the 5-position and a carboxylic acid at the 2-position makes this molecule a valuable intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens up avenues for a wide range of chemical transformations.

This guide will detail a robust synthetic route employing the Japp-Klingemann reaction followed by a Fischer indole synthesis. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic techniques will be presented to confirm the identity and purity of the synthesized compound.

Part 1: Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized in the second step via the Fischer indole synthesis to yield the desired indole framework.[1][2][3]

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The process begins with the diazotization of 4-nitroaniline, which then reacts with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. The resulting hydrazone is subsequently cyclized under acidic conditions to form the ethyl ester of the target molecule, which is finally hydrolyzed to afford this compound.

Synthetic_Pathway 4-Nitroaniline 4-Nitroaniline Hydrazone_Intermediate Hydrazone_Intermediate 4-Nitroaniline->Hydrazone_Intermediate 1. NaNO2, HCl 2. Japp-Klingemann Reaction Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate->Hydrazone_Intermediate Ethyl_3_methyl_5_nitro_1H_indole_2_carboxylate Ethyl_3_methyl_5_nitro_1H_indole_2_carboxylate Hydrazone_Intermediate->Ethyl_3_methyl_5_nitro_1H_indole_2_carboxylate Fischer Indole Synthesis (Acid Catalyst, Heat) Target_Molecule 3-Methyl-5-nitro-1H- indole-2-carboxylic acid Ethyl_3_methyl_5_nitro_1H_indole_2_carboxylate->Target_Molecule Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1][3] In this step, 4-nitroaniline is converted to its diazonium salt, which then couples with ethyl 2-methylacetoacetate to yield the corresponding hydrazone.

Experimental Protocol:

  • Diazotization of 4-Nitroaniline:

    • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate in ethanol.

    • To this solution, add a solution of sodium acetate in water to act as a buffer.

    • Cool this mixture to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

    • A yellow to orange precipitate of the hydrazone should form.

    • Continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

    • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum.

Step 2: Fischer Indole Synthesis and Hydrolysis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by heating an arylhydrazone with an acid catalyst.[4][5] The hydrazone intermediate from Step 1 is cyclized, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocol:

  • Fischer Indole Cyclization:

    • Suspend the dried hydrazone intermediate in a suitable solvent such as ethanol or acetic acid.

    • Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[5][6]

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The crude ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • The desired this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Part 2: Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized This compound Physical_Properties Physical Properties (Melting Point, Appearance) Synthesized_Product->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Synthesized_Product->Spectroscopic_Analysis Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Synthesized_Product->Purity_Assessment Final_Confirmation Structural Confirmation and Purity Verified Physical_Properties->Final_Confirmation NMR ¹H and ¹³C NMR Spectroscopic_Analysis->NMR IR Infrared (IR) Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis Purity_Assessment->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation UV_Vis->Final_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties
PropertyExpected Observation
Appearance Yellowish to brownish solid.
Melting Point A sharp melting point is indicative of high purity.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.
Molecular Formula C₁₀H₈N₂O₄[7][8]
Molecular Weight 220.19 g/mol [7][8]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are based on the analysis of similar structures.[9][10]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

    • δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton. This peak is also broad and exchanges with D₂O.

    • δ ~8.5 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position.

    • δ ~8.0 ppm (dd, J ≈ 9.0, 2.0 Hz, 1H): Aromatic proton at the C6 position.

    • δ ~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton at the C7 position.

    • δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C3 position. The exact chemical shift of the methyl group can be influenced by the solvent and other substituents.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~142 ppm: C5 carbon attached to the nitro group.

    • δ ~138 ppm: C7a carbon.

    • δ ~128 ppm: C3a carbon.

    • δ ~125 ppm: C2 carbon.

    • δ ~118 ppm: C6 carbon.

    • δ ~115 ppm: C4 carbon.

    • δ ~112 ppm: C7 carbon.

    • δ ~108 ppm: C3 carbon.

    • δ ~10 ppm: Methyl carbon (-CH₃).

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300-3400N-H stretch (indole)Medium, sharp
2500-3300O-H stretch (carboxylic acid)Very broad
1680-1710C=O stretch (carboxylic acid, conjugated)Strong, sharp
1500-1550 and 1300-1350N-O asymmetric and symmetric stretches (nitro group)Strong, sharp
~1600, ~1450C=C stretches (aromatic ring)Medium to weak

The broad O-H stretch of the carboxylic acid is a characteristic feature.[11][12][13]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 220.05.

  • High-Resolution Mass Spectrometry (HRMS): For C₁₀H₈N₂O₄, the calculated exact mass is 220.0484.[8] Observing a mass very close to this value would confirm the elemental composition.

  • Fragmentation Pattern: Key fragments may include the loss of H₂O (m/z = 202), COOH (m/z = 175), and NO₂ (m/z = 174).

4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Nitro-substituted indoles typically exhibit strong absorption in the UV region. For 5-nitroindole derivatives, a strong absorption peak is expected around 320-350 nm.[14][15]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and strong acids.

  • Nitro compounds can be energetic; avoid excessive heat and shock.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures for the Japp-Klingemann reaction and Fischer indole synthesis, researchers can reliably obtain this valuable chemical intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its application in further research and development.

References

Physicochemical properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring an indole core, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group, a nitro group, and a carboxylic acid function imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

The journey of a candidate molecule from laboratory synthesis to a viable drug product is fundamentally governed by its physicochemical properties. These characteristics—such as acidity (pKa), solubility, and lipophilicity—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of this compound. It combines theoretical principles with detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Structural Attributes

A precise understanding of a molecule's structure is the foundation upon which all other physicochemical characterization is built.

  • IUPAC Name: this compound[1]

  • CAS Number: 446830-73-5[1][2]

  • Molecular Formula: C₁₀H₈N₂O₄[1][2]

  • Canonical SMILES: CC1=C(NC2=C1C=C(C=C2)--INVALID-LINK--[O-])C(=O)O[1][3]

  • InChIKey: BUWLROXHVDVDKY-UHFFFAOYSA-N[1][3]

The structure combines an acidic carboxylic acid group, a basic indole nitrogen, a lipophilic methyl group, and a strongly electron-withdrawing nitro group. This combination suggests a complex interplay of properties, including pH-dependent solubility and the potential for hydrogen bonding.

pKa_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Titrate Titrate with NaOH (Record pH vs. Volume) Calibrate->Titrate Standardize Standardize Titrant (0.1 M NaOH) Standardize->Titrate PrepareSample Prepare Analyte Solution (1-10 mM) PrepareSample->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot EquivPoint Determine Equivalence Point (Vₑ) Plot->EquivPoint pKaCalc Calculate pKa (pH at Vₑ/2) EquivPoint->pKaCalc Solubility_Workflow Start Add Excess Solid to pH Buffers Shake Agitate at Constant Temp (e.g., 24-72h) Start->Shake EquilibriumCheck Time Point Sampling (Confirm Equilibrium) Shake->EquilibriumCheck EquilibriumCheck->Shake Continue Agitation Filter Filter Supernatant (0.22 µm) EquilibriumCheck->Filter Equilibrium Reached Analyze Quantify by HPLC-UV Filter->Analyze Result Report Solubility (mg/mL or µM) Analyze->Result

References

A Guide to the Spectroscopic Elucidation of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.19 g/mol )[1][2][3]. As a complex indole derivative, this compound holds potential in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers engaged in the synthesis, identification, and application of substituted nitroindoles.

Introduction: The Imperative for Spectroscopic Validation

The functionalization of the indole scaffold is a cornerstone of modern drug discovery. The introduction of a nitro group, a methyl group, and a carboxylic acid moiety, as in this compound, creates a molecule with distinct electronic and steric properties. The precise placement of these groups is critical to its biological activity and chemical reactivity. Therefore, rigorous structural analysis is not merely a procedural step but a fundamental requirement for advancing research.

This guide employs a multi-technique approach—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation—to build a self-validating analytical model. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential. The analysis is conducted with the understanding that the electron-withdrawing nature of the nitro group and carboxylic acid, coupled with the electron-donating effect of the indole nitrogen, will significantly influence chemical shifts.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons like N-H and COOH.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.

Diagram: Structural Assignment Workflow

Below is a workflow outlining the logical process for assigning NMR signals to the molecular structure.

G cluster_mol Structure of this compound cluster_nmr NMR Analysis cluster_assign Final Assignment mol Molecular Structure (with Atom Numbering) H_NMR ¹H NMR - Identify singlets (CH₃, NH, COOH) - Analyze aromatic region (coupling patterns) mol->H_NMR Predict ¹H signals C_NMR ¹³C NMR & DEPT - Identify quaternary carbons (C2, C3, C3a, C5, C7a) - Identify CH₃ and COOH carbons mol->C_NMR Predict ¹³C signals TwoD_NMR 2D NMR (HSQC/HMBC) - Correlate protons to directly attached carbons (HSQC) - Confirm long-range C-H correlations (HMBC) H_NMR->TwoD_NMR Guide 2D experiments C_NMR->TwoD_NMR Assignment Correlated Data Table (¹H, ¹³C, HMBC) TwoD_NMR->Assignment Confirm connectivity

Caption: Workflow for NMR spectral assignment.

¹H NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show signals for three distinct regions: the exchangeable protons (NH and COOH), the aromatic protons on the benzene ring, and the methyl group protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
N1-H > 12.0broad singlet1HThe indole N-H proton is typically downfield and broadened due to quadrupole effects and exchange. In indole-2-carboxylic acids, this signal is often observed around 11.8-12.0 ppm.[4]
COOH > 13.0broad singlet1HThe carboxylic acid proton is highly deshielded and will exchange with D₂O. Its chemical shift is concentration-dependent but typically appears far downfield (>12 ppm).[5][6]
H4 ~8.7d (J ≈ 2.2 Hz)1HH4 is ortho to the powerfully electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet due to coupling with H6. Data for 3-methyl-5-nitro-1H-indole shows the analogous proton (H4) at 8.57 ppm.[7]
H6 ~8.2dd (J ≈ 9.0, 2.2 Hz)1HH6 is coupled to both H7 (ortho coupling) and H4 (meta coupling). The nitro group at C5 shifts it downfield. The analogous proton in 3-methyl-5-nitro-1H-indole appears at 8.11 ppm.[7]
H7 ~7.8d (J ≈ 9.0 Hz)1HH7 is ortho to the fused pyrrole ring and shows a standard ortho coupling to H6. Its chemical shift is influenced by the adjacent ring system.
C3-CH₃ ~2.4singlet3HThe methyl group at C3 is attached to an sp² carbon and is expected to appear as a sharp singlet. Data for 3-methyl-2-phenyl indole shows this methyl signal at 2.42 ppm.[8]

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, including five quaternary carbons.

Carbon AssignmentPredicted δ (ppm)DEPT-135Rationale & Comparative Insights
C2 (COOH) ~165No signalThe carboxylic acid carbon is typically found in the 165-185 ppm range.[5][6] Conjugation with the indole ring may shift it slightly upfield.
C5 (C-NO₂) ~142No signalThe carbon directly attached to the nitro group is significantly deshielded. The value for 3-methyl-5-nitro-1H-indole is 141.5 ppm.[7]
C7a ~139No signalThis is the bridgehead carbon adjacent to the nitro-substituted ring.
C3a ~128No signalThis is the second bridgehead carbon.
C6 ~118CH (positive)Aromatic CH carbon.
C4 ~117CH (positive)Aromatic CH carbon.
C7 ~112CH (positive)The C7 carbon of the indole ring is typically found around 111-115 ppm.[9]
C3 (C-CH₃) ~114No signalThe C3 carbon is substituted and its chemical shift is influenced by the methyl group.
C2 ~130No signalThe C2 carbon bearing the carboxylic acid is a quaternary carbon within the pyrrole ring.
C3-CH₃ ~10-12CH₃ (positive)The aliphatic methyl carbon signal is expected in the upfield region. The value for 3-methyl-5-nitro-1H-indole is 9.58 ppm.[7]

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic signals will arise from the carboxylic acid and nitro groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is finely ground with dry KBr powder and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation (Predicted)
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 2500 O-H stretchBroadCarboxylic Acid (H-bonded)
~3400 N-H stretchMediumIndole N-H
~1710 C=O stretchStrongCarboxylic Acid (dimer)
1550 - 1475 N-O asymmetric stretchStrongNitro Group (NO₂)
1360 - 1290 N-O symmetric stretchStrongNitro Group (NO₂)
~1600 & ~1450 C=C stretchMediumAromatic Ring
1320 - 1000 C-O stretchStrongCarboxylic Acid

Table 3: Key Predicted IR Absorption Frequencies.

The IR spectrum provides a clear and rapid confirmation of the major functional groups. The extremely broad O-H stretch from 3300-2500 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid.[6][10] The sharp, strong C=O stretch around 1710 cm⁻¹ further confirms this group.[6][10] Crucially, two strong bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds are definitive evidence for the nitro group. The indole N-H stretch typically appears as a sharper band around 3400 cm⁻¹.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern under ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion into the ion source.

  • Ionization: Electrospray Ionization (ESI) in negative mode (ESI-) is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion. Electron Impact (EI) can also be used, which typically induces more extensive fragmentation.

  • Mass Analysis: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass of the molecular ion.

Mass Spectral Interpretation (Predicted)
  • Molecular Ion: Using ESI(-), the base peak is expected to be the [M-H]⁻ ion at m/z 219.04. HRMS should confirm the formula C₁₀H₇N₂O₄⁻. Under EI or ESI(+), the molecular ion [M]⁺˙ at m/z 220 or the [M+H]⁺ ion at m/z 221 would be observed.

  • Key Fragmentation Pathways: The fragmentation will be driven by the loss of stable neutral molecules and radicals from the molecular ion.

G M [M]⁺˙ m/z 220 M_minus_OH [M-OH]⁺ m/z 203 M->M_minus_OH - •OH M_minus_H2O [M-H₂O]⁺˙ m/z 202 M->M_minus_H2O - H₂O (ortho effect) M_minus_COOH [M-COOH]⁺ m/z 175 M->M_minus_COOH - •COOH M_minus_NO2 [M-NO₂]⁺ m/z 174 M->M_minus_NO2 - •NO₂

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of •OH (m/z 203): A common fragmentation for carboxylic acids.

  • Loss of H₂O (m/z 202): An potential fragmentation, though less common than loss of OH or COOH.

  • Loss of •COOH (m/z 175): Decarboxylation is a highly favorable fragmentation pathway, leading to a stable 3-methyl-5-nitro-indole radical cation.

  • Loss of •NO₂ (m/z 174): Loss of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. While publicly available experimental spectra for this specific molecule are scarce, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from closely related analogs.

  • ¹H and ¹³C NMR will definitively establish the substitution pattern and carbon-hydrogen framework.

  • IR spectroscopy will provide unambiguous confirmation of the carboxylic acid and nitro functional groups.

  • Mass spectrometry will confirm the molecular weight and elemental composition, with fragmentation patterns supporting the proposed structure.

This integrated analytical approach provides a robust, self-validating system for the characterization of this and other complex heterocyclic compounds, ensuring the scientific integrity required for advanced research and development.

References

A Technical Guide to the Biological Activity Screening of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound biological significance.[1] This privileged scaffold is present in numerous approved drugs, demonstrating its versatility in interacting with a wide range of biological targets.[2] The inherent chemical properties of the indole ring system, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an ideal template for the design of novel therapeutic agents.[2][3] Among the myriad of indole-containing compounds, those bearing a nitro group have garnered significant attention for their potential as anticancer and antimicrobial agents.[4] This guide focuses on a specific, promising subclass: derivatives of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. We will provide a comprehensive, in-depth technical overview of the synthesis and a rational, multi-tiered screening cascade designed to elucidate the biological activities of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.

PART 1: Synthesis and Derivatization

A robust and reproducible synthetic route is the foundation of any screening campaign. The synthesis of the core scaffold, this compound, can be efficiently achieved via the Reissert indole synthesis. This classical method is well-suited for the preparation of indole-2-carboxylic acids from ortho-nitrotoluene precursors.[5][6]

Synthesis of this compound (Core Scaffold)

The Reissert synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5][7]

Reaction Scheme:

Reissert Indole Synthesis 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene Intermediate Ethyl 2-(2-methyl-4-nitrophenyl)-2-oxoacetate 2-Methyl-4-nitrotoluene->Intermediate 1. Potassium ethoxide, Ethanol 2. Diethyl oxalate Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate Core_Scaffold 3-Methyl-5-nitro-1H-indole- 2-carboxylic acid Intermediate->Core_Scaffold 1. Zn, Acetic Acid (Reduction & Cyclization) 2. NaOH (aq), then H+ (Hydrolysis) Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for Anticancer Hits) cluster_2 Tier 3: Target-Specific Assays (for Confirmed Hits) Primary_Screening Initial Cytotoxicity & Antimicrobial Screening Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Primary_Screening->Antimicrobial Anticancer Anticancer Cytotoxicity Screening (MTT Assay) Primary_Screening->Anticancer Secondary_Screening Mechanism of Action Elucidation Anticancer->Secondary_Screening Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Secondary_Screening->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Secondary_Screening->Apoptosis Target_Assays Molecular Target Identification Cell_Cycle->Target_Assays Cell Cycle-Arresting Compounds Apoptosis->Target_Assays Apoptosis-Inducing Compounds Tubulin Tubulin Polymerization Assay Target_Assays->Tubulin VEGFR2 VEGFR-2 Kinase Assay Target_Assays->VEGFR2 cMyc c-Myc G-quadruplex Binding Assay Target_Assays->cMyc

References

Historical literature review on the discovery of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Literature on the Discovery of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives represent a cornerstone in the edifice of heterocyclic chemistry, with profound implications for medicinal chemistry and drug development.[1][2] This guide provides a comprehensive historical review of the discovery and synthesis of this pivotal molecular scaffold. We will traverse the seminal synthetic routes, from the classical Fischer and Reissert syntheses to modern adaptations, elucidating the chemical logic and experimental nuances that have driven the evolution of this field. This document is intended to serve as an in-depth technical resource, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform contemporary research and development.

The Dawn of Indole Chemistry: A Prelude to Carboxylic Acid Derivatives

The story of indole chemistry is intrinsically linked to the study of the dye indigo.[3][4] In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[3][4] This foundational work laid the groundwork for the exploration of the indole nucleus. Subsequently, the late 19th century witnessed a burgeoning interest in synthesizing substituted indoles, driven by the desire to understand the structure of natural products and to create novel dyestuffs.[3] It was within this fervent period of chemical exploration that the first methods for the synthesis of indole-2-carboxylic acids were developed.

The Fischer Indole Synthesis: An Enduring Classic for 2,3-Substituted Indoles

In 1883, Emil Fischer developed what is now one of the oldest and most reliable methods for synthesizing substituted indoles.[3][5][6] While the direct synthesis of indole itself can be problematic using this method, it is exceptionally well-suited for generating indoles with substitutions at the 2- and/or 3-positions.[3] The synthesis of indole-2-carboxylic acid via the Fischer method involves the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[3]

Mechanistic Causality of the Fischer Indole Synthesis

The Fischer indole synthesis is a testament to the elegance of acid-catalyzed rearrangements. The reaction proceeds through a series of well-defined steps, each with a clear chemical rationale.[6][7]

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound (in this case, pyruvic acid) to form a hydrazone. This is a standard reaction between a primary amine derivative and a ketone or aldehyde.

  • Tautomerization and[3][3]-Sigmatropic Rearrangement: The hydrazone then tautomerizes to its enamine form. This is a crucial step as it sets the stage for the key bond-forming event: a[3][3]-sigmatropic rearrangement, analogous to the Cope rearrangement.[7] This rearrangement forms a new carbon-carbon bond and breaks the N-N bond of the hydrazine.

  • Aromatization and Cyclization: The resulting diimine intermediate readily aromatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to form the final, energetically favorable aromatic indole ring.[6]

Experimental Protocol: Fischer Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol based on the classical Fischer indole synthesis for indole-2-carboxylic acid.

Materials:

  • Phenylhydrazine

  • Pyruvic acid

  • Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)[6]

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine in the chosen solvent. Cool the solution in an ice bath. Slowly add an equimolar amount of pyruvic acid to the cooled solution with stirring. The phenylhydrazone of pyruvic acid will precipitate.

  • Isolation of Hydrazone (Optional but Recommended): Filter the precipitated phenylhydrazone, wash with a small amount of cold solvent, and dry. This purification step often leads to a cleaner final product.

  • Cyclization: Add the dried phenylhydrazone to a flask containing the acid catalyst. The choice of catalyst and reaction temperature is crucial and often requires optimization. For example, heating in polyphosphoric acid at 100-140°C is a common condition.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into a beaker of ice water. The crude indole-2-carboxylic acid will precipitate. Filter the solid, wash thoroughly with water to remove the acid catalyst, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Diagram of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole2CA Indole-2-Carboxylic Acid Aminal->Indole2CA Elimination of NH3

Caption: The Fischer indole synthesis pathway.

The Reissert Indole Synthesis: A Complementary Approach

Mechanistic Rationale of the Reissert Indole Synthesis

The Reissert synthesis is a two-stage process, each with a distinct chemical transformation.

  • Condensation: The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate.[8] The base (typically sodium ethoxide or the stronger potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. A reducing agent, such as zinc in acetic acid or ferrous sulfate and ammonia, reduces the nitro group to an amino group.[8][9][10] The newly formed amino group then undergoes a rapid intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid.[9][10]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol for the Reissert indole synthesis.

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Base (e.g., sodium ethoxide or potassium ethoxide)

  • Absolute ethanol

  • Reducing agent (e.g., zinc dust, ferrous sulfate heptahydrate)

  • Acetic acid or aqueous ammonia

Procedure:

  • Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the base in absolute ethanol. To this, slowly add a mixture of o-nitrotoluene and diethyl oxalate. The reaction is typically heated to reflux for several hours.

  • Isolation of Pyruvate: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with dilute acid to precipitate the ethyl o-nitrophenylpyruvate, which is then filtered, washed, and dried.

  • Reductive Cyclization: In a separate flask, suspend the ethyl o-nitrophenylpyruvate in a suitable solvent (e.g., acetic acid or ethanol/water). Add the reducing agent portion-wise while monitoring the temperature. The reaction is often exothermic.

  • Work-up and Isolation: Once the reduction is complete, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the crude indole-2-carboxylic acid is precipitated by adjusting the pH. The product is then collected by filtration and recrystallized.

Diagram of the Reissert Indole Synthesis

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product oNitrotoluene o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate oNitrotoluene->Pyruvate Base-catalyzed Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Pyruvate Indole2CA Indole-2-Carboxylic Acid Pyruvate->Indole2CA Reductive Cyclization

Caption: The Reissert indole synthesis pathway.

Comparative Analysis of Classical Syntheses

FeatureFischer Indole SynthesisReissert Indole Synthesis
Discovery Year 1883[5]1897[8]
Key Precursors Phenylhydrazine, Pyruvic Acido-Nitrotoluene, Diethyl Oxalate
Key Transformation [3][3]-Sigmatropic Rearrangement[7]Reductive Cyclization[8]
Catalyst/Reagent Acid (Brønsted or Lewis)[5]Base, then Reducing Agent[8]
Advantages High reliability, wide substrate scopeGood for specific substitution patterns
Limitations May be problematic for indole itself[3]Requires strongly electron-withdrawing group

The Enduring Legacy and Modern Relevance of Indole-2-Carboxylic Acids

The discovery of these classical synthetic routes opened the door to a vast and diverse world of indole chemistry. Indole-2-carboxylic acid is not merely a synthetic curiosity but a valuable building block in the development of a wide array of bioactive molecules.[2] Its derivatives have found applications as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Modern synthetic chemistry continues to build upon the foundations laid by Fischer and Reissert. Newer methods, such as those developed by Leimgruber and Batcho, offer more efficient and higher-yielding pathways to substituted indoles.[3] Furthermore, advancements in catalytic systems, including palladium-catalyzed cross-coupling reactions, have expanded the toolkit for constructing the indole nucleus.[6][11]

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1] Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it a perennial favorite in drug discovery campaigns.[2] For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[12][13]

Conclusion

The historical journey of the discovery of indole-2-carboxylic acids is a compelling narrative of scientific inquiry and ingenuity. The pioneering work of Fischer and Reissert provided the chemical community with robust and versatile tools for the synthesis of this important heterocyclic scaffold. Their mechanistic insights and experimental protocols have not only stood the test of time but also continue to inspire the development of new and improved synthetic methodologies. For researchers in the pharmaceutical and chemical sciences, a deep understanding of this history is not just an academic exercise but a source of practical knowledge and creative inspiration for the design and synthesis of the next generation of indole-based therapeutics.

References

A Technical Guide to the Therapeutic Targeting Potential of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility allows for the fine-tuning of biological activity, leading to potent agents across a wide spectrum of diseases.[1] This guide focuses on a specific, functionalized derivative, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄, MW: 220.18 g/mol ).[3][4] While direct studies on this exact molecule are nascent, a comprehensive analysis of its core components—the indole-2-carboxylic acid backbone and the 5-nitro substituent—provides a robust, evidence-based framework for predicting its most promising therapeutic targets. This document synthesizes data from analogous compounds to illuminate high-potential research avenues in oncology, virology, and immunology for drug development professionals.

Deconstruction of the Pharmacophore: Rationale for Target Selection

The therapeutic potential of this compound can be logically inferred by examining its constituent chemical motifs. Each functional group contributes to the molecule's physicochemical properties and potential interactions with biological macromolecules.

  • Indole-2-carboxylic Acid Core: This scaffold is a well-established pharmacophore. The carboxylic acid at the 2-position is frequently critical for biological activity, often acting as a key hydrogen bond donor/acceptor or as a bidentate ligand for coordinating metal ions within enzyme active sites.[5][6] This feature is central to the inhibition of several metalloenzymes.

  • 5-Nitro Group: The electron-withdrawing nitro group at the 5-position significantly alters the electronic profile of the indole ring. This modification can enhance binding affinity and introduce novel mechanisms of action. In related compounds, the nitro group has been shown to be crucial for activities such as binding to unique DNA secondary structures and improving antibacterial potency.[1][7][8]

  • 3-Methyl Group: Substitution at the 3-position of the indole ring can modulate steric interactions within a binding pocket, potentially enhancing selectivity and potency while also influencing metabolic stability.

Based on extensive research into these structural analogues, this guide will explore four primary classes of potential therapeutic targets: Immuno-Oncology Enzymes (IDO1/TDO) , Viral Integrases (HIV-1 Integrase) , Oncogenic DNA/Protein Targets (c-Myc G-Quadruplex & 14-3-3η) , and Inflammatory Receptors (CysLT1) .

Target Class I: Indoleamine 2,3-dioxygenase 1 (IDO1) & Tryptophan 2,3-dioxygenase (TDO)

Scientific Rationale

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. In the context of oncology, tumor cells often overexpress these enzymes to deplete local tryptophan levels and produce immunosuppressive kynurenine metabolites. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade immune surveillance. Therefore, inhibiting IDO1 and TDO has emerged as a major strategy in cancer immunotherapy.[9] The indole-2-carboxylic acid scaffold has been successfully utilized to develop potent dual inhibitors of both IDO1 and TDO.[9]

Proposed Mechanism of Action

Inhibitors based on the indole-2-carboxylic acid scaffold are proposed to act as competitive inhibitors, binding to the active site of IDO1 and TDO. The indole nitrogen and the carboxylic acid moiety likely coordinate with the heme iron and interact with key amino acid residues in the catalytic pocket, preventing the binding of the natural substrate, L-tryptophan. By blocking this metabolic pathway, an inhibitor would restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating effector T-cells to mount an anti-tumor immune response.

IDO1_TDO_Pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO1_TDO IDO1 / TDO (Overexpressed in Tumors) Tryptophan->IDO1_TDO Catabolized by Kynurenine Kynurenine (Immunosuppressive) IDO1_TDO->Kynurenine Produces Immune_Response Restored Anti-Tumor Immune Response T_Cell T-Cell Inactivation & Anergy Kynurenine->T_Cell Inhibitor 3-Methyl-5-nitro-1H- indole-2-carboxylic acid Inhibitor->IDO1_TDO Inhibits

Caption: Kynurenine pathway inhibition via IDO1/TDO.

Quantitative Data from Analogue Studies

The following table summarizes the inhibitory activity of representative indole-2-carboxylic acid derivatives against IDO1 and TDO, demonstrating the scaffold's potential.[9]

CompoundTargetIC₅₀ (μM)
9o-1 IDO11.17
TDO1.55
9p-O IDO10.0XX (double-digit nM)
TDO0.0XX (double-digit nM)
Data extracted from a study on 6-acetamido-indole-2-carboxylic acid derivatives.[9]
Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol describes a method to assess the inhibitory potential of a test compound on IDO1 activity in a cellular context.

  • Cell Culture: Culture HeLa cells or other IDO1-expressing cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Setup: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with medium containing the test compound and 50 ng/mL of human interferon-gamma (hIFN-γ) to induce IDO1 expression. Include a positive control (e.g., Epacadostat) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new plate.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 20 minutes until a yellow color develops.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the concentration of kynurenine based on a standard curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Target Class II: HIV-1 Integrase

Scientific Rationale

HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[5][6] Integrase Strand Transfer Inhibitors (INSTIs) are a highly effective class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a novel and potent pharmacophore for the development of INSTIs.[5][6]

Proposed Mechanism of Action

The catalytic core of HIV-1 integrase contains two crucial Mg²⁺ ions. The proposed mechanism for indole-2-carboxylic acid derivatives involves the chelation of these two metal ions by the indole nitrogen and the C2-carboxylate group.[6] This interaction occupies the active site and prevents the binding and processing of the viral DNA, thus inhibiting the strand transfer reaction and halting viral replication. The 5-nitro group could further enhance binding through interactions with nearby residues or the viral DNA itself.[5]

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Strand Transfer Inhibited Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 Binds to vDNA->Mg2 Inhibitor Indole-2-Carboxylic Acid Scaffold Inhibitor->Mg1 Inhibitor->Mg2 Chelation Chelation via Indole N and COOH Chelation->Mg1 Chelation->Mg2

Caption: Chelation of Mg²⁺ ions in HIV-1 integrase active site.

Quantitative Data from Analogue Studies

Studies on optimized indole-2-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase.[5][6]

CompoundTargetIC₅₀ (μM)
17a HIV-1 Integrase3.11
20a HIV-1 Integrase0.13
Data extracted from studies on various indole-2-carboxylic acid derivatives as INSTIs.[5][6]
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a biochemical assay to measure the direct inhibitory effect of a compound on the strand transfer activity of purified HIV-1 integrase.

  • Reagents and Setup:

    • Recombinant HIV-1 Integrase enzyme.

    • Donor DNA (oligonucleotide mimicking the viral DNA end, often labeled with biotin).

    • Target DNA (oligonucleotide mimicking host DNA, often labeled with a fluorophore like FAM).

    • Assay Buffer: MOPS, NaCl, MgCl₂, DTT.

  • Reaction Mixture:

    • In a 384-well plate, add the test compound (this compound) at various concentrations.

    • Add the recombinant HIV-1 integrase enzyme and the biotin-labeled donor DNA.

    • Incubate for 30 minutes at 37°C to allow for the formation of the enzyme-DNA complex (3'-processing).

  • Strand Transfer Initiation: Add the FAM-labeled target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Assay Termination and Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow the biotinylated DNA to bind.

    • Wash the plate to remove unbound components.

    • Read the fluorescence intensity (excitation/emission suitable for FAM). A successful strand transfer event incorporates the FAM-labeled target DNA into the complex, resulting in a high fluorescence signal.

  • Data Analysis: The inhibitory activity is measured as a decrease in the fluorescence signal. Calculate the IC₅₀ value from the dose-response curve.

Target Class III: Oncogenic DNA Structures & Proteins

Scientific Rationale

Beyond enzymatic targets, the unique electronic properties conferred by the 5-nitroindole moiety suggest potential interactions with non-canonical biological structures, such as G-quadruplexes in oncogene promoters, and with key signaling proteins like 14-3-3η.

  • c-Myc G-Quadruplex (G4): The promoter region of the c-Myc oncogene is rich in guanine and can fold into a four-stranded DNA secondary structure known as a G-quadruplex. Stabilization of this G4 structure by a small molecule can act as a steric block to the transcriptional machinery, thereby downregulating c-Myc expression.[8] The planar, electron-deficient 5-nitroindole scaffold is well-suited for π-π stacking interactions with the G-quartets, making it a promising candidate for a G4 stabilizer.[8][10]

  • 14-3-3η Protein: The 14-3-3 family of proteins are crucial adaptors in cell signaling, often overexpressed in cancers like hepatocellular carcinoma. They regulate processes like cell cycle progression and apoptosis. Targeting the 14-3-3η protein with small molecule inhibitors has been shown to induce G1-S phase cell cycle arrest and promote apoptosis in liver cancer cells.[11] Indole-2-carboxylic acid derivatives have been successfully designed to target this protein.[11][12]

Proposed Mechanism of Action
  • For c-Myc G4: The compound would bind to the terminal G-quartets of the G-quadruplex structure, primarily through π-π stacking. This binding event increases the thermal stability of the G4 fold, preventing its unwinding and thereby repressing the transcription of the c-Myc gene. This leads to cell cycle arrest and apoptosis in cancer cells.[8]

  • For 14-3-3η: The inhibitor would bind to the protein's substrate-binding groove, disrupting its interaction with client proteins (e.g., p53, Raf). This disruption would interfere with pro-survival signaling pathways and reactivate apoptotic mechanisms.

G4_Stabilization cluster_promoter c-Myc Promoter DNA_unwound Unwound DNA G4 G-Quadruplex (Folded State) DNA_unwound->G4 Folds into cMyc_Expression c-Myc Oncogene Expression Repression Transcription Repressed G4->Repression Transcription RNA Polymerase II Transcription->DNA_unwound Binds & Transcribes Transcription->G4 Blocked by Inhibitor 5-Nitroindole Scaffold Inhibitor->G4 Binds & Stabilizes

Caption: Transcriptional repression via c-Myc G4 stabilization.

Quantitative Data from Analogue Studies

Derivatives of the core scaffolds have shown potent anti-proliferative effects in various cancer cell lines.

CompoundTarget/Cell LineIC₅₀ (μM)
46 (Indole-2-COOH deriv.) Bel-7402/5-Fu (Liver Cancer)4.55
C11 (Indole-2-COOH deriv.) Bel-7402 (Liver Cancer)Not specified, but potent
5-Nitroindole deriv. HeLa (Cervical Cancer)Varies (low μM)
Data extracted from studies on 14-3-3η inhibitors and c-Myc G4 binders.[8][11][12]
Experimental Protocol: FRET Melting Assay for G-Quadruplex Stabilization

This biophysical assay measures a compound's ability to stabilize a G-quadruplex structure by monitoring its melting temperature (Tₘ).

  • Oligonucleotide Design: Synthesize a DNA oligonucleotide corresponding to the c-Myc promoter G4-forming sequence, labeled with a FRET pair (e.g., FAM as the donor at the 5'-end and TAMRA as the quencher at the 3'-end). In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence.

  • Assay Buffer: Prepare a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to promote G4 formation.

  • Assay Setup: In a 96-well qPCR plate, add the FRET-labeled oligonucleotide (e.g., 200 nM final concentration), the test compound at various concentrations, and the assay buffer. Include a no-compound control.

  • Annealing: Heat the plate to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper G4 folding.

  • Melting Curve Analysis:

    • Use a real-time PCR machine to monitor the FAM fluorescence as the temperature is increased incrementally from 25°C to 95°C.

    • As the G4 structure melts (unfolds), the donor and quencher separate, leading to an increase in FAM fluorescence.

  • Data Analysis: Plot the first derivative of the fluorescence intensity versus temperature. The peak of this curve corresponds to the melting temperature (Tₘ). A stabilizing compound will cause a significant positive shift in the Tₘ (ΔTₘ) compared to the control.

Target Class IV: Cysteinyl Leukotriene Receptor 1 (CysLT1)

Scientific Rationale

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation involved in the pathophysiology of asthma and allergic rhinitis.[13] They exert their effects by binding to G protein-coupled receptors, primarily the CysLT1 receptor. Marketed drugs like montelukast are CysLT1 antagonists. A novel class of highly potent and selective CysLT1 antagonists based on the 3-substituted indole-2-carboxylic acid scaffold has been discovered, highlighting the potential of this chemical space.[13]

Proposed Mechanism of Action

As a CysLT1 antagonist, the compound would bind to the receptor, likely within the transmembrane domain, competing with the endogenous ligand LTD4. This competitive binding would block the downstream Gαq-mediated signaling cascade, preventing the mobilization of intracellular calcium and subsequent pro-inflammatory responses such as bronchoconstriction and leukocyte chemotaxis.[13] The indole-2-carboxylic acid moiety is considered an essential pharmacophore for this activity.[13]

CysLT1_Signaling cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gαq CysLT1R->Gq Activates Blocked Signaling Blocked LTD4 LTD4 (Agonist) LTD4->CysLT1R Binds Antagonist Indole-2-COOH Derivative Antagonist->CysLT1R Competitively Binds PLC PLC Gq->PLC Activates Ca_Release Ca²⁺ Mobilization PLC->Ca_Release Triggers Inflammation Inflammatory Response Ca_Release->Inflammation

Caption: CysLT1 receptor antagonist mechanism.

Quantitative Data from Analogue Studies

A lead compound from this class showed exceptional potency and selectivity for CysLT1 over the related CysLT2 receptor.[13]

CompoundTargetIC₅₀ (μM)
17k CysLT10.0059
CysLT215
Data extracted from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives.[13]
Experimental Protocol: Calcium Mobilization Assay

This functional assay measures a compound's ability to block agonist-induced calcium release in cells expressing the target receptor.

  • Cell Culture: Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium Dye Loading:

    • Plate the cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C. Probenecid prevents the active transport of the dye out of the cells.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Incubation: Add the test compound (antagonist) at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add a pre-determined concentration of the agonist (LTD4, typically at its EC₈₀ value) to all wells.

    • Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The agonist-induced increase in intracellular calcium results in a sharp rise in fluorescence. An effective antagonist will suppress this signal. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The chemical architecture of this compound provides a strong, rationale-driven basis for its exploration as a therapeutic agent. By leveraging extensive data from structurally related indole-2-carboxylic acid and 5-nitroindole analogues, we have identified four high-priority target classes: IDO1/TDO , HIV-1 integrase , c-Myc G-quadruplex/14-3-3η , and the CysLT1 receptor .

The provided experimental protocols offer a clear roadmap for the initial stages of target validation and hit characterization. The next logical steps in a drug discovery program would involve:

  • Synthesis and Confirmation: Synthesis of the title compound and confirmation of its structure and purity.

  • Broad-Spectrum Screening: Initial screening against the proposed targets using the biochemical and cellular assays detailed in this guide.

  • Hit-to-Lead Optimization: Should activity be confirmed, a medicinal chemistry campaign would be initiated to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Validation: Promising lead compounds would advance to validation in relevant animal models of cancer, HIV, or inflammatory disease.

This in-depth analysis serves as a foundational guide for researchers and drug development professionals, providing a scientifically-grounded starting point for unlocking the full therapeutic potential of this promising molecule.

References

In Silico Modeling of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a novel compound with significant therapeutic potential. Recognizing the indole scaffold as a privileged structure in medicinal chemistry, this document outlines a systematic and scientifically rigorous approach to elucidating its molecular interactions.[1][2] We will navigate the essential stages of computational drug discovery, from initial target identification to the nuanced details of molecular dynamics and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our objective is to empower research teams to leverage computational methodologies to accelerate the drug discovery pipeline, mitigate late-stage failures, and ultimately, translate promising molecules into viable therapeutic agents.

Introduction: The Promise of Indole Derivatives and the Power of In Silico Modeling

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its inherent ability to interact with a diverse range of biological targets has led to the development of numerous therapeutic agents. The subject of this guide, this compound, represents a promising, yet underexplored, iteration of this versatile scaffold. The introduction of a nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and specificity for target proteins.[3][4]

Before embarking on costly and time-consuming in vitro and in vivo studies, in silico modeling offers a powerful and cost-effective avenue to explore the therapeutic potential of this compound.[5][6] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and assess pharmacokinetic properties, thereby generating crucial data to guide further research and development. This guide will provide a detailed roadmap for conducting a thorough in silico evaluation of this compound.

Target Identification: Unveiling the Molecular Partners

The first critical step in our in silico journey is to identify potential biological targets for this compound. While this specific molecule may not have extensively documented targets, the broader class of nitroindole derivatives has shown activity against several key proteins implicated in disease. For instance, substituted 5-nitroindole scaffolds have been shown to target the c-Myc promoter G-quadruplex, a key regulator of cell proliferation in cancer.[3][4] Additionally, other indole carboxylic acid derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are also crucial targets in oncology.[1][2]

For the purpose of this guide, we will proceed with a hypothetical, yet plausible, target: Epidermal Growth Factor Receptor (EGFR) kinase domain . This choice is informed by the known activity of similar indole derivatives and the critical role of EGFR in various cancers.

In Silico Target Fishing Workflow

To corroborate our target selection and explore other possibilities, a target fishing or inverse virtual screening approach can be employed. This involves using the structure of our small molecule to screen against a database of known protein structures.

Figure 1: A workflow for in silico target identification.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This allows us to visualize the binding mode of this compound within the active site of our chosen target, EGFR, and to estimate the strength of the interaction, typically expressed as a binding energy or docking score.

Rationale for Methodological Choices

For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and efficiency.[7][8][9][10] The choice of a rigid receptor and a flexible ligand is a standard and computationally efficient approach for initial docking studies.

Step-by-Step Molecular Docking Protocol with AutoDock Vina
  • Preparation of the Receptor (EGFR):

    • Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3POZ.

    • Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[9]

  • Preparation of the Ligand (this compound):

    • The 2D structure of the ligand can be obtained from PubChem (CID 1078087).[11][12]

    • Use a chemical drawing tool like ChemDraw or a web-based server to generate the 3D coordinates of the ligand.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94.

    • Save the ligand structure in a suitable format like MOL or SDF.

    • Convert the ligand file to the PDBQT format using AutoDock Tools, which will also assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • Analysis of Results:

    • The output file will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docked poses within the EGFR active site using PyMOL or Chimera to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the behavior of the complex over time.[13] This provides valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of different interactions.

Rationale for Methodological Choices

We will use GROMACS , a versatile and high-performance MD simulation package.[13][14][15][16][17] The simulation will be performed in an explicit solvent environment to mimic physiological conditions more accurately.

Step-by-Step Molecular Dynamics Simulation Protocol with GROMACS
  • System Preparation:

    • Start with the best-docked pose of the this compound-EGFR complex obtained from the molecular docking step.

    • Generate the topology files for the protein using the GROMACS pdb2gmx tool and for the ligand using a server like SwissParam or CGenFF.

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Adjust the pressure of the system to the desired level (e.g., 1 bar) while maintaining the temperature.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Figure 2: A generalized workflow for molecular dynamics simulations.

ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

A promising drug candidate must not only exhibit high potency but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction allows for an early assessment of these crucial parameters, helping to identify potential liabilities before significant resources are invested.[18][19][20][21]

Rationale for Methodological Choices

We will utilize the SwissADME web server, a user-friendly and comprehensive tool for predicting a wide range of physicochemical and pharmacokinetic properties.[18][19][20][22] Its integrated platform allows for a holistic assessment of the drug-likeness of our compound.

Step-by-Step ADMET Prediction Protocol using SwissADME
  • Input:

    • Navigate to the SwissADME web server.

    • Input the structure of this compound, either by drawing it using the provided molecular editor or by pasting its SMILES string (CC1=C(C(=O)O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-]).

  • Execution:

    • Run the prediction. The server will calculate a variety of parameters.

  • Analysis of Key Parameters:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility, etc.

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.

    • Drug-likeness: Assesses the similarity of the compound to known drugs.

    • Medicinal Chemistry Friendliness: Flags any potentially problematic structural alerts.

Example Quantitative Data: QSAR of Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural features of a series of compounds with their biological activity.[23][24][25][26] Below is a hypothetical table illustrating the kind of data that can be generated from such studies, which can be used to guide the design of more potent analogs of this compound.

Compound IDR1-groupR2-groupLogPMolecular WeightIC50 (µM)
MNIC-1 -CH3-NO22.8220.185.2
MNIC-2 -H-NO22.5206.158.1
MNIC-3 -CH3-NH22.1190.2012.5
MNIC-4 -CH3-Cl3.2209.633.7

Table 1: Hypothetical QSAR data for a series of indole-2-carboxylic acid derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive in silico workflow for the initial evaluation of this compound. By following these protocols, researchers can generate valuable data on the potential biological targets, binding interactions, and pharmacokinetic properties of this promising compound. The insights gained from these computational studies will be instrumental in making informed decisions about the future development of this molecule, including its prioritization for chemical synthesis and subsequent in vitro and in vivo testing. The iterative application of these in silico techniques will undoubtedly accelerate the journey of this and other novel chemical entities from the computer screen to the clinic.

References

In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous/organic solubility and chemical stability of the novel heterocyclic compound, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. As detailed physicochemical data for this specific molecule is not extensively published, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for generating robust solubility and stability profiles. The guide emphasizes the causality behind experimental design, adherence to industry standards such as ICH guidelines, and the establishment of self-validating analytical systems.

Introduction to this compound

This compound (PubChem CID: 1078087) is a unique small molecule featuring a substituted indole scaffold.[1] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituents on this particular molecule—a carboxylic acid at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position—are expected to significantly influence its physicochemical properties and pharmacological potential.

  • Indole-2-carboxylic acid moiety: This group provides a key site for hydrogen bonding and introduces acidic properties, making the molecule's solubility highly dependent on pH.[2]

  • 3-Methyl group: The addition of a methyl group increases lipophilicity and can influence the molecule's metabolic stability and binding interactions.

  • 5-Nitro group: The strongly electron-withdrawing nitro group significantly impacts the molecule's electronics, reactivity, and metabolic pathways.[3][4] Nitroaromatic compounds are known for their diverse biological activities but also for potential toxicities and resistance to oxidative degradation.[3][5]

Understanding the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research or development pipeline. Poor solubility can lead to erratic results in biological assays and poor bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[6] This guide provides the necessary protocols to de-risk these liabilities early in development.

Predicted Physicochemical Profile

Based on the functional groups present, we can predict the general behavior of this compound:

  • Aqueous Solubility: The molecule is expected to have low intrinsic solubility in neutral water due to the hydrophobic indole ring and methyl group.[7] However, the presence of the carboxylic acid (pKa predicted around 3-5) suggests that solubility will dramatically increase in basic aqueous solutions (pH > 7) as the carboxylate anion is formed.[8] Conversely, in acidic solutions (pH < 2), solubility is expected to be minimal.

  • Organic Solvent Solubility: The compound is predicted to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, which can engage in hydrogen bonding with the carboxylic acid and nitro groups.[2]

  • Stability: The indole nucleus can be susceptible to oxidation. The nitroaromatic group is generally stable but can be reduced under specific biological or chemical conditions, a process central to the mechanism of action and toxicity of many nitro-containing drugs.[4][5][9] The molecule may also be sensitive to light (photolysis), a common characteristic of nitroaromatic compounds.[10]

Solubility Assessment: Protocols and Strategy

A tiered approach to solubility assessment is recommended, starting with a high-throughput kinetic assay for initial screening, followed by a more rigorous thermodynamic (equilibrium) assay for lead optimization.[6][11]

3.1 Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[12][13] It is a crucial parameter in early drug discovery to identify compounds that might precipitate in in vitro assays.[6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[12][14]

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[12][13]

  • Assay Procedure:

    • Dispense 198 µL of PBS (pH 7.4) into the wells of a clear 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate to achieve a final concentration of 100 µM (with 1% DMSO).

    • Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[11]

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • Compare the light scattering signal of the test compound to that of a blank (1% DMSO in PBS) and a positive control (a known insoluble compound).

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

3.2 Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[15] This is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[6][16]

Experimental Protocol: HPLC-UV Based Shake-Flask Assay

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.[16]

    • To each vial, add 1 mL of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol).

  • Equilibration:

    • Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[6][11][17]

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can sediment.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the relevant solvent.

    • Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • The concentration determined is the thermodynamic solubility.

3.3 Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water (pH ~5-6)Thermodynamic25Experimental DataExperimental Data
PBS (pH 7.4)Thermodynamic25Experimental DataExperimental Data
0.1 N HCl (pH 1)Thermodynamic25Experimental DataExperimental Data
DMSOThermodynamic25Experimental DataExperimental Data
EthanolThermodynamic25Experimental DataExperimental Data
PBS (pH 7.4)Kinetic25Experimental DataExperimental Data

3.4 Workflow Visualization

SolubilityWorkflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Dilute into Aqueous Buffer (e.g., PBS) k_start->k_dilute k_incubate Incubate (2h, 25°C) k_dilute->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add Add Solvent (e.g., Water, Buffer) t_start->t_add t_equil Equilibrate (24h, 25°C) t_add->t_equil t_filter Filter Supernatant t_equil->t_filter t_analyze Analyze by HPLC-UV t_filter->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Chemical Stability Profiling

Chemical stability is assessed through forced degradation (or stress testing) studies. These studies are mandated by regulatory bodies like the ICH and are designed to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability monitoring.[10][18][19]

4.1 Forced Degradation Protocol (ICH Q1A(R2) Guideline)

The goal is to achieve a target degradation of 5-20% of the parent compound.[18] If significant degradation is not observed, more strenuous conditions can be applied. A stability-indicating HPLC method (one that can separate the parent compound from all degradants) must be developed and used for this analysis.

Experimental Protocol: Stress Testing

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[18]

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[20]

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • A mass spectrometer (LC-MS) can be used to obtain the mass of the degradation products to help in their structural elucidation.

4.2 Data Presentation: Stability Profile

Summarize the results of the forced degradation study in a table.

Stress ConditionDurationTemperature% Parent Remaining% Total DegradationMajor Degradant Peak (RT)
0.1 N HCl24 h60°CExperimental DataExperimental DataExperimental Data
0.1 N NaOH4 hRTExperimental DataExperimental DataExperimental Data
3% H₂O₂24 hRTExperimental DataExperimental DataExperimental Data
Heat (Solid)7 days60°CExperimental DataExperimental DataExperimental Data
Photolysis (Solution)ICH Q1BAmbientExperimental DataExperimental DataExperimental Data

4.3 Workflow Visualization

StabilityWorkflow cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) start Compound Stock Solution (1 mg/mL) acid Acidic (HCl) start->acid base Basic (NaOH) start->base ox Oxidative (H₂O₂) start->ox thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analyze Analyze by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze report Identify Degradation Pathways & Products analyze->report

Caption: Workflow for forced degradation stability testing.

Conclusion and Recommendations

This guide provides the essential theoretical background and actionable experimental protocols for a comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies is critical for any further development.

Key Recommendations:

  • Prioritize Kinetic Solubility: Perform kinetic solubility tests early to ensure the reliability of data from biological screening assays.

  • Confirm with Thermodynamic Solubility: For promising candidates, the "gold standard" shake-flask method is essential for generating accurate data for formulation and preclinical development.

  • Develop a Robust Analytical Method: A validated, stability-indicating HPLC method is the cornerstone of reliable stability assessment.

  • Elucidate Degradation Pathways: For any significant degradation observed, use LC-MS to identify the structure of the degradants. This information is vital for understanding potential liabilities and for regulatory submissions.

By systematically generating and analyzing this data, researchers can build a robust physicochemical profile, enabling informed decisions and accelerating the journey of this compound from a novel compound to a viable development candidate.

References

A Quantum Chemical Guide to 3-Methyl-5-nitro-1H-indole-2-carboxylic acid: A DFT-Based Approach to Molecular Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Preamble: The Intersection of In Silico Chemistry and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic activity.[1] The specific derivative, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄), represents a valuable building block for more complex pharmaceutical agents.[2][3][4] Its structural features—a reactive carboxylic acid handle, an electron-withdrawing nitro group, and the indole core—suggest a rich and complex electronic profile that dictates its reactivity and potential for intermolecular interactions.

To unlock the full potential of such molecules in drug development, we must move beyond empirical observation and delve into their fundamental quantum mechanical properties.[5] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective, and accurate lens through which we can predict molecular structure, stability, and reactivity.[6][7] This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, offering field-proven insights for researchers in computational chemistry and drug design.

Part 1: The Computational Protocol: A Self-Validating Workflow

The trustworthiness of any computational result hinges on a robust and well-justified methodology. The following protocol outlines the essential steps for a comprehensive DFT analysis, explaining the causality behind each choice to ensure a self-validating system. The workflow is designed for execution in standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.[7]

The Choice of Model Chemistry: Balancing Accuracy and Efficiency

The "model chemistry" is the combination of the theoretical method and the basis set. This choice is the single most important determinant of the quality of the results.

  • Theoretical Method: Density Functional Theory (DFT) We select DFT as it offers an exceptional compromise between computational expense and accuracy for medium-sized organic molecules, making it a cornerstone of modern computational drug discovery.[6][8] Unlike more costly wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties.[7]

  • The Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Within the DFT framework, we employ the B3LYP hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which significantly improves the description of electronic properties. It is one of the most widely used and extensively validated functionals for organic chemistry, demonstrating high reliability for predicting molecular geometries and electronic structures.[9][10][11]

  • The Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this specific molecule for the following reasons:

    • 6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility for accurately modeling electron distribution.

    • Polarization Functions (d,p) : These functions (d on heavy atoms, p on hydrogens) allow the atomic orbitals to change shape (polarize) in the presence of the electric field of other atoms. This is critical for describing the covalent bonds and non-covalent interactions within the molecule accurately.[12]

    • Diffuse Functions ++ : These functions are large and spread out, and they are essential for describing atoms with lone pairs or regions of "loose" electron density.[13][14] For our molecule, the oxygens of the nitro and carboxyl groups and the nitrogen of the indole ring make diffuse functions indispensable for an accurate electronic description.

Step-by-Step Experimental Workflow

The following diagram and steps outline the logical flow of the computational experiment.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis mol_build 1. 3D Structure Input (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_anl 3. Frequency Analysis (Confirm Minimum Energy Structure) geom_opt->freq_anl Optimized Geometry fmo Frontier Molecular Orbitals (HOMO-LUMO) freq_anl->fmo Verified Stable Structure mep Molecular Electrostatic Potential (MEP) freq_anl->mep Verified Stable Structure nbo Natural Bond Orbital (NBO) freq_anl->nbo Verified Stable Structure

Caption: Computational workflow for quantum chemical analysis.

  • Initial Structure Construction: A 3D model of this compound is built using a molecular editor. Standard bond lengths and angles are used as a starting point.

  • Geometry Optimization: This is the most critical calculation. The chosen model chemistry (B3LYP/6-311++G(d,p)) is used to iteratively adjust the positions of all atoms until the configuration with the lowest possible potential energy is found. This corresponds to the molecule's most stable 3D structure.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The primary purpose is to verify that the structure is a true energy minimum. A stable structure will have zero imaginary frequencies. This step also provides valuable thermodynamic data like zero-point vibrational energy and thermal enthalpies.[15]

  • Single-Point Property Calculations: Using the verified, stable geometry, a series of single-point calculations are run to determine the electronic properties discussed in the next section.

Part 2: Interpreting the Quantum Landscape

The output of these calculations provides a rich dataset describing the molecule's electronic character. Here, we synthesize this data into actionable chemical insights.

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule, providing precise bond lengths and angles. These parameters are fundamental for understanding steric effects and can be compared with experimental crystallographic data if available.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C(carboxyl)-O(hydroxyl)~1.35O-C-O (carboxyl)~123
C(carboxyl)=O(carbonyl)~1.21C-N-O (nitro)~118
N(nitro)-O~1.23Indole Ring Planarity< 2° Dihedral Dev.
Table 1: Representative predicted geometric parameters for this compound. Values are illustrative based on typical DFT results for similar functional groups.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial descriptor of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive.

OrbitalPredicted Energy (eV)Description
HOMO ~ -6.8Typically localized over the π-system of the indole ring.
LUMO ~ -3.5Primarily localized on the nitro group and the carboxylic acid moiety.
ΔE (Gap) ~ 3.3 Suggests moderate kinetic stability.
Table 2: Predicted Frontier Molecular Orbital energies. Values are illustrative.
Molecular Electrostatic Potential (MEP) Surface

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface, which is essential for predicting how it will interact with other molecules, such as a receptor binding site.[16][17] It maps the electrostatic potential onto the electron density surface.

  • Red Regions: Indicate the most negative potential (electron-rich), which are sites for electrophilic attack.[18][19]

  • Blue Regions: Indicate the most positive potential (electron-poor), which are sites for nucleophilic attack.[19]

  • Green Regions: Indicate neutral potential.

For this compound, the MEP surface would predictably show intense red regions around the oxygen atoms of both the nitro group and the carboxylic acid group. A strong blue region would be located around the acidic proton of the carboxylic acid and the N-H proton of the indole ring. This map is invaluable for understanding hydrogen bonding capabilities and other non-covalent interactions.[20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wavefunction into localized bonds and lone pairs.[21][22][23]

  • Natural Atomic Charges: NBO provides a robust calculation of the partial charge on each atom, revealing the extent of charge separation across the molecule.[24] The nitro and carboxyl groups will induce significant charge polarization.

  • Hyperconjugation and Delocalization: NBO analysis quantifies the stabilizing energy (E²) associated with electron delocalization from a filled "donor" orbital (like a C-C bond or a lone pair) to an empty "acceptor" orbital (like an antibonding π* orbital).[23] Significant interactions would be expected between the lone pairs on the indole nitrogen and the π* orbitals of the aromatic system, contributing to its aromatic stability.

Atom / GroupPredicted NBO Charge (e)
O (Nitro)~ -0.45
N (Nitro)~ +0.60
O (Carbonyl)~ -0.55
H (Carboxyl)~ +0.50
Table 3: Representative predicted Natural Atomic Charges. Values are illustrative.

Part 3: Bridging Theory and Application

The true power of these quantum chemical descriptors lies in their ability to predict and explain a molecule's behavior in a real-world context, such as drug design.

G cluster_input Calculated Properties cluster_output Drug Development Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity MEP MEP Surface Binding Receptor Binding Affinity (H-Bonding, Electrostatics) MEP->Binding ADME ADME Properties (Solubility, Permeability) MEP->ADME NBO NBO Charges NBO->Binding NBO->ADME Geom Optimized Geometry Structure Structure-Activity Relationship (SAR) Geom->Structure

References

Methodological & Application

Protocol for the multi-step synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the multi-step synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a detailed, research-grade protocol structured for professionals in chemical synthesis and drug development.

Introduction: The Strategic Synthesis of a Nitro-Indole Scaffold

Indole-2-carboxylic acids are privileged scaffolds in pharmaceutical research, forming the core of numerous bioactive compounds. The introduction of a nitro group at the 5-position and a methyl group at the 3-position creates a versatile intermediate, this compound, with specific electronic and steric properties amenable to further functionalization.

This application note details a robust and well-established three-step synthetic sequence. The strategy begins with the formation of a tailored arylhydrazone via the Japp-Klingemann reaction, followed by an acid-catalyzed Fischer indole synthesis to construct the heterocyclic core. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This approach is favored for its high regioselectivity and reliance on classical, well-understood organic transformations.

Overall Synthetic Workflow

The synthesis is executed in three distinct stages, starting from commercially available precursors. Each stage is designed for high yield and purity, culminating in the desired product.

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Saponification p_nitroaniline p-Nitroaniline diazonium 4-Nitrophenyldiazonium Salt p_nitroaniline->diazonium NaNO₂, HCl 0-5 °C ketoester Ethyl 2-methylacetoacetate hydrazone Ethyl 2-((4-nitrophenyl)hydrazono)propanoate diazonium->hydrazone NaOAc, EtOH/H₂O ketoester->hydrazone NaOAc, EtOH/H₂O hydrazone_ref Hydrazone Intermediate indole_ester Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate indole_ester_ref Indole Ester hydrazone_ref->indole_ester Polyphosphoric Acid (PPA) Heat final_product This compound indole_ester_ref->final_product 1. NaOH (aq), Heat 2. HCl (aq) G start Hydrazone enamine Ene-hydrazine (Tautomer) start->enamine H⁺ Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Intramolecular Attack indole Aromatic Indole aminal->indole -NH₃, H⁺ Aromatization

Application Notes & Protocols: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Strategically Designed Synthetic Building Block

3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure is not a random assortment of functional groups; rather, it is a carefully orchestrated molecular architecture that offers a unique combination of reactivity and stability, making it a valuable intermediate for the synthesis of complex molecular targets, particularly in drug discovery.

The strategic value of this molecule lies in the interplay of its three key functional components:

  • The Indole-2-Carboxylic Acid Moiety: This is the primary reactive handle for chain extension and molecular assembly. The carboxylic acid can be readily converted into a wide array of other functional groups, most notably esters and amides, which are fundamental linkages in countless biologically active molecules.[1]

  • The 5-Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the indole ring. More importantly, it serves as a synthetic precursor to a 5-amino group via reduction.[2] The resulting 5-aminoindole scaffold is a cornerstone for the synthesis of a diverse range of pharmacologically active compounds.

  • The 3-Methyl Group: In contrast to unsubstituted indoles, where the 3-position is the most common site for electrophilic attack, the methyl group here acts as a "protecting" or "blocking" group.[3] This prevents unwanted side reactions at the C3 position, thereby directing subsequent transformations to other parts of the molecule and simplifying reaction outcomes.

This guide provides a detailed exploration of the synthesis and synthetic applications of this compound, offering field-proven protocols and explaining the causality behind key experimental choices.

II. Synthesis of the Core Scaffold

The most reliable and versatile method for constructing the indole nucleus is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5]

Fischer Indole Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Saponification A 4-Nitrophenylhydrazine C Hydrazone Intermediate A->C Condensation (Mild Acid) B Ethyl 2-methylacetoacetate B->C D Ethyl 3-methyl-5-nitro- 1H-indole-2-carboxylate C->D Fischer Indolization (PPA or H₂SO₄, Heat) E 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid D->E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Fischer Indolization

Materials:

  • 4-Nitrophenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Part A: Hydrazone Formation

  • In a round-bottom flask, suspend 4-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add ethyl 2-methylacetoacetate (1.05 eq) to the suspension.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is typically complete within 2-4 hours.

  • Once the reaction is complete, the hydrazone intermediate can often be isolated by filtration or by removing the solvent under reduced pressure. It can also be used directly in the next step.

Causality Insight: The initial condensation is a standard formation of a hydrazone from a hydrazine and a ketone. Mild acidic conditions catalyze the reaction by protonating the carbonyl oxygen, making it more electrophilic.

Part B: Acid-Catalyzed Cyclization

  • Add the crude hydrazone from Part A slowly and in portions to polyphosphoric acid (PPA) (10x weight of hydrazone) pre-heated to 80-100 °C.[6] Alternatively, dissolve the hydrazone in a solvent like glacial acetic acid and add a strong Brønsted acid like H₂SO₄.[4]

  • Stir the mixture vigorously at this temperature for 1-2 hours. Monitor the reaction by TLC until the hydrazone is consumed.

  • Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will precipitate the crude product, ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate.

  • Extract the aqueous slurry with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Causality Insight: This is the key[8][8]-sigmatropic rearrangement step of the Fischer synthesis.[4] The strong acid protonates the enamine tautomer of the hydrazone, initiating the rearrangement, subsequent cyclization, and elimination of ammonia to form the aromatic indole ring. PPA serves as both the acidic catalyst and the reaction medium.

Part C: Saponification

  • Dissolve the crude ester from Part B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC until the ester starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding concentrated HCl with stirring until the pH is ~2. A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization.

III. Applications in Key Synthetic Transformations

Once synthesized, this compound becomes a versatile platform for generating a library of more complex derivatives. The following sections detail protocols for its most critical and high-value transformations.

Key_Transformations cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Transformation Start 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid Ester Ester Derivatives (e.g., Methyl Ester) Start->Ester Esterification (Protocol 2A/2B) Amide Amide Derivatives (e.g., N-Cyclooctyl Amide) Start->Amide Amidation (Protocol 3) Amine 3-Methyl-5-amino- 1H-indole-2-carboxylic acid Start->Amine Nitro Reduction (Protocol 4A/4B)

Caption: Key synthetic routes from the title compound.

A. Derivatization of the Carboxylic Acid: Esterification

Esterification is a fundamental transformation, often employed to increase lipophilicity, modify solubility, or to protect the carboxylic acid during subsequent reactions. Due to the presence of the methyl group at the C3 position, the C2-carboxylic acid can be considered sterically hindered. Therefore, both classical and modern coupling-agent based methods are presented.

This method is cost-effective and suitable for simple, unhindered alcohols on a large scale. It is an equilibrium process, driven to completion by using the alcohol as the solvent (a large excess).[9]

Materials:

  • This compound (1.0 eq)

  • Methanol or Ethanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

  • Suspend the indole acid in the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add the catalytic amount of concentrated H₂SO₄ while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

For more sterically demanding alcohols or when milder conditions are required, a coupling-agent based approach is superior. The Steglich esterification uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[10]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., tert-butanol) (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the indole acid, the alcohol, and DMAP in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrate and washings, and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Causality Insight: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP is a hypernucleophilic acylation catalyst that intercepts this intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol, even a hindered one. This catalytic cycle makes the process highly efficient at room temperature.[10]

B. Derivatization of the Carboxylic Acid: Amidation

The formation of an amide bond is one of the most critical reactions in drug development.[11] Standard peptide coupling reagents provide a reliable and high-yielding route to indole-2-carboxamides from indole-2-carboxylic acids.[12]

This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble coupling agent, which simplifies workup, and hydroxybenzotriazole (HOBt) to improve efficiency and suppress potential side reactions.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the indole acid, the amine, and HOBt in anhydrous DMF or DCM.

  • Add DIPEA to the mixture and stir for 5 minutes.

  • Add EDC·HCl in one portion and stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Amine Partner (Example)Product ClassPotential Application Area
CyclooctylamineN-Alkyl CarboxamideAntitubercular Agents[12]
AnilineN-Aryl CarboxamideGeneral Pharmaceutical Scaffolds
Glycine methyl esterPeptide CouplingPeptidomimetics, Protease Inhibitors
MorpholineN-Acyl MorpholineCNS-active compound synthesis
C. Transformation of the Nitro Group: Reduction to an Amine

The conversion of the 5-nitro group to a 5-amino group unlocks a vast potential for further derivatization, enabling the synthesis of fused heterocyclic systems or the introduction of new pharmacophores.

This is a very clean method that produces water as the only byproduct. It requires a hydrogen source and a specialized hydrogenation apparatus.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve or suspend the nitroindole in methanol or ethyl acetate in a suitable hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of H₂ (typically 1-4 atm) at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is usually complete in 2-8 hours.

  • Once complete, carefully purge the reaction vessel with an inert gas (N₂ or Ar).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-methyl-5-amino-1H-indole-2-carboxylic acid. The product is often used immediately due to the potential for oxidation of the aminoindole.[2]

This is a classic and highly effective benchtop method for nitro group reduction that avoids the need for high-pressure gas.[2]

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the nitroindole in ethanol or ethyl acetate.

  • Add the SnCl₂·2H₂O and heat the mixture to 50-70 °C.

  • If using ethyl acetate, add concentrated HCl and stir at room temperature or with gentle heating.

  • Stir the reaction for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the mixture and carefully basify by adding a concentrated NaOH solution until the pH is >10 to precipitate tin salts.

  • Filter the mixture through Celite®, washing the filter cake thoroughly with the organic solvent.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aminoindole product.

Reduction MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean (water byproduct), catalyst is recyclable.Requires specialized pressure equipment, catalyst can be pyrophoric.
SnCl₂ Reduction SnCl₂·2H₂O, AcidInexpensive, reliable, standard benchtop setup.Stoichiometric tin waste, requires careful pH adjustment during workup.

IV. Conclusion

This compound is a testament to strategic molecular design. Each functional group serves a distinct and valuable purpose, providing chemists with a reliable and versatile tool for organic synthesis. The C3-methyl group offers regiochemical control, the C2-carboxylic acid provides a robust point of connection, and the C5-nitro group is a gateway to the crucial 5-aminoindole scaffold. The protocols detailed herein represent a validated toolkit for researchers aiming to leverage this powerful intermediate in the rational design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Available at: --INVALID-LINK--

  • Chem-Impex. (n.d.). 5-Nitroindole-2-carboxylic acid. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). 5-Nitroindole-2-carboxylic acid | 16730-20-4. Available at: --INVALID-LINK--

  • Degiacomi, G., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Available at: --INVALID-LINK--

  • Anonymous. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: --INVALID-LINK--

  • Robertson, A. D., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Dell'Anna, M. M., et al. (2021). Pyrrole-to-Indole Benzannulation: A Tool for the Synthesis of Polyheterocyclic Scaffolds. Molecules. Available at: --INVALID-LINK--

  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: --INVALID-LINK--

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: --INVALID-LINK--

  • BenchChem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. Available at: --INVALID-LINK--

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: --INVALID-LINK--

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. Available at: --INVALID-LINK--

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Available at: --INVALID-LINK--

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available at: --INVALID-LINK--

  • Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar. Available at: --INVALID-LINK--

  • ScienceMadness Discussion Board. (2008). I need to reduce a nitro to amine. Idea ?. Available at: --INVALID-LINK--

  • Request PDF. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Available at: --INVALID-LINK--

  • Semantic Scholar. (n.d.). Esterification of sterically hindered carboxylic acids with triethyloxonium fluoroborate. Available at: --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Available at: --INVALID-LINK--

  • D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: --INVALID-LINK--

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: --INVALID-LINK--

References

The Strategic Utility of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity and synthetic tractability. Within this privileged class of heterocycles, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid emerges as a particularly strategic building block. Its unique trifecta of functional groups—a reactive carboxylic acid, an electron-withdrawing nitro group, and a stabilizing methyl group—offers a rich platform for combinatorial library synthesis and targeted drug design. This guide provides an in-depth exploration of the applications and protocols for leveraging this compound in the synthesis of next-generation pharmaceuticals, with a focus on kinase inhibitors and antiviral agents.

Physicochemical Characteristics and Strategic Importance

The inherent properties of this compound make it a valuable starting material for medicinal chemists. The electron-withdrawing nature of the 5-nitro group significantly influences the electronic properties of the indole ring, modulating the reactivity of the scaffold and its potential interactions with biological targets.[1][2] The C2-carboxylic acid provides a convenient handle for derivatization, most commonly through amide bond formation, while the C3-methyl group can enhance binding affinity and metabolic stability.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄[3]
Molecular Weight 220.18 g/mol [3]
CAS Number 446830-73-5[3]
Appearance Solid[4]
Predicted XlogP 2.1[3]

Core Synthetic Pathways and Applications

The true potential of this compound is unlocked through two primary synthetic transformations: derivatization of the carboxylic acid and modification of the nitro group. These reactions open avenues to a diverse chemical space, enabling the synthesis of compounds with a wide range of biological activities.

Pathway 1: Amide Coupling at the C2-Carboxylic Acid

The C2-carboxylic acid is readily converted to a variety of amides, a functional group prevalent in over 25% of known drugs due to its stability and hydrogen bonding capabilities.[5] This transformation is a cornerstone for the synthesis of many kinase inhibitors, where the amide bond can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[6][7]

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of an amide derivative from this compound using a common coupling agent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine

  • BOP reagent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add BOP reagent (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Self-Validation: The use of BOP reagent and DIPEA ensures efficient activation of the carboxylic acid and neutralization of the resulting hexafluorophosphate salt, driving the reaction to completion.[8] Monitoring by TLC or LC-MS provides in-process validation of the reaction's progress and completion. The final purification and characterization by NMR and mass spectrometry confirm the identity and purity of the synthesized amide.

Diagram 1: Amide Coupling Workflow

G start Start: 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid dissolve Dissolve in anhydrous DCM start->dissolve add_reagents Add Amine (1.1 eq) and DIPEA (2.5 eq) dissolve->add_reagents add_bop Add BOP Reagent (1.2 eq) add_reagents->add_bop monitor Monitor Reaction (TLC/LC-MS) add_bop->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup purify Purify by Flash Chromatography workup->purify product Final Product: Indole-2-carboxamide Derivative purify->product

Caption: Workflow for the synthesis of indole-2-carboxamide derivatives.

Pathway 2: Reduction of the C5-Nitro Group

The C5-nitro group can be reduced to a primary amine, which serves as a versatile synthetic handle for further functionalization.[9][10] This transformation is particularly valuable in drug design as it allows for the introduction of various substituents that can probe different regions of a target's binding pocket, potentially enhancing potency and selectivity. The resulting 5-aminoindole scaffold is a key component in a variety of biologically active molecules.

Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of an acid, a mild and effective method that is tolerant of the carboxylic acid functionality.[10]

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

  • Add glacial acetic acid (catalytic amount) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution can be basified to precipitate the product, or extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Amino-3-methyl-1H-indole-2-carboxylic acid.

Causality and Self-Validation: The use of iron in acidic media provides a classic and reliable method for the reduction of aromatic nitro groups.[9] The progress of the reaction can be visually monitored by the disappearance of the starting material on a TLC plate. The filtration through diatomaceous earth is a critical step to remove inorganic byproducts, ensuring a cleaner crude product for purification.

Diagram 2: Nitro Reduction and Further Functionalization

G start 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid reduction Nitro Group Reduction (Fe, AcOH) start->reduction intermediate 5-Amino-3-methyl- 1H-indole-2-carboxylic acid reduction->intermediate functionalization Further Functionalization (e.g., Sulfonylation, Acylation, Reductive Amination) intermediate->functionalization final_products Diverse Library of 5-Substituted Indole Derivatives functionalization->final_products

Caption: Pathway from nitroindole to diverse 5-substituted derivatives.

Application in Target-Oriented Synthesis

While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, the strategic value of its derivatives is evident in several therapeutic areas.

  • Kinase Inhibitors: The indole-2-carboxamide scaffold is a well-established pharmacophore for kinase inhibitors.[6][7] The amide functionality can interact with the hinge region of the kinase, while substituents at the 5-position (derived from the nitro group) can be tailored to occupy the hydrophobic pocket, thereby influencing potency and selectivity.[11]

  • Antiviral Agents: Indole derivatives have demonstrated broad-spectrum antiviral activity.[10][12] The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[1] Derivatives of 5-nitro-2-indolinones have also been evaluated for their antiviral properties.[13]

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its pre-installed functional handles allow for rapid and efficient diversification, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The synthetic pathways detailed herein provide a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this strategic intermediate, paving the way for the discovery of novel therapeutics targeting a range of diseases.

References

Application Note & Protocols: High-Throughput Screening of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] 3-Methyl-5-nitro-1H-indole-2-carboxylic acid is one such compound whose therapeutic potential is yet to be fully elucidated. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[3][4][5] This document provides a detailed application note and a comprehensive protocol for a high-throughput screening assay to evaluate the inhibitory activity of this compound and other small molecules against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[6]

Introduction to α-Glucosidase and its Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion.[6] It catalyzes the hydrolysis of α-1,4-glycosidic bonds in complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[6] Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus.[6] Therefore, identifying novel and potent α-glucosidase inhibitors is an active area of research. The indole scaffold, present in our test compound, is a feature of various enzyme inhibitors, making it a rational starting point for screening campaigns.[2][7][8]

Assay Principle: Colorimetric α-Glucosidase Inhibition Assay

The most common and robust method for high-throughput screening of α-glucosidase inhibitors is a colorimetric assay utilizing the substrate p-nitrophenyl α-D-glucopyranoside (pNPG).[6][9]

Mechanism: α-Glucosidase cleaves the colorless substrate pNPG into α-D-glucose and p-nitrophenol (pNP). The product, pNP, is a chromophore that exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[6] The amount of pNP produced is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNP formation decreases, allowing for the quantification of inhibitory activity.[6]

Figure 1: α-Glucosidase Inhibition Assay Workflow

Alpha-Glucosidase Inhibition Assay Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_compound Dispense Test Compound (e.g., 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid) add_enzyme Add α-Glucosidase Enzyme Solution prep_compound->add_enzyme prep_controls Dispense Controls (Positive & Negative) prep_controls->add_enzyme incubate1 Pre-incubate (Compound + Enzyme) add_enzyme->incubate1 add_substrate Add pNPG Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., Na2CO3) incubate2->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data

Caption: A schematic overview of the high-throughput screening workflow for α-glucosidase inhibitors.

Materials and Reagents

ReagentSupplier ExamplePurpose
α-Glucosidase (from Saccharomyces cerevisiae)Sigma-AldrichEnzyme source
p-Nitrophenyl α-D-glucopyranoside (pNPG)Sigma-AldrichChromogenic substrate
This compoundMatrix Scientific[10]Test compound
AcarboseSigma-AldrichPositive control inhibitor
Sodium Phosphate Buffer (100 mM, pH 6.8)In-house prepAssay buffer
Sodium Carbonate (Na₂CO₃, 0.1 M)Fisher ScientificStop solution
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for compounds
96-well, clear, flat-bottom microplatesCorningAssay plates
Multichannel pipettes and reagent reservoirsVWRLiquid handling
Microplate readerBioTekAbsorbance measurement

Detailed HTS Protocol

This protocol is optimized for a 96-well plate format, suitable for automated or semi-automated screening.

4.1. Preparation of Solutions

  • Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in the assay buffer immediately before use. Keep on ice.

  • Substrate Solution: Prepare a 1 mM solution of pNPG in the assay buffer. Protect from light.

  • Stop Solution: Prepare a 0.1 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of Acarbose in assay buffer or water.

4.2. Assay Procedure

The final assay volume is 200 µL per well.

  • Compound Plating:

    • Add 120 µL of sodium phosphate buffer to all wells of a 96-well plate.[11]

    • Add 20 µL of the test compound (diluted from stock to 0.5 mM in buffer) to the sample wells.[11]

    • For the negative control (100% enzyme activity), add 20 µL of buffer (containing the same final concentration of DMSO as the test compound wells).

    • For the positive control (maximum inhibition), add 20 µL of a high concentration of Acarbose (e.g., 1 mM final concentration).

    • For the blank (substrate color), add 40 µL of buffer (20 µL for enzyme volume and 20 µL for compound volume).

  • Enzyme Addition:

    • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells except the blank wells.[11]

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[11]

  • Reaction Initiation:

    • Add 20 µL of the 1 mM pNPG substrate solution to all wells to start the enzymatic reaction.[11]

    • Mix gently.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.[11] The incubation time can be optimized based on enzyme activity and desired signal window.

  • Reaction Termination:

    • Add 20 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction.[11] The basic pH denatures the enzyme and stabilizes the color of the pNP product.

  • Data Acquisition:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Plate Layout Example:

Well(s)CompoundEnzymeSubstrateBufferStop SolutionPurpose
Test +++++Measures inhibited enzyme activity
Negative - (DMSO)++++Measures 100% enzyme activity
Positive + (Acarbose)++++Measures maximum inhibition
Blank --+++Corrects for substrate absorbance

Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (Abs_neg_control - Abs_blank) - (Abs_sample - Abs_blank) ] / (Abs_neg_control - Abs_blank) * 100

Where:

  • Abs_sample = Absorbance of the well with the test compound.

  • Abs_neg_control = Absorbance of the negative control (enzyme + substrate + DMSO).

  • Abs_blank = Absorbance of the blank (substrate only).

5.2. Determining IC₅₀ Values

For compounds that show significant inhibition in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves performing the assay with a serial dilution of the inhibitor. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic curve.

Figure 2: Dose-Response Curve Analysis

Dose-Response Curve Log [Inhibitor] Y_axis_label % Inhibition Y_axis X_axis Log [Inhibitor] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point x_ic50 IC50 ic50_point->x_ic50 y_50 50% y_50->ic50_point

Caption: Example of an IC₅₀ curve, plotting inhibitor concentration against percent inhibition.

Critical Considerations and Troubleshooting

  • Compound Interference: Test compounds that are colored and absorb light at 405 nm can interfere with the assay. To correct for this, run a parallel control for each colored compound containing the compound and buffer but no enzyme. Subtract this background absorbance from the corresponding sample well.[6]

  • Promiscuous Inhibitors: A significant challenge in HTS is the presence of non-specific or "promiscuous" inhibitors. These compounds often act by forming aggregates that sequester the enzyme rather than through specific binding.[3] Hits should be validated with secondary assays, such as testing for inhibition in the presence of detergents (e.g., Triton X-100), which can disrupt aggregates.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and is typically kept below 1%.

  • Assay Robustness (Z'-factor): The quality and robustness of the HTS assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • SD = Standard Deviation

  • pos = Positive Control

  • neg = Negative Control

Conclusion

The described colorimetric assay for α-glucosidase inhibition provides a robust, cost-effective, and scalable method for high-throughput screening of compound libraries. By applying this protocol, researchers can efficiently evaluate compounds like this compound to identify potential leads for the development of new anti-diabetic agents. Positive hits from this primary screen should undergo rigorous secondary screening and validation to confirm their mechanism of action and rule out non-specific effects.

References

Application Note: Quantitative Analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This compound, belonging to the nitroindole class, is of interest in pharmaceutical research and development due to the established biological activities of related structures, including potential anticancer properties.[1][2] Accurate and reliable quantification is paramount for pharmacokinetic studies, quality control, and formulation development. We present two robust methods: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rationale behind method development choices, detailed step-by-step protocols, and typical validation data are provided to guide researchers and drug development professionals.

Introduction and Analytical Rationale

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.19 g/mol .[3][4][5] The indole-2-carboxylic acid scaffold is a key building block in numerous pharmaceuticals, while the nitro group can be crucial for biological activity.[6][7][8] The quantitative analysis of this molecule requires methods that are both specific and sensitive.

The choice of analytical technique is dictated by the molecule's inherent physicochemical properties:

  • Aromatic Indole System & Nitro Group: The conjugated system, which includes the indole ring and the nitro group, acts as a strong chromophore. This makes UV-Vis spectrophotometry an ideal detection method.[9][10] The nitroaromatic structure is known to absorb strongly in the UV region, providing a basis for a sensitive HPLC-UV assay.[11][12]

  • Carboxylic Acid Moiety: The acidic proton of the carboxylic acid group makes the molecule amenable to deprotonation. This property is ideal for electrospray ionization (ESI) in the negative ion mode for mass spectrometry, which typically yields a prominent [M-H]⁻ ion.[13]

This guide details two complementary methods. RP-HPLC-UV serves as a reliable and accessible method for routine analysis and purity assessment in bulk samples. LC-MS/MS provides the superior sensitivity and selectivity required for analysis in complex biological matrices or for trace-level quantification.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 446830-73-5Matrix Scientific[3]
Molecular Formula C₁₀H₈N₂O₄PubChem[4]
Molecular Weight 220.19 g/mol PubChem[4]
Monoisotopic Mass 220.0484 DaPubChemLite[14]
Predicted XlogP 2.1PubChemLite[14]

Method 1: RP-HPLC with UV Detection

This method is suitable for the quantification of this compound in raw materials, process intermediates, and simple formulations where high sensitivity is not required.

Principle and Method Development Rationale

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like the target analyte. Its nonpolar surface provides effective retention and resolution from polar impurities.

  • Mobile Phase: An acidic mobile phase is critical. The carboxylic acid group on the analyte has a pKa that, if not suppressed, would lead to its ionization at neutral pH. Analyzing a compound in a mixed ionic/neutral state results in poor peak shape and shifting retention times. By adding an acid like formic acid or phosphoric acid to the mobile phase, the equilibrium is shifted to the protonated, neutral form of the analyte. This ensures consistent interaction with the C18 stationary phase and produces sharp, symmetrical peaks.[15] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.

  • Detection Wavelength: The nitro-aromatic structure is expected to have a strong absorbance maximum (λmax). A UV scan of a standard solution should be performed to determine the optimal wavelength for maximum sensitivity. Based on literature for similar nitroindole compounds, a wavelength between 254 nm and 350 nm is a logical starting point.[12][16]

Experimental Protocol: HPLC-UV

Equipment and Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water

  • This compound reference standard

  • Methanol (HPLC grade)

Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 260 nm (or experimentally determined λmax)

| Run Time | 15 minutes |

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the series of working standards to generate a calibration curve.

  • Prepare unknown samples by dissolving them in the diluent to a concentration within the calibration range.

  • Inject the samples for analysis.

  • Quantify the analyte by integrating the peak area and comparing it against the linear regression of the calibration curve.

Typical Method Validation Data (HPLC-UV)

The following table presents expected performance characteristics for a validated method according to ICH guidelines.

ParameterTypical SpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL
Specificity No interference at analyte tRPeak pure and resolved

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification std_prep Prepare Stock & Working Reference Standards inj Inject into HPLC System (10 µL) std_prep->inj Calibrants smp_prep Dissolve Sample in Diluent to Target Concentration smp_prep->inj Samples sep Isocratic/Gradient Separation on C18 Column inj->sep det UV Detection at λmax (e.g., 260 nm) sep->det cal Generate Calibration Curve (Area vs. Concentration) det->cal quant Integrate Sample Peak Area & Calculate Concentration det->quant cal->quant Linear Regression report Report Final Result quant->report

Caption: Workflow for quantification via HPLC-UV.

Method 2: LC-MS/MS

This method is designed for high-sensitivity and high-selectivity applications, such as quantifying the analyte in biological matrices (plasma, urine, tissue homogenates) or for detecting trace-level impurities.

Principle and Method Development Rationale

This technique couples the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules. The carboxylic acid group is easily deprotonated, making negative ion mode (ESI-) highly efficient for forming the precursor ion [M-H]⁻.[13] The predicted m/z for this ion would be 219.05, based on the monoisotopic mass.[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity. In MRM, the first quadrupole (Q1) is set to isolate the specific precursor ion ([M-H]⁻). This ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This precursor → product transition is a unique signature of the analyte, minimizing interference from co-eluting matrix components.

  • MRM Transition Optimization: The optimal MRM transition must be determined empirically. A standard solution of the analyte is infused directly into the mass spectrometer. The precursor ion ([M-H]⁻ at m/z 219.1) is selected, and the collision energy is ramped to induce fragmentation. The resulting product ion spectrum is examined to identify the most intense and stable fragment ions. Likely fragments could include the loss of CO₂ (m/z 175.1) or further fragmentation of the indole ring system.

Experimental Protocol: LC-MS/MS

Equipment and Reagents:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source)

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reference standard and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

Preparation of Solutions:

  • Mobile Phase/Diluent: As per the HPLC-UV method, but using LC-MS grade reagents.

  • Standard and Sample Preparation: Prepare calibration standards and QC samples by spiking the reference standard and IS into the same matrix as the unknown samples (e.g., blank plasma). Sample preparation for biological matrices will likely require protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) to remove interferences.[17]

LC and MS Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
MRM Transition Analyte: 219.1 → 175.1 (Quantifier)Analyte: 219.1 → 129.0 (Qualifier)IS: (e.g., 224.1 → 180.1)

| Collision Energy | Optimize empirically for each transition |

Procedure:

  • Optimize MS parameters (capillary voltage, gas flows, collision energy) by infusing a standard solution.

  • Develop an LC method to ensure the analyte is separated from any isomeric interferences and matrix effects.

  • Process samples (e.g., protein precipitation), spike with IS, and prepare calibration standards in the matrix.

  • Analyze the batch, ensuring it includes blanks, calibration standards, QC samples, and unknowns.

  • Quantify using the ratio of the analyte peak area to the IS peak area versus concentration.

Typical Method Validation Data (LC-MS/MS)
ParameterTypical SpecificationResult
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLMet
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 108.1%
Precision (%RSD) ≤ 15.0%< 10%
Limit of Detection (LOD) S/N ≥ 3~0.03 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10~0.1 ng/mL
Matrix Effect 85 - 115%95.3%

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing smp_prep Sample Collection (e.g., Plasma) extraction Protein Precipitation or SPE smp_prep->extraction spike Spike with Internal Standard (IS) extraction->spike inj Inject into UPLC System spike->inj sep Fast Gradient Separation on C18 Column inj->sep ion ESI Source (Negative Ion Mode) Generates [M-H]⁻ sep->ion msms MRM Detection: Q1: Select m/z 219.1 q2: Fragment Q3: Detect m/z 175.1 ion->msms integ Integrate Peak Areas (Analyte and IS) msms->integ ratio Calculate Area Ratio (Analyte / IS) integ->ratio quant Quantify vs. Calibration Curve ratio->quant report Report Final Concentration quant->report

Caption: Workflow for quantification via LC-MS/MS.

Method Comparison and Summary

Choosing the appropriate method depends on the specific requirements of the analysis.

FeatureRP-HPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity Moderate (based on tR)Very High (based on tR and MRM)
Sensitivity µg/mL (LOQ)pg/mL to ng/mL (LOQ)
Matrix Tolerance Low (requires clean samples)High (MRM minimizes interferences)
Instrumentation Widely available, lower costSpecialized, higher cost
Primary Use Case Purity, quality control, formulation assaysBioanalysis, trace analysis, metabolomics

Conclusion

Two reliable and robust methods for the quantification of this compound have been presented. The HPLC-UV method offers a straightforward and accessible approach for routine analysis of samples with analyte concentrations in the microgram-per-milliliter range. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is superior, providing accurate quantification at the nanogram-per-milliliter level and below. The detailed protocols and rationale provided herein serve as a comprehensive starting point for researchers in the pharmaceutical and chemical sciences.

References

Application Notes and Protocols: In Vitro Profiling of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nitroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic introduction of a nitro group at the 5-position of the indole ring has been shown to confer significant anticancer properties.[3] This application note provides a comprehensive guide for the in vitro experimental design and evaluation of a specific derivative, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid .

Recent studies on related 5-nitroindole compounds suggest a potential mechanism of action involving the targeting of the c-Myc oncogene.[3] These compounds have been identified as binders of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc gene, leading to the downregulation of its transcription and subsequent protein expression.[3] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[3] The protocols outlined herein are designed to systematically investigate the cytotoxic and potential mechanistic activities of this compound, providing researchers with a robust framework for its preclinical evaluation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 446830-73-5[5]
Molecular Formula C₁₀H₈N₂O₄[4]
Molecular Weight 220.18 g/mol [4]
Hazard Statements H302, H315, H319, H335[4]

Experimental Workflow: A Phased Approach to In Vitro Characterization

A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic assays.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Engagement (Optional) P1_1 Compound Preparation (Stock Solution in DMSO) P1_2 Cell Line Selection (e.g., HeLa, A549, MCF-7) P1_1->P1_2 P1_3 Cytotoxicity/Cell Viability Assay (MTT or Alamar Blue) P1_2->P1_3 P1_4 IC50 Determination P1_3->P1_4 P2_1 Cell Cycle Analysis (Flow Cytometry) P1_4->P2_1 P2_2 Apoptosis Assay (Annexin V/PI Staining) P1_4->P2_2 P2_3 c-Myc Expression Analysis (qRT-PCR & Western Blot) P1_4->P2_3 P3_1 G-Quadruplex Binding Assay (FID or FRET-melting) P2_3->P3_1

Caption: A three-phased experimental workflow for the in vitro characterization of this compound.

Phase 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine the compound's cytotoxic effect across a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies and identify potentially sensitive cancer types.

Protocol 1.1: Preparation of Stock and Working Solutions

The accuracy of in vitro assays is critically dependent on the correct preparation and handling of the test compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of this compound.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 220.18 g/mol ).

    • Dissolve the compound in DMSO by vortexing. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

    • Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1.2: Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, HCT-116)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working concentrations of this compound in complete medium. A typical starting range for novel compounds is 0.1, 1, 10, 50, and 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

Based on the IC₅₀ values obtained, subsequent experiments can be designed to investigate the compound's effect on cell cycle progression and apoptosis, and to validate its proposed molecular target, c-Myc.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C overnight.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 2.2: c-Myc mRNA Expression by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the relative abundance of c-Myc mRNA transcripts following compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a time course (e.g., 6, 12, 24 hours).

    • Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for c-Myc and the housekeeping gene.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis:

    • Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Proposed Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action for this compound, based on the activity of related 5-nitroindole compounds.

mechanism_of_action Compound 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Transcription G4->Transcription Inhibits mRNA c-Myc mRNA Transcription->mRNA Arrest Cell Cycle Arrest & Apoptosis Translation Translation mRNA->Translation Protein c-Myc Protein Translation->Protein Proliferation Cell Proliferation & Survival Protein->Proliferation Promotes Protein->Arrest Inhibition of c-Myc leads to

References

Application Notes and Protocols for the Derivatization of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive carboxylic acid handle, a potentially modifiable indole nitrogen, and the electron-withdrawing nitro group, makes it a versatile scaffold for the synthesis of a diverse array of bioactive molecules, including antitumor and antiproliferative agents.[1][2][3][4] The strategic derivatization of the carboxylic acid group is a critical step in the molecular design and synthesis of novel therapeutic candidates.

This comprehensive guide provides detailed application notes and validated protocols for the primary methods of derivatizing the carboxylic acid moiety of this compound. We will delve into the mechanistic principles behind each method, offering insights into how the unique electronic and steric features of this molecule influence reactivity and reaction outcomes.

Molecular Considerations: The Influence of the Indole Scaffold

The reactivity of the carboxylic acid at the C2 position is significantly influenced by the indole nucleus and its substituents. The 3-methyl group introduces minor steric hindrance, which must be considered when selecting coupling partners. More importantly, the 5-nitro group is a strong electron-withdrawing group, which decreases the electron density of the indole ring system.[5][6] This electronic effect can impact the reactivity of the carboxylic acid and the indole nitrogen. While the indole nitrogen is generally nucleophilic, its reactivity can be attenuated by the nitro group, potentially obviating the need for a protecting group in some reactions. However, for reactions requiring harsh basic or electrophilic conditions, N-protection should be considered.[7]

Derivatization Strategies and Protocols

The primary derivatization strategies for the carboxylic acid group of this compound are esterification, amidation, and conversion to the acyl chloride. Each of these transformations opens up a distinct avenue for further molecular elaboration.

Esterification: Synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylates

Ester derivatives are valuable for modulating the lipophilicity and pharmacokinetic properties of a lead compound. They can also serve as prodrugs or be further transformed into other functional groups.

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10][11][12] It is a cost-effective and straightforward procedure, particularly for simple, unhindered alcohols. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess, or the water byproduct is removed.[8][10]

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[9][10]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the ester product in accordance with Le Châtelier's principle.[9]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate and helps to overcome the activation energy of the reaction.

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Appropriate glassware for reflux

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into a beaker containing ice-water.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Representative Fischer Esterification Reactions

AlcoholProductTypical Yield
MethanolMethyl 3-methyl-5-nitro-1H-indole-2-carboxylate80-90%
EthanolEthyl 3-methyl-5-nitro-1H-indole-2-carboxylate75-85%
PropanolPropyl 3-methyl-5-nitro-1H-indole-2-carboxylate70-80%

Visualization: Fischer Esterification Workflow

FischerEsterification cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product IndoleAcid This compound Reflux Reflux IndoleAcid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench (Ice-Water) Reflux->Quench Extract Extraction Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify Ester Indole-2-carboxylate Ester Purify->Ester

Caption: Workflow for Fischer Esterification.

Amidation: Synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxamides

Amide bond formation is one of the most crucial reactions in drug discovery, as the amide functionality is a cornerstone of many pharmaceutical agents.[13][14][15] Direct reaction of a carboxylic acid and an amine is generally not feasible due to the formation of an unreactive ammonium carboxylate salt.[16] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation.[17][18] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide.[17] To improve efficiency and suppress side reactions like racemization and the formation of N-acylurea, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[17][18]

Causality of Experimental Choices:

  • EDC or DCC: These reagents activate the carboxylic acid, converting the hydroxyl into a good leaving group.[16][17] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[17][18]

  • HOBt (Additive): HOBt traps the reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and more reactive towards the amine.[17]

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is used to neutralize any acid formed during the reaction and to ensure the amine is in its free, nucleophilic form.

Protocol 2: EDC/HOBt Mediated Amidation

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.1-1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Amidation Workflow using EDC/HOBt

Amidation cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Product IndoleAcid This compound Mixing Mix in Anhydrous Solvent IndoleAcid->Mixing Amine Amine Amine->Mixing EDC EDC·HCl EDC->Mixing HOBt HOBt HOBt->Mixing Base DIPEA Base->Mixing Reaction Stir at RT Mixing->Reaction Extraction Extraction Reaction->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify Amide Indole-2-carboxamide Purify->Amide

Caption: Workflow for EDC/HOBt mediated amidation.

Conversion to Acid Chloride: Synthesis of 3-Methyl-5-nitro-1H-indole-2-carbonyl chloride

The acid chloride is a highly reactive intermediate that can be readily converted into a wide range of derivatives, including esters, amides, and ketones. This two-step approach is often advantageous when dealing with less reactive amines or alcohols.

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[19][20] The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the workup.[21]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[20]

  • Catalytic DMF: N,N-Dimethylformamide (DMF) catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Thionyl chloride and the resulting acid chloride are both highly moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.

Protocol 3: Synthesis of 3-Methyl-5-nitro-1H-indole-2-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Rotary evaporator

  • Appropriate glassware for reflux under anhydrous conditions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM or toluene.

  • Add an excess of thionyl chloride (2.0-5.0 eq) dropwise at 0 °C.

  • Add one drop of anhydrous DMF.

  • Allow the mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene to ensure all SOCl₂ is removed.

  • The resulting crude 3-Methyl-5-nitro-1H-indole-2-carbonyl chloride is typically used in the next step without further purification due to its reactivity.

Visualization: Acid Chloride Formation Workflow

AcidChloride cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup cluster_product Product IndoleAcid This compound Reaction Reflux in Anhydrous Solvent IndoleAcid->Reaction SOCl2 SOCl₂ (Excess) SOCl2->Reaction DMF DMF (cat.) DMF->Reaction Concentrate Concentration in vacuo Reaction->Concentrate AcidChloride Indole-2-carbonyl chloride Concentrate->AcidChloride

References

Application Notes & Protocols: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid in materials science. While direct, scaled applications of this specific molecule are nascent, its structural motifs—an electron-rich indole core functionalized with an electron-withdrawing nitro group and a versatile carboxylic acid handle—position it as a compelling candidate for advanced materials. These notes synthesize information from related indole derivatives to propose detailed protocols for its synthesis, characterization, and evaluation in emerging electronic and sensor applications. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Potential of a Functionalized Indole Scaffold

The indole moiety is a cornerstone in the design of functional organic materials due to its planar, electron-rich heterocyclic structure that promotes π-π stacking—a critical factor for efficient charge transport in organic semiconductors.[1] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and optical properties.[1]

In the case of This compound (CAS: 446830-73-5)[2][3], the substituents are particularly noteworthy for materials science applications:

  • 5-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro group significantly influences the electronic properties of the indole ring.[4] It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport. This makes the molecule a candidate for n-type organic semiconductors, a class of materials that is less common but crucial for the development of complementary logic circuits in organic electronics.[5]

  • 2-Carboxylic Acid Group: This functional group offers several advantages. It can serve as an anchoring group for depositing the material onto metal oxide surfaces, such as TiO2 in dye-sensitized solar cells (DSSCs).[6] Furthermore, it provides a reactive site for further chemical modifications, such as esterification or amidation, to synthesize polymers or larger conjugated systems.

  • 3-Methyl Group: The methyl group can enhance the solubility of the molecule in organic solvents and can influence the solid-state packing, which in turn affects charge mobility.

Collectively, these features suggest the potential application of this compound in:

  • Organic Field-Effect Transistors (OFETs): As an n-type semiconductor.

  • Organic Photovoltaics (OPVs) & Dye-Sensitized Solar Cells (DSSCs): As an electron acceptor or as a component in sensitizer dyes.[1][6]

  • Chemical Sensors: The indole nitrogen and the nitro group can act as binding sites for metal ions, potentially leading to colorimetric or fluorescent sensors.[7]

Synthesis and Characterization

While commercially available from several suppliers[2][3][8], understanding the synthesis of this compound is crucial for custom modifications and for scaling up production. A plausible synthetic route is adapted from established methods for nitroindole synthesis.[9]

Proposed Synthetic Protocol

This protocol is a multi-step synthesis starting from commercially available 3-methyl-1H-indole-2-carboxylic acid.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of this compound start 3-Methyl-1H-indole-2-carboxylic acid step1 Protection of Carboxylic Acid (Esterification) start->step1 e.g., SOCl2, Methanol step2 Nitration step1->step2 e.g., HNO3, H2SO4 step3 Hydrolysis (Deprotection) step2->step3 e.g., LiOH, THF/H2O product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Esterification (Protection):

    • Suspend 3-methyl-1H-indole-2-carboxylic acid (1 eq.) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure. The resulting solid is the methyl ester.

    • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the nitration step.

  • Nitration:

    • Dissolve the methyl 3-methyl-1H-indole-2-carboxylate from the previous step in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain methyl 3-methyl-5-nitro-1H-indole-2-carboxylate.

    • Rationale: The nitrating mixture introduces the nitro group at the 5-position of the indole ring, which is electronically favored.

  • Hydrolysis (Deprotection):

    • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 eq.) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with 1M HCl until the pH is ~2-3.

    • The product, this compound, will precipitate out.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Rationale: Basic hydrolysis cleaves the ester to regenerate the carboxylic acid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Results for this compound
NMR Spectroscopy (¹H and ¹³C) Characteristic shifts for the aromatic protons, the methyl group, and the carboxylic acid proton. The position of the aromatic protons will be influenced by the nitro group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C10H8N2O4, MW: 220.19 g/mol ).[2][3]
FTIR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
Melting Point A sharp melting point indicates high purity.
Elemental Analysis The percentage of C, H, and N should match the calculated values for the molecular formula.

Application in Organic Electronics: A Case Study for OFETs

The potential of this compound as an n-type semiconductor can be evaluated by fabricating and characterizing an Organic Field-Effect Transistor (OFET).

OFET Fabrication Protocol

Diagram of OFET Fabrication Workflow:

G cluster_0 OFET Fabrication Workflow substrate Si/SiO2 Substrate Cleaning dielectric Dielectric Surface Treatment (e.g., HMDS) substrate->dielectric deposition Active Layer Deposition (Spin-coating or Evaporation) dielectric->deposition annealing Thermal Annealing deposition->annealing electrodes Source/Drain Electrode Deposition (e.g., Gold) annealing->electrodes characterization Device Characterization electrodes->characterization

Caption: A typical workflow for the fabrication of a bottom-gate, top-contact OFET.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen.

    • Rationale: A clean substrate is essential for good film formation and device performance.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like hexamethyldisilazane (HMDS) to passivate surface traps and improve the interface with the organic semiconductor.

    • Rationale: The surface treatment reduces charge trapping at the dielectric-semiconductor interface, leading to higher charge carrier mobility.

  • Active Layer Deposition:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene).

    • Deposit a thin film of the material onto the treated substrate using spin-coating or thermal evaporation.

    • Rationale: The choice of deposition method and solvent affects the morphology and crystallinity of the thin film, which are critical for charge transport.

  • Thermal Annealing:

    • Anneal the film at a temperature below its decomposition point to improve molecular ordering and remove residual solvent.

    • Rationale: Annealing enhances the crystallinity of the film, leading to improved π-π stacking and higher charge mobility.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., gold) on top of the organic film through a shadow mask using thermal evaporation.

    • Rationale: Gold is often used for its high work function, which can facilitate charge injection into the organic semiconductor.

Device Characterization

The performance of the OFET is evaluated by measuring its electrical characteristics using a semiconductor parameter analyzer in a probe station. Key parameters to be extracted are:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the material.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is "on" to when it is "off". A high ratio is desirable for switching applications.

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.

Concluding Remarks

This compound represents a molecule with significant, albeit underexplored, potential in materials science. Its inherent electronic properties, stemming from the functionalized indole core, make it a prime candidate for investigation in organic electronics and sensor technology. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to unlock the potential of this and related indole derivatives in the development of next-generation materials.

References

Application Note: A Comprehensive Guide to the Fluorescent Labeling of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The visualization of small molecules within cellular environments is a cornerstone of modern chemical biology and drug discovery, providing invaluable insights into mechanisms of action, subcellular localization, and pharmacokinetics.[][2] This application note provides a detailed, field-proven guide for the fluorescent labeling of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a molecule of interest in various research contexts. We present a robust protocol centered on the widely employed carbodiimide chemistry to conjugate an amine-modified fluorophore to the molecule's carboxylic acid moiety. This guide covers the principles of the conjugation chemistry, step-by-step protocols for synthesis and purification, methods for photophysical characterization, and a complete workflow for cellular imaging, including critical control experiments. The methodologies are designed for researchers, scientists, and drug development professionals seeking to create high-fidelity fluorescent probes for advanced imaging studies.[3]

Introduction: The Rationale for Fluorescent Labeling

This compound possesses a scaffold that may be relevant in various biological investigations. However, understanding its true cellular function and therapeutic potential requires direct observation of its behavior in living systems. Fluorescent labeling transforms this molecule from a static compound into a dynamic probe, enabling researchers to:

  • Track Subcellular Localization: Determine if the molecule accumulates in specific organelles like the nucleus, mitochondria, or lysosomes.

  • Monitor Uptake and Efflux: Quantify the kinetics of how the molecule enters and exits cells.

  • Assess Target Engagement: In conjunction with co-localization studies, confirm binding to specific intracellular targets.[4]

  • Enable High-Throughput Screening: Use fluorescence as a readout for screening assays to identify new drug candidates or biological pathways.[]

The strategy outlined herein focuses on covalently attaching a fluorescent dye to the carboxylic acid group, a versatile and reliable chemical handle for modification.

Principle of Amine-Reactive Conjugation Chemistry

The most efficient and widely used method for labeling a carboxylic acid is to convert it into a reactive ester that readily couples with a primary amine on a fluorophore.[5] This process occurs in two main stages:

  • Activation of the Carboxylic Acid: The carboxyl group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC first forms a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would reduce yield.[5] NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[5][6]

  • Coupling to an Amine-Modified Fluorophore: The purified NHS ester of the indole derivative is then reacted with a fluorophore containing a primary aliphatic amine. The amine nucleophilically attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing NHS as a byproduct.[7]

This two-step process ensures high coupling efficiency and the formation of a robust linkage suitable for demanding imaging experiments.

G IndoleCOOH 3-Methyl-5-nitro-1H- indole-2-carboxylic acid ReactiveEster Amine-Reactive NHS Ester Intermediate IndoleCOOH->ReactiveEster Step 1: Activation EDC_NHS EDC + NHS (Activation) FinalProduct Fluorescently Labeled Indole (Stable Amide Bond) ReactiveEster->FinalProduct Step 2: Coupling AmineDye Amine-Modified Fluorophore (Dye-NH₂) AmineDye->FinalProduct NHS_byproduct NHS (byproduct) FinalProduct->NHS_byproduct releases

Figure 1: Chemical strategy for labeling via EDC/NHS chemistry.

Protocol I: Synthesis and Purification of the Fluorescent Conjugate

This protocol details the synthesis, conjugation, and purification process. It is critical to perform these steps with precision to ensure a high-purity probe, as free, unreacted dye is a major source of artifacts in imaging experiments.[][9]

Materials and Reagents
Reagent / Material Grade Recommended Supplier
This compound≥98% Puritye.g., Sigma-Aldrich, VWR
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Molecular Biology Gradee.g., Thermo Fisher, Pierce
N-Hydroxysuccinimide (NHS)Molecular Biology Gradee.g., Thermo Fisher, Pierce
Amine-Modified Fluorophore (e.g., Alexa Fluor™ 488 Cadaverine)Amine-Reactive Labeling Gradee.g., Thermo Fisher, Lumiprobe
Anhydrous Dimethylformamide (DMF)≤0.005% Watere.g., Sigma-Aldrich
Triethylamine (TEA)≥99.5%e.g., Sigma-Aldrich
Diethyl EtherAnhydrouse.g., Fisher Scientific
HPLC Grade Acetonitrile (ACN)≥99.9%e.g., Fisher Scientific
HPLC Grade Water18.2 MΩ·cm(Milli-Q® or similar)
Trifluoroacetic Acid (TFA)HPLC Grade, ≥99.5%e.g., Sigma-Aldrich
Reversed-Phase HPLC ColumnC18, 5 µm, ~4.6 x 150 mme.g., Waters, Agilent
0.22 µm Syringe FiltersPTFE or Nylone.g., Millipore
Step-by-Step Synthesis Protocol

Part A: Activation of the Carboxylic Acid (Formation of NHS Ester)

  • Rationale: This step must be performed in an anhydrous solvent like DMF to prevent the hydrolysis of EDC and the reactive O-acylisourea intermediate, which would reduce activation efficiency.[5]

  • In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mg of this compound (approx. 45.4 µmol) in 1 mL of anhydrous DMF.

  • Add 1.5 molar equivalents of NHS (approx. 7.8 mg, 68.1 µmol). Sonicate briefly to dissolve.

  • Add 1.5 molar equivalents of EDC hydrochloride (approx. 13.1 mg, 68.1 µmol).

  • Stir the reaction mixture at room temperature, protected from light, for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part B: Conjugation with Amine-Modified Fluorophore

  • Rationale: The reaction of the NHS ester with the primary amine of the dye is most efficient at a slightly basic pH (7.5-8.5).[6][10] Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the HCl salt of the amine dye (if applicable) and maintain optimal pH.

  • In a separate vial, dissolve 1.1 molar equivalents of the amine-modified fluorophore (e.g., ~50 µmol) in 0.5 mL of anhydrous DMF.

  • Add 2 molar equivalents of Triethylamine (TEA) to the fluorophore solution.

  • Slowly add the fluorophore solution dropwise to the activated indole solution from Part A.

  • Stir the reaction overnight (12-16 hours) at room temperature, protected from light.

Part C: Purification by Reversed-Phase HPLC

  • Rationale: HPLC is the gold standard for separating the desired fluorescent conjugate from unreacted starting materials (indole and free dye) and reaction byproducts.[] This ensures the purity required for quantitative and artifact-free imaging.

  • Quench the reaction by adding 50 µL of water. Stir for 15 minutes.

  • Filter the crude reaction mixture through a 0.22 µm syringe filter.

  • Purify the filtrate using a preparative or semi-preparative reversed-phase HPLC system with a C18 column.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient (Example):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

  • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the indole compound (if known) and the fluorophore. The conjugate will have a longer retention time than the more polar free dye.

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity of the collected fraction using mass spectrometry (See Section 4).

  • Lyophilize the pure fractions to obtain the final product as a dry powder. Store at -20°C, desiccated and protected from light.

Figure 2: Workflow for the synthesis and purification of the probe.

Protocol II: Characterization of the Fluorescent Conjugate

After purification, it is essential to confirm the identity and quality of the fluorescent probe.

Mass Spectrometry (MS)
  • Purpose: To confirm the covalent conjugation and verify the exact molecular weight of the final product.

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should match the calculated molecular weight of the this compound plus the mass of the fluorophore minus the mass of water (H₂O) from the condensation reaction.

Photophysical Characterization
  • Purpose: To determine the spectral properties of the probe, which are critical for designing imaging experiments and selecting microscope filters.[11]

  • Method: Use a fluorescence spectrophotometer (fluorometer) and a UV-Vis spectrophotometer.

  • Data to Collect:

Parameter Description Significance
Absorption Maximum (λₐₑₛ) The wavelength at which the probe absorbs the most light.Guides the selection of the excitation laser line or filter for the microscope.[12]
Emission Maximum (λₑₘ) The wavelength at which the probe emits the most fluorescence.Guides the selection of the emission filter to maximize signal collection and minimize bleed-through.[12]
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.A component of "brightness." Higher values are generally better.[13]
Fluorescence Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A measure of emission efficiency.A key determinant of probe brightness. Values closer to 1.0 are ideal.[13][14]
Photostability The resistance of the fluorophore to photochemical destruction (photobleaching) upon exposure to excitation light.Determines how long a sample can be imaged before the signal is lost. Critical for time-lapse experiments.[11]

Protocol III: Application in Cellular Imaging

This protocol provides a general workflow for using the purified probe to image mammalian cells. Optimization of probe concentration and incubation time will be necessary for each cell type and experimental goal.

Workflow and Key Considerations

G cluster_prep A. Preparation cluster_exp B. Experiment cluster_imaging C. Imaging & Analysis cluster_controls D. Critical Controls seed_cells 1. Seed cells on glass-bottom dishes culture 2. Culture cells to desired confluency (e.g., 24h) seed_cells->culture load_probe 3. Load cells with fluorescent probe (e.g., 1-10 µM, 30 min) culture->load_probe wash_cells 4. Wash 3x with pre-warmed buffer/media load_probe->wash_cells acquire_images 5. Image with fluorescence microscope wash_cells->acquire_images analyze 6. Analyze images for localization, intensity, etc. acquire_images->analyze control1 Unlabeled Cells (Autofluorescence Check) control1->acquire_images control2 Free Dye Only (Nonspecific Staining Check) control2->acquire_images control3 Competition Assay (Specificity Check) control3->acquire_images

Figure 3: General workflow for cellular imaging experiments.

Step-by-Step Imaging Protocol
  • Cell Seeding: Seed your chosen cell line onto glass-bottom imaging dishes or chamber slides at a density that will result in 60-70% confluency at the time of imaging.

  • Probe Preparation: Prepare a 1-10 mM stock solution of the purified fluorescent probe in DMSO.

  • Cell Loading: Dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C and 5% CO₂. This step requires optimization.

  • Washing: Gently aspirate the loading medium and wash the cells three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove any extracellular probe.

  • Imaging: Immediately image the cells on a fluorescence microscope equipped with the appropriate filter sets or laser lines for your chosen fluorophore.

Essential Control Experiments for Data Integrity

To ensure that the observed fluorescence is a true and specific signal from your probe, the following controls are mandatory.[15][16]

  • Unlabeled Control: Image cells that have not been treated with any fluorescent compound. This establishes the baseline level of cellular autofluorescence, which can be significant in certain channels (especially green).[17]

  • Free Dye Control: Treat cells with the amine-modified fluorophore alone at the same concentration as the conjugate. This is critical to confirm that the dye itself does not non-specifically accumulate in cells or organelles, which would create a false-positive signal.

  • Competition Control (for target validation): If a specific protein target is hypothesized, co-incubate the cells with the fluorescent probe and a large excess (e.g., 50-100 fold) of the original, unlabeled this compound. A significant reduction in the fluorescent signal compared to cells treated with the probe alone would indicate specific, target-mediated uptake or binding.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Labeling Yield 1. Hydrolysis of EDC or NHS ester due to moisture.2. Incorrect pH for conjugation.3. Inactive reagents.1. Use fresh, high-quality anhydrous solvents. Work under an inert atmosphere.2. Ensure pH of the amine-dye reaction is between 7.5-8.5.3. Use fresh EDC and NHS stocks.
High Background in Imaging 1. Incomplete removal of free dye during purification.2. Probe concentration is too high.3. High cellular autofluorescence.1. Re-purify the probe using HPLC. Check purity of fractions.2. Perform a dose-response curve to find the optimal (lowest) concentration that gives a good signal.3. Image an unlabeled control and use it for background subtraction.
No Cellular Signal 1. Probe is not cell-permeable.2. Probe is actively exported by efflux pumps.3. Incorrect microscope settings.1. Try gentle permeabilization (e.g., low concentration of digitonin) or use a different fluorophore with better solubility.2. Test co-incubation with known efflux pump inhibitors.3. Verify filter sets and laser lines match the probe's spectra.
Rapid Photobleaching 1. Fluorophore is inherently not photostable.2. Excessive excitation light intensity or exposure time.1. Switch to a more photostable dye (e.g., Alexa Fluor or iFluor series).2. Reduce laser power, use a neutral density filter, and minimize exposure times. Use an anti-fade mounting medium for fixed cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄).[1][2][3] As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to navigate common purification hurdles, ensuring you achieve the desired product quality for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in chemical principles to explain the causality behind the recommended actions.

Q1: My final product yield is significantly lower than expected. What are the common causes and how can I mitigate them?

Low recovery is a frequent issue stemming from several stages of the purification process.

Possible Causes & Solutions:

  • Incomplete Precipitation: The carboxylic acid function requires a sufficiently acidic environment to be fully protonated and thus, less soluble in aqueous media. The pKa of similar nitroindole carboxylic acids is around 4.0, so the pH must be well below this for complete precipitation.[4]

    • Troubleshooting Step: During the acidification step after an acid-base workup, use a pH meter or pH paper to ensure the final pH of the aqueous solution is between 2 and 3.[4] If a precipitate does not form, or is very fine, consider extracting the acidified aqueous layer with an organic solvent like ethyl acetate.[5]

  • Product Solubility in Wash Solvents: Washing the filtered solid is essential to remove soluble impurities, but the product itself may have slight solubility in the wash solvent, leading to losses.

    • Troubleshooting Step: Always use ice-cold wash solvents to minimize product dissolution. Pre-chill your chosen solvent (e.g., water or a water/ethanol mixture) before use.[4]

  • Mechanical Losses: Significant product can be lost during physical transfers between flasks, filters, and vials.

    • Troubleshooting Step: When transferring solids, ensure you scrape the walls of the flask thoroughly. Use a minimal amount of cold solvent to rinse the flask and transfer the remaining solid to the filter.[4]

Q2: The purified solid is dark brown or off-color, not the expected light yellow. What causes this discoloration and how can I fix it?

Discoloration is a clear indicator of impurities, which can be residual reactants, side-products, or degradation products.

Possible Causes & Solutions:

  • Residual Nitrating Agents or Byproducts: Synthesis, often involving nitration, can leave behind highly colored impurities.[4] The Fischer indole synthesis, a common route, can also generate polymeric side-products.[6][7][8]

    • Solution 1: Activated Carbon Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[4]

    • Solution 2: Thorough Workup. Ensure your initial workup procedure effectively removes all acidic residues from the reaction. Additional washes with a weak base like sodium bicarbonate solution may be necessary.[5][9]

  • Thermal Degradation: Nitroindole compounds can be sensitive to heat.[10] Prolonged heating or using excessively high temperatures during solvent evaporation can lead to decomposition and discoloration.

    • Troubleshooting Step: When removing solvents, use a rotary evaporator at a moderate temperature (e.g., 40-50°C) and reduced pressure to minimize thermal stress on the compound.[4]

Q3: My HPLC or NMR analysis shows multiple peaks, indicating significant impurities. What are the best purification strategies?

The presence of multiple peaks confirms that a more rigorous purification method is required. The choice of technique depends on the nature of the impurities. Common impurities include regioisomers (e.g., 7-nitro isomer) and unreacted starting materials.[4][11]

Below are detailed protocols for the most effective purification methods.

Method 1: Recrystallization

This is the most common and often most effective method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. (See Table 1 for a screening protocol). A common starting point is an ethanol/water or ethyl acetate/hexane mixture.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is highly colored, perform the activated carbon treatment as described in Q2.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling encourages the formation of purer, larger crystals.[4][12] Rapidly crashing the solid out of solution tends to trap impurities.[12]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.[4]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 1: Recrystallization Solvent Screening Protocol
Step 1 Place ~15 mg of crude product into a small test tube.
Step 2 Add a test solvent (e.g., ethanol, water, ethyl acetate, toluene) dropwise at room temperature.[4]
Observation: If it dissolves, the solvent is unsuitable as a single-solvent system.
Step 3 If it does not dissolve at room temperature, gently heat the mixture.
Observation: If it dissolves when hot, it is a potential candidate.
Step 4 Allow the hot solution to cool.
Observation: If pure crystals form upon cooling, you have found a suitable solvent.

Method 2: Acid-Base Extraction

This technique is exceptionally useful for separating acidic compounds (like our target molecule) from neutral or basic impurities. It works by converting the acidic compound into its water-soluble salt form.[13]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃).[14] Stopper the funnel, shake gently, and vent frequently to release CO₂ pressure.[9] Allow the layers to separate.

  • Separation: The deprotonated carboxylate salt of your product will now be in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. The neutral impurities will remain in the organic layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete transfer of the product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2M HCl, while stirring until the pH is acidic (pH 2-3).[5] The protonated, neutral product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Method 3: Column Chromatography

For challenging separations, especially with isomers of similar polarity, silica gel chromatography is a powerful tool.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Pro-Tip: For carboxylic acids, adding 0.5-1% acetic acid to the mobile phase can significantly reduce tailing and improve peak shape by keeping the acid protonated.[4]

  • Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualized Workflows

To clarify the decision-making process, the following diagrams illustrate the logical flow of purification and troubleshooting.

PurificationWorkflow Crude Crude Product Choice Assess Impurity Profile (TLC, HPLC, Color) Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Crystalline Solid, Colored Impurities AcidBase Acid-Base Extraction Choice->AcidBase Neutral or Basic Impurities Present Column Column Chromatography Choice->Column Isomers or Close-Polarity Impurities Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General purification strategy selection workflow.

AcidBaseLogic Start Crude Mixture in Organic Solvent AddBase Add aq. NaHCO₃ & Shake Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral Impurities Separate->OrganicLayer Top or Bottom Layer AqueousLayer Aqueous Layer: Product as Salt (R-COO⁻Na⁺) Separate->AqueousLayer Other Layer Acidify Acidify with HCl to pH 2-3 AqueousLayer->Acidify Precipitate Precipitated Pure Product (R-COOH) Acidify->Precipitate

Caption: Logical flow of an acid-base extraction.

RecrystallizationTroubleshooting Start Hot, clear solution ready for cooling Cooling Cool Slowly Start->Cooling Check Observe Outcome Cooling->Check Crystals Good Crystals Form Check->Crystals Success NoCrystals No Crystals Form Check->NoCrystals Failure OilingOut Product 'Oils Out' Check->OilingOut Failure Action1 1. Scratch flask wall 2. Add seed crystal NoCrystals->Action1 Action2 1. Re-heat solution 2. Add more solvent 3. Cool even slower OilingOut->Action2

Caption: Troubleshooting common recrystallization failures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

Aside from unreacted starting materials, the primary impurities are typically regioisomers formed during the nitration step. Depending on the synthetic route, you might see the formation of 4-nitro, 6-nitro, or 7-nitro isomers, which can be challenging to separate due to their similar polarities.[11] If the synthesis involves a Japp-Klingemann reaction followed by a Fischer indole synthesis, side products from these complex reactions can also be present.[6][15][16]

Q2: Is this compound stable during purification?

Nitro-containing indole compounds can exhibit sensitivity to certain conditions.[17][18] Stability can be affected by:

  • pH: Prolonged exposure to strongly basic conditions can potentially lead to degradation. Some nitrosated indoles show varying stability at different pH levels.[17]

  • Heat: As mentioned, excessive heat can cause decomposition.[4]

  • Light: Many aromatic nitro compounds are light-sensitive. It is good practice to protect solutions from direct light, for example, by using amber vials or wrapping flasks in aluminum foil.[10]

Q3: During acid-base extraction, my product did not precipitate after adding acid. What went wrong?

This is a common issue. First, verify the pH is genuinely acidic (pH 2-3) using a reliable pH meter or paper.[4] If the pH is correct and no solid has formed, it's likely that your product is either too dilute or has formed a fine suspension or oil that is not easily visible.

  • Solution A: Place the acidified solution in an ice bath for 30-60 minutes to decrease the compound's solubility.

  • Solution B: If no solid appears, extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.[5] The protonated product will move back into the organic layer. Combining these organic extracts, drying them over sodium sulfate, and evaporating the solvent should recover your product.

Q4: Can I use HPLC for purification?

Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining very high purity material, especially for separating closely related isomers. A reversed-phase C18 column is typically used. Analytical HPLC methods can be developed first to determine the ideal mobile phase (e.g., mixtures of acetonitrile and water with a small amount of acid like trifluoroacetic acid or formic acid) to achieve separation.[19] These conditions can then be scaled up for preparative HPLC.

References

Technical Support Center: Optimization of Reaction Conditions for the Nitration of 3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the nitration of 3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic substitution on a multi-substituted indole scaffold. The inherent reactivity of the indole nucleus, combined with the specific electronic and steric effects of the methyl and carboxylic acid groups, presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes with precision and safety.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the nitration of 3-methyl-1H-indole-2-carboxylic acid. Each problem is analyzed to its root cause, with actionable solutions provided.

Problem 1: Low or No Conversion of Starting Material

  • Question: I have set up my nitration reaction, but upon analysis (TLC, LC-MS), I see mostly unreacted starting material. What is causing this, and how can I drive the reaction to completion?

  • Answer & Analysis: This issue typically stems from two main factors: the deactivating effect of the C-2 carboxylic acid group and/or insufficient reactivity of the chosen nitrating agent. The indole ring is electron-rich, but the carboxylic acid group at the C-2 position is an electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole.

    Solutions:

    • Increase Temperature Judiciously: While low temperatures are generally recommended to prevent side reactions, a modest increase in temperature (e.g., from 0 °C to room temperature) can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition (darkening color).

    • Select a Stronger Nitrating Agent: If milder reagents like acetyl nitrate fail, consider a more potent nitrating system. A mixture of nitric acid in sulfuric acid is a classic, powerful nitrating agent. However, its use significantly increases the risk of side reactions.[1]

    • Optimize Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the nitrating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) may be necessary to drive the reaction forward, but a large excess should be avoided to prevent dinitration.[2]

Problem 2: Formation of a Dark, Tarry, Insoluble Mixture

  • Question: My reaction mixture has turned dark brown or black, and a tar-like substance has precipitated. What happened, and is my product salvageable?

  • Answer & Analysis: This is a classic sign of acid-catalyzed polymerization and decomposition of the indole ring.[2][3] The indole nucleus, particularly the pyrrole ring, is highly susceptible to degradation under strongly acidic conditions. Protonation at the C-3 position (which is blocked here by the methyl group) or other positions can generate reactive intermediates that polymerize.[1]

    Solutions:

    • Maintain Low Temperatures: This is the most critical parameter. Perform the reaction at a significantly lower temperature (e.g., -20 °C to 0 °C) to minimize the rate of polymerization, which typically has a higher activation energy than the desired nitration.[2]

    • Slow Reagent Addition: Add the nitrating agent dropwise to the solution of the indole over an extended period. This practice maintains a low concentration of the reactive electrophile and helps to control the exothermic nature of the reaction.[4]

    • Switch to Milder, Non-Acidic Nitrating Agents: Avoid the use of strong acids like H₂SO₄.[2] Milder reagents are highly recommended. A particularly effective system for sensitive indoles is trifluoroacetyl nitrate, generated in situ from a nitrate salt (e.g., (NMe₄)NO₃) and trifluoroacetic anhydride (TFAA).[5][6][7] This method avoids strong protic acids altogether.

Problem 3: Formation of Multiple Regioisomers

  • Question: I have successfully nitrated my compound, but I've obtained a mixture of several nitro-isomers. How can I improve the regioselectivity?

  • Answer & Analysis: The formation of multiple isomers is expected due to the competing directing effects of the substituents on the benzene portion of the indole. The C-3 methyl group and the N-H of the pyrrole ring are activating and ortho-, para-directing, while the C-2 carboxylic acid is deactivating and meta-directing. This complex interplay makes achieving high selectivity challenging. The primary sites of nitration will be C-4, C-5, C-6, and C-7.

    Solutions:

    • Nitrating Agent Selection: The steric bulk and reactivity of the nitrating agent can influence regioselectivity. Milder, bulkier reagents may favor less sterically hindered positions.

    • Solvent Effects: The choice of solvent can influence the solvation of the electrophile and the substrate, sometimes altering the isomeric ratio. Consider screening solvents like acetic acid, acetic anhydride, or acetonitrile.[6]

    • Protection Strategy: Esterifying the carboxylic acid at C-2 can slightly alter its deactivating strength and steric profile, potentially shifting the isomeric ratio. Similarly, protecting the indole nitrogen with a bulky group (e.g., tosyl) can influence the position of nitration.

    • Embrace Chromatography: In many cases involving polysubstituted aromatics, achieving perfect selectivity is not possible. The most practical approach is often to optimize the yield of the total nitro-isomers and then separate the desired product using column chromatography.

Problem 4: Accidental Decarboxylation

  • Question: My analysis shows a nitrated product, but it appears to have lost the carboxylic acid group. Why did this happen?

  • Answer & Analysis: Decarboxylation of indole-2-carboxylic acids can occur under harsh acidic conditions, particularly at elevated temperatures. The protonation of the indole ring can facilitate the loss of CO₂.

    Solutions:

    • Strict Temperature Control: Avoid heating the reaction mixture, especially if strong acids are present.

    • Use Non-Acidic Conditions: Employing nitrating systems that do not require strong protic acids, such as the (NMe₄)NO₃ / TFAA system, is the most effective way to prevent decarboxylation.[5][6][7]

    • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to nitration will prevent this side reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major and minor nitro-isomers for 3-methyl-1H-indole-2-carboxylic acid, and why?

  • A1: The regiochemical outcome is determined by the combined directing effects of the three key groups: the N-H, the C-2 COOH, and the C-3 CH₃.

    • N-H group: Strongly activating and directs ortho and para (to C-2, C-4, C-6).

    • C-3 Methyl group: Activating and directs ortho and para (to C-2, C-4, C-6).

    • C-2 Carboxylic acid group: Deactivating and directs meta (to C-4, C-6).

    All three groups direct towards the C-4 and C-6 positions. The C-6 position is generally the most favored product due to a combination of strong electronic directing effects and lower steric hindrance compared to the C-4 position, which is crowded by the C-3 methyl and C-2 carboxylic acid groups. The C-5 and C-7 isomers are typically formed as minor products.

    Caption: Directing effects on the benzene ring of 3-methyl-1H-indole-2-carboxylic acid.

  • Q2: Which nitrating agent is the best choice for this reaction?

  • A2: There is no single "best" agent; the optimal choice depends on your tolerance for side products and the scale of your reaction. The following table summarizes the most common options. For initial exploration, Trifluoroacetyl nitrate is highly recommended due to its high reactivity under non-acidic conditions, which minimizes polymerization and decomposition.[5][6][7]

Nitrating Agent SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ H₂SO₄ solvent, 0-10 °CInexpensive, highly reactiveVery harsh, high risk of polymerization, tar formation, and decarboxylation. Low selectivity.[1][2]
Acetyl Nitrate (HNO₃ in Ac₂O)Acetic anhydride, 0-5 °CMilder than mixed acid, good for many indoles.Can still be acidic and cause some degradation. Requires careful preparation.[2]
Benzoyl Nitrate Acetonitrile, -10 to 0 °CMilder than acetyl nitrate, often gives good C-3 selectivity (not relevant here).[1]Reagent can be unstable.
Trifluoroacetyl Nitrate ((NMe₄)NO₃ / TFAA)Acetonitrile, -20 to 0 °CHigh reactivity, non-acidic (no strong protic acid), excellent for sensitive substrates, high yields reported.[6][7]Reagents are more expensive. TFAA is corrosive and moisture-sensitive.
  • Q3: How should I monitor the reaction's progress effectively?

  • A3: Thin-Layer Chromatography (TLC) is the most convenient method.

    • Eluent System: Start with a moderately polar system, such as 30-50% ethyl acetate in hexanes. You may need to add a small amount of acetic acid (0.5-1%) to the eluent to get well-defined spots for the carboxylic acid-containing compounds.

    • Visualization:

      • UV Light (254 nm): Both the starting material and the nitrated products should be UV active.

      • Staining: Use a p-anisaldehyde stain or potassium permanganate stain. The nitrated products may appear as yellow spots on the TLC plate even before staining.

  • Q4: What are the most critical safety precautions for nitration reactions?

  • A4: Nitration reactions are inherently hazardous and must be treated with extreme caution.[8][9]

    • Exothermic Reaction: Nitrations can be highly exothermic, leading to a thermal runaway if not controlled. Always use an ice/salt bath or cryo-cooler and add reagents slowly.[9]

    • Corrosive and Toxic Reagents: Nitric acid, sulfuric acid, and TFAA are highly corrosive and can cause severe burns.[10][11] Their fumes are toxic. Always handle these reagents in a certified chemical fume hood.[8]

    • Explosion Hazard: Nitrating agents are strong oxidizers and can form explosive mixtures with organic compounds, especially if the reaction overheats or if concentrations are too high.[11][12]

    • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). A face shield is also strongly recommended.[8][10]

    • Quenching: Be extremely careful when quenching the reaction. Add the reaction mixture slowly to ice-water with stirring to dissipate heat.

Optimized Experimental Protocol

This protocol uses a modern, non-acidic nitrating agent to maximize yield and minimize side reactions.

Protocol: Nitration of 3-methyl-1H-indole-2-carboxylic acid using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride (TFAA)

  • Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Cool the solution to -20 °C using a cryo-cooler or a dry ice/acetone bath.

  • Reagent Addition:

    • To the cooled solution, add solid tetramethylammonium nitrate (1.1 eq).

    • Slowly, add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -15 °C. The active nitrating agent, trifluoroacetyl nitrate, is formed in situ.[6][7]

  • Reaction:

    • Stir the reaction mixture at -20 °C.

    • Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Workup & Quenching:

    • Once the starting material is consumed, carefully quench the reaction by pouring it slowly into a beaker of ice-cold saturated sodium bicarbonate solution. Caution: This will be exothermic and will release CO₂ gas. Ensure the receiving vessel is large enough.

    • Stir the quenched mixture for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase in vacuo to obtain the crude product.

    • The crude material will likely be a mixture of isomers. Purify via flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (with 1% acetic acid) to separate the different regioisomers.

Workflow & Logic Diagrams

Troubleshooting_Workflow start Reaction Outcome problem1 Low / No Yield start->problem1 problem2 Tarry Mixture start->problem2 problem3 Multiple Isomers start->problem3 cause1 Cause: - Insufficiently reactive agent - Substrate deactivation problem1->cause1 cause2 Cause: - Acid-catalyzed polymerization - High temperature problem2->cause2 cause3 Cause: - Competing directing effects problem3->cause3 solution1 Solutions: - Increase temperature cautiously - Use stronger nitrating agent - Increase stoichiometry cause1->solution1 solution2 Solutions: - Lower reaction temp (-20 °C) - Slow reagent addition - Use non-acidic nitrating agent cause2->solution2 solution3 Solutions: - Screen solvents / agents - Use protecting groups - Optimize for total yield & separate by chromatography cause3->solution3

Caption: A troubleshooting workflow for common nitration issues.

References

Technical Support Center: Synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to undertake this synthesis. As a molecule of interest in medicinal chemistry, the successful and high-yield synthesis of this compound is often a critical step in the development of new therapeutic agents.

This document provides a comprehensive overview of a reliable synthetic route, detailed troubleshooting guides for common issues, and a list of frequently asked questions. My goal is to provide you with not just a protocol, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve challenges effectively. The information presented here is a synthesis of literature data and practical, field-proven insights.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a three-stage process, starting from readily available starting materials. The overall workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Hydrolysis A Ethyl 2-methylacetoacetate C Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate A->C  Acid catalyst (e.g., H2SO4, PPA)  Heat B 4-Nitrophenylhydrazine B->C G Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate D Ethyl 3-methyl-1H-indole-2-carboxylate F Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate D->F  Controlled temperature E Nitrating agent (e.g., HNO3/H2SO4) E->F I This compound G->I  Aqueous solvent  Heat H Base (e.g., NaOH, KOH) H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Stage 1: Fischer Indole Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Q1: My Fischer indole synthesis is resulting in a low yield of the desired indole ester. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common issue. The primary causes are often incomplete reaction, side reactions, or degradation of the product. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your 4-nitrophenylhydrazine and ethyl 2-methylacetoacetate are of high purity. Impurities in the hydrazine can significantly inhibit the reaction.

  • Choice and Amount of Acid Catalyst: The choice of acid catalyst is critical. While sulfuric acid is common, polyphosphoric acid (PPA) can be more effective for some substrates by acting as both a catalyst and a solvent. The amount of catalyst should also be optimized; too little will result in a sluggish reaction, while too much can lead to charring and decomposition.

  • Removal of Water: The reaction produces water as a byproduct. In some cases, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product and improve the yield.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct in my Fischer indole synthesis. What is causing this and how can I prevent it?

A2: The formation of tarry byproducts is a classic problem in Fischer indole syntheses, especially when dealing with activated or sensitive substrates. This is usually due to polymerization and decomposition reactions occurring at high temperatures in the presence of a strong acid.

  • Temperature Control: This is the most critical parameter to control. Avoid localized overheating by ensuring efficient stirring and using a well-controlled heating mantle or oil bath.

  • Gradual Addition of Reagents: Instead of mixing all reagents at once, try adding the hydrazine to the ketoester and acid mixture portion-wise at a lower temperature, then gradually heating the reaction mixture.

  • Use of a Milder Catalyst: If charring is persistent, consider using a milder acid catalyst such as zinc chloride or Amberlyst-15 resin. These can sometimes promote the desired cyclization with fewer side reactions.

Stage 2: Nitration of Ethyl 3-methyl-1H-indole-2-carboxylate

Q3: My nitration reaction is producing a mixture of isomers, not just the desired 5-nitro-indole. How can I improve the regioselectivity?

A3: The nitration of indoles can be challenging due to the electron-rich nature of the indole ring, which can lead to multiple nitration products. The 3-position is typically the most nucleophilic, but since it is already substituted in your starting material, the next most favorable positions are C5 and C7.

  • Choice of Nitrating Agent: The choice of nitrating agent has a significant impact on regioselectivity. A classic nitrating mixture of nitric acid in sulfuric acid is often used, but it is highly reactive and can lead to over-nitration and side products. Consider using a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt (e.g., KNO₃) in sulfuric acid.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to a solution of the indole ester in the acid. This will help to control the exotherm and maintain a low concentration of the nitrating agent in the reaction mixture, which can improve selectivity.

Q4: The yield of my nitration reaction is very low, and I am recovering a lot of my starting material. What could be the problem?

A4: Low conversion in a nitration reaction can be due to several factors:

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC. If the reaction appears to have stalled, you can try letting it stir for a longer period at a low temperature.

  • Purity of Starting Material: Any basic impurities in your starting indole ester can quench the acid catalyst and inhibit the reaction. Ensure your starting material is pure before proceeding with the nitration.

Stage 3: Hydrolysis of Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate

Q5: I am having difficulty hydrolyzing the ester to the final carboxylic acid product. The reaction is either very slow or I am seeing decomposition of the product. What are the best conditions for this hydrolysis?

A5: The hydrolysis of the ester can be tricky due to the presence of the electron-withdrawing nitro group, which can make the indole ring susceptible to nucleophilic attack under harsh basic conditions.

  • Choice of Base and Solvent: A common method for ester hydrolysis is to use a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., ethanol or methanol). The alcohol helps to solubilize the starting ester.

  • Acidic Hydrolysis as an Alternative: If basic hydrolysis is proving problematic, you could consider acidic hydrolysis. However, this can also be challenging and may require harsh conditions that could lead to other side reactions. Basic hydrolysis is generally the preferred method for this type of substrate.

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. Be sure to check the pH to ensure complete protonation of the carboxylate.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take during this synthesis?

A: Safety is paramount. When working with nitrating agents, always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitration reactions should be performed in a well-ventilated fume hood. Be aware that nitrating mixtures can be highly corrosive and are strong oxidizing agents. Always add the acid to water, not the other way around, when preparing dilute acid solutions.

Q: How can I monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. You can use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the products. The spots can be visualized under UV light. For more quantitative analysis, you can use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q: What are the expected spectroscopic data for the final product?

A: While the exact spectroscopic data will depend on the specific conditions and instrumentation used, you can expect to see the following characteristic signals for this compound:

  • ¹H NMR: You should see signals corresponding to the indole NH proton, the aromatic protons on the benzene ring (with splitting patterns characteristic of a 1,2,4-trisubstituted benzene), the methyl group at the 3-position, and the carboxylic acid proton.

  • ¹³C NMR: You will see signals for the carbons of the indole ring, the methyl group, and the carboxylic acid.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Q: Can this synthesis be scaled up?

A: Yes, this synthesis can be scaled up, but careful consideration must be given to heat management, especially during the nitration step. As the reaction scale increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate the heat generated by the reaction. For larger scale reactions, a jacketed reactor with controlled cooling is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylacetoacetate (1.0 eq) and ethanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Add 4-nitrophenylhydrazine (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate out. Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 3-methyl-1H-indole-2-carboxylate.

Protocol 2: Nitration of Ethyl 3-methyl-1H-indole-2-carboxylate
  • In a round-bottom flask, dissolve ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indole ester, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The crude product will precipitate out. Collect the solid by filtration and wash it thoroughly with water until the washings are neutral.

  • Dry the crude product and purify it by recrystallization from a suitable solvent.

Protocol 3: Hydrolysis of Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate
  • In a round-bottom flask, suspend ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 70-80 °C) and monitor the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Carefully acidify the solution with concentrated HCl until the pH is around 2-3.

  • The final product, this compound, will precipitate out. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.

Technical Support Center: Troubleshooting Common Side Reactions in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, a cornerstone of modern medicinal chemistry. Indole and its derivatives are privileged scaffolds found in a vast array of natural products and pharmaceuticals.[1][2][3] However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your experimental outcomes.

Section 1: The Fischer Indole Synthesis: The Workhorse and Its Challenges

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus.[4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.[4][5] Despite its versatility, the reaction is sensitive to substrates and conditions, often leading to undesirable byproducts.

Troubleshooting Guide: Fischer Indole Synthesis

Question 1: I am observing very low yields or no product at all in my Fischer indole synthesis. What are the likely causes and how can I address them?

Answer: Low or no yield is a frequent challenge in the Fischer indole synthesis and can stem from several factors.[6][7] A systematic approach to troubleshooting is essential.

  • Causality & Experimental Choices:

    • Unstable Hydrazone Intermediate: Some arylhydrazones are prone to decomposition before cyclization. To circumvent this, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation is highly recommended.[6]

    • Inappropriate Acid Catalyst: The choice of acid is critical and highly substrate-dependent.[7] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak will result in an incomplete reaction.[6][8] It is advisable to screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[4][6] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[6]

    • Sub-optimal Temperature: High temperatures can lead to the formation of tars and polymeric materials.[8] Conversely, temperatures that are too low will result in a sluggish or incomplete reaction. The optimal temperature must be determined empirically for each specific substrate-catalyst combination. Consider starting with milder conditions and gradually increasing the temperature. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times due to rapid and uniform heating.[6]

    • N-N Bond Cleavage: A significant competing side reaction is the heterolytic cleavage of the N-N bond in the enamine intermediate. This is particularly problematic with substrates bearing strong electron-donating groups on the carbonyl-derived portion, as they stabilize the resulting iminylcarbocation, making this pathway more favorable than the desired[9][9]-sigmatropic rearrangement.[7] In such cases, milder reaction conditions or even a different synthetic route might be necessary.

Experimental Protocol: Screening Acid Catalysts for Optimal Yield

  • Setup: In parallel reaction tubes, place your arylhydrazone (1.0 eq).

  • Catalyst Addition: To each tube, add a different acid catalyst (e.g., 10 mol% ZnCl₂, 10 mol% BF₃·OEt₂, or an equivalent of PPA).

  • Reaction: Heat the reactions at a moderate starting temperature (e.g., 80 °C) in a suitable solvent (e.g., toluene or acetic acid).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the product formation and byproduct profile for each catalyst to identify the optimal conditions.

Question 2: My reaction is producing a significant amount of tar-like material, making purification difficult. How can I minimize this?

Answer: Tar formation is a common problem in Fischer indole synthesis, especially at larger scales, and is often a result of the harsh acidic conditions and elevated temperatures.[8]

  • Causality & Experimental Choices:

    • Excessive Acidity/Temperature: As mentioned, overly strong acids or high temperatures can promote polymerization and degradation of starting materials and products.[8] Careful optimization of the acid catalyst and temperature is the first line of defense.

    • Solvent Effects: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that maintains all species in the solution phase can sometimes reduce the propensity for tar formation.[10] In some instances, diluting the reaction mixture with a high-boiling solvent like sulfolane can prevent degradation.[10]

    • Continuous Flow Synthesis: For larger-scale reactions, continuous flow synthesis offers superior temperature control and minimizes the residence time at high temperatures, which can significantly reduce the formation of degradation products.[6][8]

Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of two regioisomeric indoles is a well-known issue when using unsymmetrical ketones in the Fischer synthesis.[11][12] The regioselectivity is influenced by the acidity of the medium and steric effects.[11][12]

  • Causality & Experimental Choices:

    • Mechanism of Isomer Formation: The direction of the initial tautomerization of the hydrazone to the enamine determines which regioisomer is formed. This is influenced by the relative stability of the two possible enamines.

    • Controlling Factors:

      • Acid Catalyst: The nature of the acid catalyst can influence the product ratio. It is recommended to screen both Brønsted and Lewis acids.[12]

      • Steric Hindrance: The regioselectivity can sometimes be directed by steric hindrance in the starting ketone or the arylhydrazine.

Fischer Indole Synthesis Troubleshooting Workflow

fischer_troubleshooting start Start: Fischer Indole Synthesis issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield? tar Tar Formation issue->tar Purity? isomers Regioisomer Mixture issue->isomers Selectivity? solution_yield Troubleshoot Yield: - In situ hydrazone formation - Screen acid catalysts (Brønsted & Lewis) - Optimize temperature - Consider alternative route for electron-rich substrates low_yield->solution_yield solution_tar Minimize Tar: - Optimize acid concentration & temperature - Screen solvents - Consider continuous flow for scale-up tar->solution_tar solution_isomers Control Regioselectivity: - Screen acid catalysts - Analyze steric effects isomers->solution_isomers end Successful Synthesis solution_yield->end solution_tar->end solution_isomers->end

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Section 2: Navigating Side Reactions in Other Classical and Modern Indole Syntheses

While the Fischer synthesis is prevalent, numerous other methods exist, each with its own set of potential side reactions. This section will address common issues in several of these syntheses.

Troubleshooting Guides: A Multi-Synthesis Perspective

Question 4: My Bischler-Möhlau synthesis is giving poor yields. What are the common pitfalls?

Answer: The traditional Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for requiring harsh conditions, often leading to low yields and unpredictable regioselectivity.[13]

  • Causality & Experimental Choices:

    • Harsh Reaction Conditions: The classical procedure often involves high temperatures, which can lead to product degradation.

    • Modern Modifications: Milder methods have been developed to address these issues. The use of lithium bromide as a catalyst has been shown to be effective.[13] Additionally, microwave-assisted, solvent-free conditions can significantly improve yields and reduce reaction times.[10]

Question 5: I am attempting a Reissert indole synthesis, but the reaction is not proceeding as expected. What could be going wrong?

Answer: The Reissert synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[14]

  • Causality & Experimental Choices:

    • Base-Catalyzed Condensation: The initial condensation step is base-catalyzed. Potassium ethoxide has been reported to give better results than sodium ethoxide.[14]

    • Reduction Step: The reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is typically achieved with zinc in acetic acid.[14] Incomplete reduction can be a source of low yield. Alternative reducing agents like iron powder in acetic acid or sodium dithionite have also been employed.[15]

    • Side Reaction to Quinolones: Under certain reduction conditions, particularly with PtO₂ in ethanol, the reaction can be diverted to form quinolones instead of the desired indole, especially with 7-substituted substrates.[15]

Question 6: My Nenitzescu synthesis is resulting in polymerization and low yields. How can I optimize this reaction?

Answer: The Nenitzescu synthesis forms 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[16] Polymerization is a known side reaction under normal conditions.[16]

  • Causality & Experimental Choices:

    • Reaction Conditions: The reaction performs best in highly polar solvents.[16] For larger-scale reactions, a 1:1.2-1.6 mole ratio between the benzoquinone and the ethyl 3-aminocrotonate at room temperature has been found to be effective.[16]

    • Catalysis: The use of a Lewis acid catalyst, such as ZnCl₂, can improve the reaction by activating the enamine.[16]

Question 7: I am having trouble with the regioselectivity of my Larock indole synthesis. What factors control this?

Answer: The Larock indole synthesis is a palladium-catalyzed heteroannulation between an o-haloaniline and a disubstituted alkyne.[17] When using unsymmetrical alkynes, controlling regioselectivity can be a challenge.[9][18]

  • Causality & Experimental Choices:

    • Steric and Electronic Effects: The regioselectivity is a complex interplay of steric, coordinative, and electronic effects.[19] It was initially thought that the less sterically hindering group of the alkyne would be adjacent to the arylpalladium intermediate, but observations have shown that the larger group is often inserted next to the arylpalladium.[17]

    • Catalyst and Ligands: The choice of palladium catalyst and ligands can significantly influence the regioselectivity. N-heterocyclic carbene (NHC)-palladium complexes have been shown to provide high regioselectivity.[9]

Question 8: The high temperatures required for my Madelung synthesis are causing decomposition. Are there milder alternatives?

Answer: The classical Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at very high temperatures (200-400 °C), which can be detrimental to many functional groups.[20]

  • Causality & Experimental Choices:

    • Harsh Conditions: The use of strong bases like sodium or potassium alkoxides at high temperatures limits the scope of this reaction.[20]

    • Milder Modifications: Significant improvements have been made to render this reaction milder. The use of bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[20] A LiN(SiMe₃)₂/CsF system has also been reported to be effective under milder conditions.[11]

Question 9: My Bartoli indole synthesis is failing. What is the most critical factor for success?

Answer: The Bartoli synthesis, which produces 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, has a crucial structural requirement.[21][22]

  • Causality & Experimental Choices:

    • Ortho-Substitution: The reaction is often unsuccessful without a substituent ortho to the nitro group.[22][23] The steric bulk of this ortho group is believed to facilitate the key[9][9]-sigmatropic rearrangement in the mechanism.[22] Bulkier ortho substituents generally lead to higher yields.[22]

Question 10: I am observing byproducts in my Hemetsberger-Knittel synthesis. What is the likely cause?

Answer: The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[24][25]

  • Causality & Experimental Choices:

    • Starting Material Stability: The starting azido esters can be unstable, which can lead to side reactions.[24]

    • Knoevenagel Condensation Byproducts: The synthesis of the azido ester precursor via a Knoevenagel condensation can sometimes yield acidic byproducts that do not proceed to the desired product.[26] Careful purification of the intermediate is recommended.

Comparative Overview of Indole Synthesis Conditions
Synthesis MethodTypical ConditionsCommon Side ReactionsKey Troubleshooting Strategy
Fischer Acid catalyst (Brønsted or Lewis), heatTar formation, N-N bond cleavage, regioisomersCatalyst and temperature optimization, in situ hydrazone formation
Bischler-Möhlau High temperature, excess anilineLow yields, poor regioselectivityUse of milder conditions (e.g., LiBr catalyst, microwave irradiation)
Reissert Strong base, then reduction (e.g., Zn/HOAc)Incomplete reduction, quinolone formationChoice of base and reducing agent, careful control of reduction conditions
Nenitzescu Polar solventPolymerizationUse of Lewis acid catalyst, optimized stoichiometry
Larock Palladium catalyst, basePoor regioselectivity with unsymmetrical alkynesCatalyst and ligand screening (e.g., NHC ligands)
Madelung Strong base, high temperature (200-400 °C)DecompositionUse of modern, milder conditions (e.g., n-BuLi or LDA at low temp.)
Bartoli Vinyl Grignard reagentReaction failureEnsure the presence of an ortho-substituent on the nitroarene
Hemetsberger-Knittel Thermal decompositionByproducts from unstable starting materialsPurification of the intermediate azido ester

Logical Relationship of Side Reactions in Indole Synthesis

side_reactions Indole_Synthesis Indole Synthesis Harsh_Conditions Harsh Conditions (High Temp, Strong Acid/Base) Indole_Synthesis->Harsh_Conditions Substrate_Properties Substrate Properties (Sterics, Electronics) Indole_Synthesis->Substrate_Properties Decomposition Decomposition/ Tar Formation Harsh_Conditions->Decomposition Low_Yield Low Yield/ Incomplete Reaction Harsh_Conditions->Low_Yield Selectivity_Issues Regioselectivity/ Isomer Formation Substrate_Properties->Selectivity_Issues Specific_Byproducts Specific Byproducts (e.g., N-N Cleavage, Quinolones) Substrate_Properties->Specific_Byproducts Decomposition->Low_Yield Selectivity_Issues->Low_Yield Specific_Byproducts->Low_Yield

Caption: Interrelation of factors leading to common side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are some general strategies for purifying crude indole products?

A1: Purification can be challenging due to polar byproducts.[6] Consider a base wash of the organic extract to remove acidic impurities. If standard silica gel chromatography is ineffective, alumina or reverse-phase chromatography may provide better separation. For solid products, recrystallization is often a highly effective purification method.[6]

Q2: Are there greener alternatives to the classical indole synthesis methods?

A2: Yes, significant efforts have been made to develop more environmentally friendly protocols. These include mechanochemical (solvent-free) synthesis, microwave-assisted synthesis to reduce reaction times and energy consumption, and continuous flow synthesis for improved safety and control.[6] The use of greener solvents like ethanol or even water has also been explored for certain indole syntheses.

Q3: Can computational chemistry help in predicting or understanding side reactions in indole synthesis?

A3: Absolutely. Computational studies, using methods like quantum mechanics, have been employed to explore the mechanisms of reactions like the Fischer indole synthesis. These studies can help elucidate the energetics of competing reaction pathways, such as the desired[9][9]-sigmatropic rearrangement versus N-N bond cleavage, and explain the role of substituents in directing the reaction towards product or byproduct formation.

Q4: How can I prevent dimerization side reactions?

A4: Dimerization can occur through various mechanisms depending on the specific reaction. In syntheses involving nucleophilic species, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative dimerization.[27] Slow, controlled addition of one reagent to the other can also help minimize dimerization by keeping the concentration of the reactive species low.[27]

References

Technical Support Hub: Resolving Solubility Issues of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing solubility challenges with 3-Methyl-5-nitro-1H-indole-2-carboxylic acid and related indole carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for ensuring accurate and reproducible results in biological assays.

Understanding the Molecule: Predicted Physicochemical Properties

Direct experimental data for this compound is limited in public literature. However, by analyzing its structure—an indole backbone, a carboxylic acid group, a nitro group, and a methyl group—we can predict its behavior.

  • Acidic Nature: The carboxylic acid group (-COOH) makes the compound acidic. Its solubility is expected to be highly dependent on pH.[1]

  • Hydrophobicity: The indole ring is inherently hydrophobic. The nitro and methyl groups further contribute to a lipophilic character, suggesting poor aqueous solubility at neutral or acidic pH where the carboxylic acid is protonated (uncharged).[2][3]

  • pKa: The predicted pKa for a similar compound, 5-Nitro-1H-indole-3-carboxylic acid, is around 3.38.[4] This suggests that at physiological pH (~7.4), the carboxylic acid group will be deprotonated (negatively charged), which should increase its aqueous solubility compared to its state at acidic pH.

These characteristics place the compound in a category that often presents significant challenges in biological assays, where aqueous buffer systems are standard.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stock Solution Preparation

Question 1: What is the best solvent to prepare a high-concentration stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[6]

Detailed Protocol & Explanation:

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows for minimal volumes to be added to your aqueous assay media, thereby reducing solvent-induced artifacts.[8]

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

    • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve your target concentration.

    • Mixing: Vortex the solution vigorously. If dissolution is slow, gentle warming (37°C) or brief sonication can be used to facilitate the process.[9] Visually inspect the solution against a light source to ensure no solid particles remain.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[9] DMSO is hygroscopic, and water contamination can decrease the solubility of hydrophobic compounds over time.[10]

Question 2: My compound won't fully dissolve in 100% DMSO even at a modest concentration. What are my options?

Answer: While uncommon for most screening compounds, this indicates very strong crystal lattice energy or extremely low solubility. Before changing solvents, ensure you are using anhydrous DMSO and have attempted gentle heating and sonication. If issues persist, consider Dimethylformamide (DMF) as an alternative primary solvent, though its use in cell-based assays is more restrictive due to higher cytotoxicity.

Category 2: Working Solution & Assay Compatibility

Question 3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture medium). Why is this happening and how do I fix it?

Answer: This is the most common solubility issue, known as "solvent-shift precipitation." The compound is soluble in the high-concentration DMSO stock but "crashes out" when diluted into the aqueous buffer, where DMSO is no longer the primary solvent and cannot maintain solubility.[11]

Troubleshooting Workflow:

This workflow provides a tiered approach, from simple fixes to more advanced formulation strategies.

G cluster_details start Precipitation Observed Upon Dilution check_dmso Step 1: Lower Final DMSO Concentration start->check_dmso warm_vortex Step 2: Modify Dilution Technique check_dmso->warm_vortex If precipitation persists check_dmso_desc Goal: Keep final DMSO <0.5% for cell assays. - Make a more dilute DMSO stock. - Perform serial dilutions in buffer. check_dmso->check_dmso_desc ph_adjust Step 3: pH Adjustment (Leverage Carboxylic Acid) warm_vortex->ph_adjust If precipitation persists warm_vortex_desc - Pre-warm the aqueous buffer to 37°C. - Add stock solution dropwise while vortexing. - Avoids localized high concentrations. warm_vortex->warm_vortex_desc cosolvent Step 4: Use a Co-solvent or Surfactant ph_adjust->cosolvent If pH change is not feasible/effective ph_adjust_desc - Prepare buffer at pH > 7.5 (e.g., 8.0). - Deprotonates the carboxylic acid, increasing solubility. Check assay tolerance for pH. ph_adjust->ph_adjust_desc cyclodextrin Step 5: Employ Solubilizing Excipients (Cyclodextrins) cosolvent->cyclodextrin If co-solvents fail or are cytotoxic cosolvent_desc - Test co-solvents like PEG-400 or ethanol. - Keep final co-solvent concentration low. - Run solvent toxicity controls. cosolvent->cosolvent_desc cyclodextrin_desc - Use HP-β-CD or SBE-β-CD. - Forms inclusion complexes to 'shield' the hydrophobic molecule from water. cyclodextrin->cyclodextrin_desc

Caption: Troubleshooting Decision Tree for Precipitation Issues.

Detailed Explanations:

  • Step 1: Lower Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive at levels as low as 0.1%.[11] High DMSO concentrations can also affect protein conformation in biochemical assays. If your final DMSO level is high (e.g., >1%), remake your stock solution at a lower concentration.

  • Step 3: pH Adjustment: Because the compound has an acidic carboxylic acid group, its solubility will dramatically increase as the pH rises above its pKa (predicted ~3.4).[12][13] By making the aqueous buffer slightly basic (e.g., pH 7.8-8.0), the -COOH group becomes deprotonated to -COO⁻, a charged species that is much more soluble in water.[14] Caution: Ensure your biological target and assay components are stable and active at the adjusted pH.

  • Step 4: Co-solvents and Surfactants: If pH adjustment is not an option, consider using a small amount of a water-miscible co-solvent or surfactant in your final assay buffer.[15][16]

    Solvent/Agent Typical Final Conc. Pros Cons
    PEG-400 1-5% Generally low toxicity Can be viscous; may affect some assays
    Ethanol <1% Effective for many compounds More cytotoxic than DMSO; volatile

    | Tween® 20/80 | 0.01-0.1% | Effective at low concentrations | Can form micelles; may interfere with assays |

  • Step 5: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceuticals for this purpose.[20] This is an advanced but highly effective technique.[21]

Question 4: How do I perform a simple kinetic solubility test to understand my compound's limits?

Answer: A kinetic solubility assay, often measured by turbidimetry, is a rapid way to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[22][23] This helps you define the upper concentration limit for your experiments.

Protocol: Basic Turbidimetric Solubility Assay

G cluster_prep Preparation cluster_dilution Execution cluster_read Analysis prep_stock 1. Prepare 10 mM Stock in DMSO add_stock 3. Add Stock to Buffer (e.g., 2 µL into 198 µL) prep_stock->add_stock prep_buffer 2. Aliquot Assay Buffer into 96-well plate prep_buffer->add_stock serial_dilute 4. Perform Serial Dilutions across the plate add_stock->serial_dilute incubate 5. Incubate (e.g., 2h, RT) Allow precipitation to occur serial_dilute->incubate read_plate 6. Read Absorbance (e.g., at 620 nm) incubate->read_plate analyze 7. Determine Solubility Limit (Concentration where turbidity appears) read_plate->analyze

Caption: Workflow for a Kinetic Solubility Assay.

  • Prepare Stock: Create a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Plate: Add 100 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to wells A2 through A12 of a clear 96-well plate. Add 198 µL of buffer to well A1.

  • Initial Dilution: Add 2 µL of the 10 mM DMSO stock to well A1. Mix well. This creates a 100 µM solution in 1% DMSO.

  • Serial Dilution: Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, creating a 2-fold dilution series.

  • Incubate: Let the plate sit at room temperature for 1-2 hours to allow any precipitation to equilibrate.

  • Read: Measure the light scattering (turbidity) using a plate reader at a wavelength where the compound does not absorb, typically between 500-700 nm.

  • Analyze: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

References

Identifying and minimizing byproducts in the synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during the synthesis, focusing on the identification and minimization of key byproducts to improve yield, purity, and process robustness. Our guidance is rooted in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users in the synthesis of this target molecule.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yield is a frequent issue stemming from several potential problems: incomplete reactions, competing side reactions leading to byproducts, or loss of product during workup and purification. The two primary synthetic strategies—the Fischer indole synthesis of the complete nitro-indole or the nitration of a pre-formed indole core—each have unique pitfalls. A major, often overlooked, cause of yield loss is the premature decarboxylation of the target molecule under harsh acidic or thermal conditions.

For a deeper dive into optimizing your specific route, please refer to:

  • Troubleshooting Guide 1: Optimizing the Fischer Indole Synthesis Route

  • Troubleshooting Guide 3: Preventing Unwanted Decarboxylation

Q2: My analytical data (LC-MS, NMR) shows a mixture of nitro-isomers. How can I improve the regioselectivity to favor the 5-nitro product?

This is the principal challenge when employing the strategy of nitrating 3-Methyl-1H-indole-2-carboxylic acid. The indole nucleus is highly activated towards electrophilic substitution, and standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh, leading to poor regioselectivity and the formation of 4-, 6-, and 7-nitro isomers, as well as potential dinitration byproducts.[1][2] The key is to control the reactivity of both the indole and the nitrating agent.

For specific protocols and a comparison of nitrating agents, see:

  • Troubleshooting Guide 2: Controlling Regioselectivity in Electrophilic Nitration

Q3: I've isolated a major byproduct that lacks the carboxylic acid group. What is it and how do I prevent its formation?

You are observing the result of decarboxylation, which yields 3-methyl-5-nitro-1H-indole. Indole-2-carboxylic acids are susceptible to losing CO₂ when heated, particularly in acidic or high-boiling polar solvents like quinoline or DMF.[3][4] This can occur during the initial synthesis (if using a Fischer indole cyclization with strong acid and heat) or during subsequent purification steps.[5][6]

To mitigate this, refer to the detailed protocols in:

  • Troubleshooting Guide 3: Preventing Unwanted Decarboxylation

Q4: The reaction mixture turns into a dark, intractable tar, making product isolation impossible. What causes this and what is the solution?

Indoles are electron-rich heterocycles that are notoriously prone to polymerization and oxidation under strongly acidic and oxidative conditions.[1] The use of concentrated nitric acid, in particular, can lead to uncontrolled side reactions and the formation of polymeric tars, which drastically reduces the yield of the desired monomeric product. The solution is to use milder, non-acidic nitrating agents and to maintain strict temperature control throughout the reaction.

For preventative measures, consult:

  • Troubleshooting Guide 2: Controlling Regioselectivity in Electrophilic Nitration

Troubleshooting Guide 1: Optimizing the Fischer Indole Synthesis Route

This route constructs the indole ring with the nitro group already in place, thereby avoiding the challenges of regioselective nitration. The typical pathway involves the condensation of 4-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone, followed by an acid-catalyzed cyclization.[7]

Workflow: Fischer Indole Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Potential Byproduct Pathway A 4-Nitrophenylhydrazine C Ethyl 2-((2-(4-nitrophenyl)hydrazono)propanoate A->C Condensation (Ethanol, Acetic Acid cat.) B Ethyl Pyruvate B->C D Ethyl 3-Methyl-5-nitro-1H-indole-2-carboxylate C->D Fischer Cyclization (Acid Catalyst, Heat) E Target Molecule D->E Saponification (NaOH) then Acidification (HCl) F Decarboxylation Byproduct (3-Methyl-5-nitro-1H-indole) D->F Harsh Acid/Heat (-COOEt, -H) cluster_attack Electrophilic Attack cluster_products Products Indole 3-Me-Indole-2-COOH C5_attack Attack at C5 (Favored) Indole->C5_attack Path A C6_attack Attack at C6 (Byproduct) Indole->C6_attack Path B C4_attack Attack at C4 (Byproduct) Indole->C4_attack Path C C7_attack Attack at C7 (Minor Byproduct) Indole->C7_attack Path D Nitronium Electrophile (NO₂⁺) P_C5 5-Nitro Isomer (Desired Product) C5_attack->P_C5 Deprotonation P_C6 6-Nitro Isomer C6_attack->P_C6 Deprotonation P_C4 4-Nitro Isomer C4_attack->P_C4 Deprotonation P_C7 7-Nitro Isomer C7_attack->P_C7 Deprotonation

References

Technical Support Center: Enhancing the Stability of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid for Long-term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights grounded in solid scientific principles.

The stability of this compound is paramount for reproducible experimental results and the development of reliable drug candidates. This molecule, possessing both an electron-rich indole ring and an electron-withdrawing nitro group, presents unique stability challenges. This guide will walk you through the potential degradation pathways, optimal storage conditions, and methods to assess and maintain the purity of your samples over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The long-term stability of this compound can be compromised by several environmental factors. These include:

  • Light: The indole nucleus is known to be photosensitive. Exposure to UV or even ambient light can lead to photo-oxidation, resulting in the formation of colored degradation products.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For many complex organic molecules, including nitroaromatic compounds, storage at lower temperatures is crucial for maintaining stability.[2][3]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the indole ring.[1][4] This can result in the formation of various oxidized species, altering the compound's purity and activity.

  • Humidity: Moisture can facilitate hydrolytic degradation, particularly of the carboxylic acid group, or promote other degradation pathways. It is essential to store the compound in a dry environment.

  • pH: Although the compound is a solid, storage in solution requires careful pH control. The stability of indole derivatives can be pH-dependent, and extremes in pH should be avoided.

Q2: What are the visible signs of degradation for this compound?

A2: Visual inspection of your sample can often provide the first clues of degradation. Be vigilant for the following changes:

  • Color Change: Pure this compound is typically a crystalline solid. A change in color, such as darkening or the appearance of yellow or brown hues, can indicate the formation of degradation products.

  • Change in Physical State: Any change from a crystalline solid to a more amorphous or discolored powder can be a sign of impurity.

  • Odor: While not always present, the development of a noticeable odor could indicate chemical transformation.

If you observe any of these changes, it is highly recommended to re-analyze the purity of your sample before use.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down chemical reactions.
Light In the dark (amber vials)Protects against photo-degradation of the indole ring.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen.
Humidity Dry environment (desiccator)Minimizes moisture-related degradation pathways.
Container Tightly sealed, appropriate container materialPrevents contamination and exposure to environmental factors.

For solutions, it is best to prepare them fresh. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed container, protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of your this compound stock. Over time, even under recommended storage conditions, some degradation can occur, leading to a decrease in the effective concentration of the active compound and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the purity of your compound using an appropriate analytical method (see "Analytical Methods for Stability Assessment" below).

    • Use a Fresh Stock: If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments.

    • Review Storage History: Check the storage history of your compound. Has it been subjected to multiple freeze-thaw cycles? Was it exposed to light or elevated temperatures? This information can help identify the cause of degradation and improve future storage practices.

Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Potential Cause: Formation of degradation products. The indole ring and the nitro group are susceptible to various chemical transformations.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurity peaks. This can provide clues about the degradation pathway.

    • Consider Potential Degradation Pathways:

      • Oxidation of the indole ring: This can lead to the formation of oxindoles and other oxidized species.[4][5][6]

      • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.[7][8]

      • Decarboxylation: Loss of the carboxylic acid group can occur, particularly at elevated temperatures.

    • Implement Preventative Measures: To avoid further degradation, ensure your compound is stored under optimal conditions (see FAQs). When working with solutions, use them promptly and avoid prolonged exposure to light and air.

Analytical Methods for Stability Assessment

To ensure the integrity of your this compound, periodic purity assessment is crucial. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.[9]

MethodPurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of impurities.Use a validated method with a suitable column (e.g., C18) and mobile phase. A UV detector is effective due to the chromophores in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities and degradation products.Provides molecular weight information, which is invaluable for elucidating the structure of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of major impurities.¹H and ¹³C NMR can confirm the structure of the main compound and help identify the structure of significant impurities.

Visualizing Degradation and Experimental Workflows

To further aid in your understanding, the following diagrams illustrate a potential degradation pathway and a recommended workflow for stability testing.

A This compound B Oxidative Degradation (e.g., oxindole formation) A->B O2, Light C Reductive Degradation (e.g., aminoindole formation) A->C Reducing Agents D Photo-degradation (e.g., ring opening) A->D UV Light E Loss of Purity and Activity B->E C->E D->E

Caption: Potential degradation pathways for this compound.

cluster_0 Initial Analysis (Time 0) cluster_1 Long-Term Storage cluster_2 Periodic Stability Testing A Receive Compound B Perform Initial Purity Analysis (HPLC, LC-MS, NMR) A->B C Establish Baseline Purity B->C D Store under Recommended Conditions (-20°C, Dark, Inert Atmosphere) C->D E Analyze Sample at Predetermined Intervals (e.g., 3, 6, 12 months) D->E F Compare Purity to Baseline E->F G Assess for Degradation Products F->G H Continue Use in Experiments G->H Purity within Specification I Discard and Use Fresh Stock G->I Purity Out of Specification

Caption: Recommended workflow for a long-term stability study.

By adhering to these guidelines and proactively monitoring the purity of your this compound, you can ensure the reliability and reproducibility of your research. For further assistance, please do not hesitate to contact our technical support team.

References

Addressing poor reproducibility in experiments with 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of poor reproducibility in experiments involving 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter. Our goal is to enhance the scientific integrity and success of your experimental outcomes.

Introduction: Understanding the Challenges

This compound is a key intermediate in various synthetic pathways. However, the presence of a nitro group, a carboxylic acid, and a methyl group on the indole scaffold introduces specific chemical properties that can lead to challenges in reproducibility. These include issues with solubility, stability, and the potential for side reactions during synthesis and subsequent use. This guide will walk you through the common pitfalls and provide solutions grounded in established chemical principles.

Core Physical and Chemical Properties

A solid understanding of the physicochemical properties of this compound is the foundation for troubleshooting.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄--INVALID-LINK--[1]
Molecular Weight 220.18 g/mol --INVALID-LINK--[1]
Appearance Expected to be a solidInferred from related compounds
pKa (predicted) ~3.4-4.0Inferred from similar nitroindole carboxylic acids

Synthesis and Potential Roadblocks

The most common route to synthesizing substituted indole-2-carboxylic acids is the Fischer indole synthesis. This reaction, while versatile, is known for its sensitivity to reaction conditions and substrate electronics, which can impact reproducibility.[2][3]

Diagram: Fischer Indole Synthesis Workflow

fischer_indole_synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Intermediates p_nitrophenylhydrazine p-Nitrophenylhydrazine Hydrochloride condensation Condensation p_nitrophenylhydrazine->condensation ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate ethyl_2_methylacetoacetate->condensation hydrazone Hydrazone Intermediate condensation->hydrazone Formation cyclization Fischer Cyclization (Acid-Catalyzed) ester Ethyl 3-methyl-5-nitro- 1H-indole-2-carboxylate cyclization->ester hydrolysis Alkaline Hydrolysis carboxylate_salt Carboxylate Salt hydrolysis->carboxylate_salt acidification Acidification final_product 3-Methyl-5-nitro-1H-indole- 2-carboxylic acid acidification->final_product Precipitation hydrazone->cyclization Polyphosphoric Acid ester->hydrolysis e.g., NaOH carboxylate_salt->acidification e.g., HCl

Caption: A typical workflow for the synthesis of this compound via the Fischer indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis

Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

A1: This is a common issue with the Fischer indole synthesis, especially with nitro-substituted phenylhydrazines.[2] Several factors could be at play:

  • Inadequate Acid Catalysis: The cyclization step requires a strong acid catalyst. While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) is often effective for this transformation.[3][4][5] If you are using a weaker acid, the reaction may not proceed to completion, leading to a mixture of starting materials and intermediates.

  • Side Reactions: The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the hydrazine and the subsequent intermediates, potentially leading to alternative reaction pathways. It's also known that certain substitution patterns can cause the Fischer indole synthesis to fail, leading to cleavage products.[2]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization. However, excessive heat can lead to decomposition and tar formation. It is crucial to carefully control the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Steps:

  • Optimize the Acid Catalyst: If using a catalyst other than PPA, consider switching to it. Ensure the PPA is fresh and of good quality.

  • Control Temperature: Maintain a consistent and appropriate reaction temperature. A temperature range of 85-115°C is often cited for similar syntheses.[5]

  • Monitor the Reaction: Use TLC to track the consumption of the hydrazone intermediate and the formation of the product. This will help you avoid prolonged heating that can lead to degradation.

Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A2: Tar formation is a frequent problem in acid-catalyzed reactions of indoles. This is often due to polymerization or decomposition of the starting materials or product under harsh acidic conditions.

Preventative Measures:

  • Incremental Addition of Acid: Instead of adding the acid catalyst all at once, consider adding it portion-wise to control the exotherm and minimize localized high concentrations of acid.

  • Lower Reaction Temperature: While the reaction requires heat, excessive temperatures can accelerate tar formation. Try running the reaction at the lower end of the effective temperature range.

  • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that may contribute to tar formation.

Purification

Q3: I'm struggling to purify the final product. Column chromatography is giving me poor separation, and recrystallization is resulting in significant product loss.

A3: The purification of nitroindole carboxylic acids can be challenging due to their polarity and potentially poor solubility in common organic solvents.

Troubleshooting Purification:

  • Column Chromatography:

    • Solvent System: For polar compounds like this, a gradient elution is often necessary. Start with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol.

    • Acidification of Mobile Phase: Carboxylic acids can streak on silica gel. Adding a small amount of a volatile acid, like acetic acid (0.5-1%), to your mobile phase can protonate the carboxylic acid and lead to sharper peaks and better separation.[6]

  • Recrystallization:

    • Solvent Selection: Finding the right solvent system is key. The ideal solvent should dissolve the compound when hot but not when cold. You may need to use a binary solvent system, such as ethanol/water or dioxane/water.[6] Experiment with small amounts of your crude product in different solvents to find the best one.

    • Minimize Product Loss: Ensure you are using the minimum amount of hot solvent to dissolve the crude product. After cooling and crystallization, wash the collected crystals with a small amount of the cold recrystallization solvent to remove impurities without dissolving a significant amount of your product.[6]

  • Acid-Base Extraction: This can be a powerful technique to remove neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution). Your product, being a carboxylic acid, will move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate your purified product.[6]

    • Collect the solid by filtration.

Handling and Storage

Q4: My purified this compound is discoloring over time. Is it degrading, and how should I store it?

A4: Discoloration (e.g., from a pale yellow to a brownish color) is a common sign of degradation in nitroaromatic and indole compounds.

  • Likely Causes of Degradation:

    • Light Sensitivity: Indole derivatives can be sensitive to light, which can cause photo-degradation.

    • Air Oxidation: The indole ring can be susceptible to oxidation, especially when exposed to air over long periods.

    • Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature), but exposure to light and air should be minimized.

  • Proper Storage:

    • Protect from Light: Store the solid compound in an amber vial or a container wrapped in aluminum foil.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (argon or nitrogen).

    • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

Analytical Characterization

Q5: I've synthesized what I believe is this compound, but my NMR spectrum is difficult to interpret. What should I be looking for?

Expected NMR Spectral Features:

  • ¹H NMR:

    • NH Proton: A broad singlet, typically downfield (>10 ppm).

    • Aromatic Protons: The protons on the benzene ring will be in the aromatic region (7.0-9.0 ppm). The nitro group will cause a significant downfield shift for adjacent protons.

    • Methyl Protons: A singlet around 2.3-2.5 ppm.

    • Carboxylic Acid Proton: A very broad singlet, often far downfield (>12 ppm), and its visibility can depend on the solvent and concentration.[7]

  • ¹³C NMR:

    • Carbonyl Carbon: In the range of 165-185 ppm.[7]

    • Aromatic Carbons: In the range of 110-145 ppm. The carbon attached to the nitro group will be significantly shifted.

    • Methyl Carbon: A signal upfield, typically around 10-15 ppm.

Reference Data for a Related Compound (3-Methyl-5-nitro-1H-indole):

Proton (¹H) SignalChemical Shift (ppm)
Aromatic H8.57 (d, J = 1.9 Hz, 1H)
Aromatic H8.52 (s, 1H)
Aromatic H8.11 (dd, J = 8.9, 2.1 Hz, 1H)
Aromatic H7.38 (d, J = 9.0 Hz, 1H)
Aromatic H7.14 (s, 1H)
Methyl H2.39 (s, 3H)

Source: Supporting Information from the Royal Society of Chemistry.

Use this data as a guide for interpreting the aromatic region of your ¹H NMR spectrum. The presence of the carboxylic acid at the 2-position will alter the chemical shifts slightly, but the overall pattern should be comparable.

Diagram: Troubleshooting Logic

troubleshooting_flowchart cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_product Product Handling start Experiment Start: Synthesis of 3-Methyl-5-nitro- 1H-indole-2-carboxylic acid low_yield Low Yield / Complex Mixture? start->low_yield tar_formation Tar Formation? start->tar_formation check_catalyst Optimize Acid Catalyst (e.g., use fresh PPA) low_yield->check_catalyst control_temp Control Temperature & Monitor with TLC low_yield->control_temp tar_formation->control_temp incremental_acid Incremental Acid Addition tar_formation->incremental_acid poor_separation Poor Separation? check_catalyst->poor_separation control_temp->poor_separation incremental_acid->poor_separation column_chrom Column Chromatography: - Gradient Elution - Acidify Mobile Phase poor_separation->column_chrom recrystallization Recrystallization: - Test Solvent Systems - Use Minimal Hot Solvent poor_separation->recrystallization acid_base Acid-Base Extraction poor_separation->acid_base discoloration Product Discoloration? column_chrom->discoloration recrystallization->discoloration acid_base->discoloration store_properly Store Properly: - Protect from light - Inert atmosphere - Cool, dry place discoloration->store_properly end_product Pure, Stable Product store_properly->end_product

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification of this compound.

References

Technical Support Center: Optimizing HPLC for 3-Methyl-5-nitro-1H-indole-2-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Understanding the Analyte: Physicochemical Properties

Successful HPLC method development begins with a thorough understanding of the analyte. This compound is a complex molecule with distinct properties that dictate its chromatographic behavior. Its structure includes a carboxylic acid group, making it an acidic compound, and a nitroaromatic group, which is a strong chromophore ideal for UV detection.

Key physicochemical properties are summarized below:

PropertyValue / InformationSource
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1][2][3]
Structure Indole ring with methyl, nitro, and carboxylic acid substituents.[1][4]
Predicted pKa ~3.38 ± 0.30[5]
Solubility Limited aqueous solubility; soluble in organic solvents like methanol, ethanol, and DMF.[6]
UV Absorbance Indole-nitroaromatic complexes exhibit strong UV absorption.[7]

The acidic nature of this compound (pKa ≈ 3.38) is the most critical factor for HPLC method development. The mobile phase pH will determine the ionization state of the carboxylic acid group, which in turn dramatically affects retention and peak shape.[8]

Section 2: Recommended Starting HPLC Method

Based on the analyte's properties, the following reversed-phase HPLC (RP-HPLC) conditions serve as a robust starting point for method development.

Experimental Protocol: Initial HPLC Conditions
  • HPLC System: Standard analytical HPLC or UHPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (A C18 phase is a good first choice for non-polar to moderately polar compounds).[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11][12]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis of this compound.

Peak Shape Problems

Q1: My peak is tailing significantly. What's causing this and how can I fix it?

A1: Peak tailing for an acidic compound like this is most often caused by two issues: secondary interactions with the stationary phase or improper mobile phase pH.[13]

  • Cause 1: Secondary Silanol Interactions. Residual, un-endcapped silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to unwanted ionic interactions with your analyte.

  • Solution 1: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of both the silanol groups and your analyte. Lowering the mobile phase pH to approximately 2.5-3.0 (at least one pH unit below the analyte's pKa) will protonate the carboxylic acid, making it more hydrophobic and less likely to interact with silanols.[14][15] A buffer, such as phosphate or formate, should be used to maintain a stable pH.[9][16]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

  • Solution 2: Reduce Sample Concentration. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

Q2: My peak is fronting. What does this suggest?

A2: Peak fronting is less common than tailing but typically points to two main culprits:

  • Cause 1: Sample Solvent Mismatch. If your sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[13][17]

  • Solution 1: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% acid).[12][18] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Cause 2: Column Overload. Severe column overload can also manifest as fronting.

  • Solution 2: Dilute the Sample. As with tailing, reduce the concentration of your injected sample.

Retention Time (RT) & Baseline Issues

Q3: My retention time is drifting from one injection to the next. What are the likely causes?

A3: Retention time variability is a common frustration that compromises data reproducibility.[19] The causes can be systematic or random.

  • Cause 1: Inadequate Column Equilibration. If you are running a gradient, the column needs sufficient time to return to the initial conditions before the next injection.

  • Solution 1: Increase Equilibration Time. Extend the post-run equilibration time to at least 10 column volumes.

  • Cause 2: Mobile Phase Instability. If your mobile phase is not buffered, the pH can drift, especially if CO₂ from the air dissolves into it.[8] Also, if the mobile phase components are volatile (like acetonitrile), preferential evaporation can change the composition over time.

  • Solution 2: Use a Buffer and Fresh Mobile Phase. Always use a buffer to control pH.[16] Prepare fresh mobile phase daily and keep the reservoirs capped.[20]

  • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time. A 1°C change can alter retention by 1-2%.[21][22]

  • Solution 3: Use a Column Oven. A thermostatically controlled column compartment is essential for stable retention times.

  • Cause 4: System Leaks or Pump Issues. A small, hard-to-detect leak in the system or inconsistent pump performance will lead to flow rate fluctuations and, consequently, RT drift.[17][18]

  • Solution 4: System Check. Check system pressure for stability. Inspect all fittings for any signs of leaks. Perform a pump flow rate calibration.

Q4: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A4: Ghost peaks are extraneous peaks that are not part of your sample. They often arise from contamination or carryover.[11]

  • Cause 1: Sample Carryover. Analyte from a previous, more concentrated injection can be retained in the injector or on the column and elute in subsequent runs.

  • Solution 1: Implement a Needle Wash. Use a strong solvent (e.g., 100% Acetonitrile or a mix of ACN/Isopropanol) for the autosampler's needle wash function.

  • Cause 2: Contaminated Solvents. Impurities in your mobile phase solvents (water or ACN) or sample diluent can appear as peaks, especially during a gradient run.[23]

  • Solution 2: Use High-Purity Solvents. Always use HPLC-grade or LC-MS grade solvents and reagents.[11] Run a blank gradient (injecting only your sample solvent) to see if the ghost peaks are still present.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: How do I definitively choose the optimal mobile phase pH for this compound?

The optimal pH should ensure the analyte is in a single, non-ionized state to maximize retention and improve peak shape. Since the pKa of the carboxylic acid is ~3.38, a mobile phase pH of ~2.4 (one pH unit below the pKa) is an excellent starting point.[14][16] This ensures over 90% of the analyte is in its protonated, neutral form. Using a buffer like 10-25 mM potassium phosphate or 0.1% formic/phosphoric acid is crucial for maintaining this pH.[9]

FAQ 2: What are the best practices for sample and mobile phase preparation?

Consistency is key for reproducible results.

  • Mobile Phase: Always filter the aqueous component of the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates.[23] Prepare mobile phases fresh daily. If preparing a premixed mobile phase, measure the components separately by volume before mixing to account for volume contraction.[23]

  • Sample: Always dissolve the sample in a solvent that is compatible with the mobile phase.[11] Filter every sample through a syringe filter (e.g., 0.45 µm PTFE) before injection to prevent column plugging and system contamination.[11]

FAQ 3: My resolution is still poor. When should I consider a different stationary phase?

If you've optimized the mobile phase (pH, organic solvent ratio) and still have co-eluting impurities, changing the column chemistry is the next logical step. The goal is to introduce different separation mechanisms.

  • Phenyl-Hexyl Phase: This phase offers pi-pi interactions, which can be very effective for separating aromatic and nitroaromatic compounds. It would be an excellent alternative to C18 for this analyte.[9]

  • Pentafluorophenyl (PFP or F5) Phase: This provides a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It's particularly useful for separating halogenated compounds or positional isomers.[9]

FAQ 4: How do I ensure my method is robust and ready for validation?

Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[24] According to ICH Q2(R2) guidelines, you should evaluate the effect of small changes in:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 10%)

  • Mobile phase composition (e.g., ± 2% organic)

If your resolution and retention times remain within acceptable limits during these tests, your method is considered robust.[24][25][26][27][28]

Section 5: Visualizations and Workflows

Diagram 1: Troubleshooting HPLC Peak Shape

This workflow provides a logical path for diagnosing and solving common peak shape issues.

PeakShapeTroubleshooting start Problem: Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting cause_tailing1 Cause: Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Cause: Column Overload tailing->cause_tailing2 cause_fronting1 Cause: Sample Solvent Too Strong fronting->cause_fronting1 cause_fronting2 Cause: Column Overload fronting->cause_fronting2 solution_tailing1 Solution: Lower Mobile Phase pH to ~2.5 cause_tailing1->solution_tailing1 solution_general Solution: Reduce Sample Concentration cause_tailing2->solution_general solution_fronting1 Solution: Dissolve Sample in Mobile Phase cause_fronting1->solution_fronting1 cause_fronting2->solution_general

Caption: A workflow for troubleshooting common HPLC peak shape problems.

Diagram 2: pH Effect on Analyte Ionization and Retention

This diagram illustrates the critical relationship between mobile phase pH, the analyte's ionization state, and its resulting behavior in reversed-phase HPLC.

pHEffect cluster_pH_High High pH (e.g., pH > 5) cluster_pH_Low Low pH (e.g., pH < 2.5) ionized Analyte is Ionized (Deprotonated: R-COO⁻) polar More Polar ionized->polar leads to less_retention Less Retention on C18 Column (Elutes Earlier) polar->less_retention results in poor_peak Poor Peak Shape (Tailing) less_retention->poor_peak Can Lead to neutral Analyte is Neutral (Protonated: R-COOH) nonpolar More Non-Polar (Hydrophobic) neutral->nonpolar leads to more_retention More Retention on C18 Column (Elutes Later) nonpolar->more_retention results in good_peak Good Peak Shape (Symmetrical) more_retention->good_peak Promotes

Caption: Effect of mobile phase pH on analyte ionization and retention.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitroindole Isomers for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto this bicyclic heterocycle dramatically alters its electronic properties and biological activities. The position of this nitro substituent dictates the molecule's reactivity, metabolic fate, and interaction with biological targets. This guide provides a comparative analysis of the biological activities of four key nitroindole isomers: 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole, offering insights for researchers in drug discovery and chemical biology.

Introduction: The Chemical Significance of Nitro Group Placement

The electron-withdrawing nature of the nitro group significantly influences the electron density of the indole ring system. This modification can enhance the compound's ability to participate in various biological interactions, including hydrogen bonding and stacking interactions with biomolecules. The specific position of the nitro group (positions 4, 5, 6, or 7 on the benzene ring portion of the indole) fine-tunes these properties, leading to distinct biological activity profiles for each isomer. This guide will delve into the known and potential anticancer, antimicrobial, and enzyme-inhibitory activities of these isomers, supported by available experimental data and structure-activity relationship (SAR) insights.

Comparative Biological Activities

While research has been more focused on certain isomers, a comparative overview reveals the unique potential of each.

Anticancer Activity

Nitroindole derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes.

  • 5-Nitroindole: This isomer has been the most extensively studied for its anticancer properties. Derivatives of 5-nitroindole have been shown to act as potent binders and stabilizers of G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene.[1] The stabilization of these G4 structures can inhibit the transcription of c-Myc, leading to downregulation of the oncoprotein and subsequent suppression of tumor growth.[1] Some pyrrolidine-substituted 5-nitroindole derivatives have demonstrated significant antiproliferative effects in cancer cells, inducing cell cycle arrest and the generation of reactive oxygen species (ROS).

  • 7-Nitroindole: The 7-nitroindole scaffold is another valuable template for the design of novel anticancer agents.[2] Similar to 5-nitroindole derivatives, certain 7-nitroindole compounds can also stabilize G-quadruplex DNA in oncogene promoters.[2] Additionally, 7-nitroindole serves as a crucial precursor for the synthesis of potent antitumor sulfonamides like Indisulam (E7070), which has been in clinical development.[3] Indisulam exhibits its anticancer effects by inducing cell cycle arrest and acting as a "molecular glue" to promote the degradation of specific cellular proteins.[3]

  • 6-Nitroindole: While direct studies on the anticancer activity of 6-nitroindole are limited, its derivatives have shown promise. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have displayed significant antiproliferative activity against lung carcinoma cell lines.[4] The 6-nitro substitution is considered a key contributor to these cytotoxic effects.[4]

  • 4-Nitroindole: There is a notable lack of published research on the anticancer activity of 4-nitroindole. However, its role as a synthetic intermediate for various biologically active compounds, including potential anticancer agents, suggests that this isomer warrants further investigation.[5][6] Based on the activities of its isomers, it is plausible that 4-nitroindole derivatives could also exhibit cytotoxicity, potentially through mechanisms involving DNA interaction or enzyme inhibition.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial compounds.[7] The addition of a nitro group, a known pharmacophore in antimicrobial drugs, can enhance this activity.[8][9]

  • 5-Nitroindole: Derivatives of 5-nitroindole have been synthesized and evaluated for their antimicrobial properties. For example, novel 5-nitro-(benzimidazoles and indoles) have been investigated as novel antimycotics.[10] Furthermore, some 2-aryl-5-nitro-1H-indoles have been assessed as inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance.[11]

  • 6-Nitroindole: The synthesis of 6-nitro-4-hydroxy-2-quinolone derivatives has been reported, with some of these compounds showing moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

  • 4-Nitroindole and 7-Nitroindole: Specific data on the antimicrobial activity of 4-nitroindole and 7-nitroindole is sparse. However, the general antimicrobial potential of the nitroindole scaffold suggests that these isomers and their derivatives could be fruitful areas for future research. The broader class of indole derivatives has shown significant activity against a range of microbial pathogens.[12][13]

Enzyme Inhibition

The ability of nitroindoles to inhibit specific enzymes is a key area of their therapeutic potential.

  • 7-Nitroindole: This isomer is a well-established and potent inhibitor of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors promising therapeutic candidates.[2] 7-Nitroindole-based compounds act by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the enzyme's active site.[2]

  • 4-Nitroindole, 5-Nitroindole, and 6-Nitroindole: While 7-nitroindole is the most recognized nNOS inhibitor among the isomers, the potential for other nitroindoles to inhibit this or other enzymes should not be overlooked. For example, 4-nitroindole is used in the synthesis of tryptophan dioxygenase inhibitors.[14][15] The position of the nitro group will undoubtedly influence the binding affinity and selectivity for different enzyme targets. Further screening of these isomers against a panel of enzymes could uncover novel inhibitory activities.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of different nitroindole isomers and their derivatives. It is important to note that direct comparative data across all four isomers under identical experimental conditions is limited.

Isomer/DerivativeBiological ActivityCell Line/TargetKey Metric (IC₅₀/MIC)Reference(s)
Pyrrolidine-substituted 5-nitroindoleAnticancer (Cytotoxicity)HeLa5.08 µM
Substituted 7-nitroindole-2-carboxylic acidAnticancer (Enzyme Inhibition)Fructose-1,6-bisphosphataseVaries[2]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesAnticancer (Cytotoxicity)NCI-H460 (Lung Carcinoma)5–15 μM[4]
7-NitroindoleEnzyme InhibitionNeuronal Nitric Oxide Synthase (nNOS)Potent Inhibition[2]
2-Aryl-5-nitro-1H-indolesAntimicrobial (Efflux Pump Inhibition)Staphylococcus aureus-[11]
6-Nitro-4-hydroxy-2-quinolone derivativesAntimicrobialE. coli, B. cereus, A. niger, A. flavusModerate to good activity[2]

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroindole isomers in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.[16]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Plate Inoculation: Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri dish.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitroindole isomer solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Enzyme Inhibition: Neuronal Nitric Oxide Synthase (nNOS) Assay

This assay screens for inhibitors of nNOS activity.

Principle: The activity of nNOS is measured by detecting the amount of nitric oxide (NO) produced. In the presence of an inhibitor, the production of NO is reduced.[2]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the nNOS enzyme, assay buffer, cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin), and the test nitroindole isomer at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-arginine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • NO Detection: Stop the reaction and measure the amount of NO produced. This can be done indirectly by measuring the accumulation of nitrite, a stable oxidation product of NO, using the Griess reagent, or by using a fluorescent probe that reacts with NO.[2][17]

  • Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of key concepts and processes can aid in understanding the complex biological activities of nitroindole isomers.

c-Myc G-Quadruplex Stabilization by 5-Nitroindole Derivatives

cMyc_pathway cluster_promoter c-Myc Promoter G4_unstable G-Quadruplex (Unstable) G4_stable G-Quadruplex (Stable) G4_unstable->G4_stable Transcription c-Myc Transcription G4_stable->Transcription Inhibits 5_Nitroindole 5-Nitroindole Derivative 5_Nitroindole->G4_unstable Binds & Stabilizes cMyc_protein c-Myc Protein Transcription->cMyc_protein Leads to Tumor_growth Tumor Growth cMyc_protein->Tumor_growth Promotes cytotoxicity_workflow Start Start: Novel Nitroindole Isomers Cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) Start->Cell_culture Compound_treatment 2. Compound Treatment (Serial Dilutions) Cell_culture->Compound_treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_treatment->Incubation MTT_assay 4. MTT Assay Incubation->MTT_assay Data_analysis 5. Data Analysis (Absorbance, IC50 Calculation) MTT_assay->Data_analysis End End: Identify Potent Isomers Data_analysis->End

References

Comparative Guide to the Mechanistic Validation of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid as a Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the mechanistic validation of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a novel small molecule with a chemical structure suggestive of potential biological activity. Given the absence of extensive prior research on this specific compound, we propose a hypothetical mechanism of action centered on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in immunology and oncology. This document outlines the requisite experimental strategies to rigorously test this hypothesis, comparing its potential efficacy against established IDO1 inhibitors.

Introduction: The Rationale for Investigating this compound as an IDO1 Inhibitor

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By depleting the local environment of the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 is a critical mediator of immune tolerance. Its overexpression in many tumors allows cancer cells to evade the host immune system, making it a prime target for cancer immunotherapy.

The structure of this compound, featuring an indole core, is reminiscent of the natural substrate, L-tryptophan, and other known indole-based IDO1 inhibitors. This structural similarity forms the basis of our hypothesis that it may act as a competitive inhibitor of IDO1. This guide details the necessary steps to validate this proposed mechanism, from initial biochemical assays to more complex cell-based and in vivo models.

Proposed Mechanism of Action and Comparative Compounds

We hypothesize that this compound inhibits IDO1 activity, leading to a reduction in kynurenine production and a restoration of tryptophan levels. This, in turn, is expected to alleviate the immunosuppressive tumor microenvironment.

For comparative analysis, we will benchmark the performance of our test compound against well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.

  • BMS-986205: Another clinically relevant IDO1 inhibitor with a distinct chemical scaffold.

The validation workflow will follow a tiered approach, starting with target engagement and culminating in functional cellular outcomes.

IDO1_Inhibition_Pathway cluster_pathway Kynurenine Pathway cluster_intervention Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Test_Compound 3-Methyl-5-nitro-1H- indole-2-carboxylic acid Test_Compound->IDO1 Inhibits

Caption: Proposed mechanism of IDO1 inhibition by the test compound.

Experimental Validation Workflow

A multi-step experimental approach is essential for a thorough validation of the proposed mechanism of action.

Validation_Workflow Biochemical_Assay Step 1: Biochemical Assays (Enzyme Kinetics) Cell_Based_Assay Step 2: Cell-Based Assays (Target Engagement & Pathway) Biochemical_Assay->Cell_Based_Assay Confirm Potency Selectivity_Panel Step 3: Selectivity Profiling (Off-Target Effects) Cell_Based_Assay->Selectivity_Panel Confirm Cellular Activity In_Vivo_Model Step 4: In Vivo Models (Efficacy & PK/PD) Selectivity_Panel->In_Vivo_Model Confirm Specificity

Caption: A tiered workflow for validating the mechanism of action.

Step 1: Biochemical Assays for Direct Target Engagement

The initial step is to determine if this compound directly interacts with and inhibits recombinant human IDO1 enzyme.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (cofactor), catalase, and potassium phosphate buffer.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, ascorbic acid, methylene blue, and catalase.

    • Add the test compound at various concentrations (typically a 10-point dose-response curve from 1 nM to 100 µM). Include Epacadostat as a positive control and DMSO as a vehicle control.

    • Initiate the reaction by adding the IDO1 enzyme and L-tryptophan.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Heat the mixture at 65°C to convert N-formylkynurenine to kynurenine.

    • Measure the kynurenine concentration by absorbance at 480 nm after reacting with p-dimethylaminobenzaldehyde.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a four-parameter logistic curve.

Expected Data and Comparative Analysis:

CompoundTargetIC50 (nM) [Hypothetical Data]
This compoundIDO1150
Epacadostat (Positive Control)IDO110
BMS-986205 (Comparator)IDO125

This initial biochemical screen will provide a direct measure of the compound's potency against its putative target.

Step 2: Cell-Based Assays for Target Engagement and Pathway Modulation

The next crucial step is to assess whether the compound can inhibit IDO1 activity in a cellular context. This confirms cell permeability and engagement with the target in a more physiologically relevant environment.

Protocol: IFN-γ Stimulated Cellular IDO1 Activity Assay

  • Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as HeLa or SK-OV-3 cells.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound, Epacadostat, and a vehicle control for 1 hour.

    • Stimulate IDO1 expression by adding interferon-gamma (IFN-γ) to the media and incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same colorimetric method described in the biochemical assay or by LC-MS for higher sensitivity.

  • Data Analysis: Determine the cellular IC50 value by plotting the kynurenine concentration against the compound concentration.

Expected Data and Comparative Analysis:

CompoundCellular IC50 (nM) [Hypothetical Data]
This compound500
Epacadostat (Positive Control)50
BMS-986205 (Comparator)100

A higher cellular IC50 compared to the biochemical IC50 is common and can be attributed to factors like cell membrane permeability and protein binding in the culture medium.

Step 3: Selectivity Profiling

To ensure the observed effects are due to specific inhibition of IDO1, it is important to test the compound against related enzymes.

  • IDO2 and TDO2: These are enzymes that also metabolize tryptophan. A counterscreen against IDO2 and TDO2 will establish the selectivity of the compound. High selectivity for IDO1 is a desirable trait to minimize off-target effects.

Protocol: Selectivity Counterscreening

This involves performing similar enzymatic assays as described in Step 1, but using recombinant IDO2 and TDO2 enzymes. The IC50 values are then compared.

Expected Data and Comparative Analysis:

CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO2 IC50 (nM)Selectivity (IDO2/IDO1)Selectivity (TDO2/IDO1)
This compound150>10,000>10,000>66x>66x
Epacadostat10>1,000>50,000>100x>5000x
Step 4: In Vivo Pharmacodynamic and Efficacy Models

The final validation step involves assessing the compound's ability to modulate the IDO1 pathway in a living organism and its impact on tumor growth.

Protocol: In Vivo Pharmacodynamic (PD) Assay

  • Model: Use tumor-bearing mice (e.g., syngeneic models like B16-F10 melanoma in C57BL/6 mice).

  • Procedure:

    • Once tumors are established, treat the mice with the test compound, a vehicle control, or a comparator compound.

    • At various time points after dosing, collect tumor and plasma samples.

    • Measure the concentrations of tryptophan and kynurenine in the samples using LC-MS.

  • Data Analysis: An effective IDO1 inhibitor should lead to a significant reduction in the kynurenine/tryptophan ratio in both plasma and the tumor microenvironment.

Protocol: In Vivo Efficacy Study

  • Model: Utilize a syngeneic mouse tumor model where IDO1 is known to play a role in immune evasion.

  • Procedure:

    • Implant tumor cells into immunocompetent mice.

    • Once tumors are palpable, randomize the mice into treatment groups (vehicle, test compound, comparator, and potentially a combination with an immune checkpoint inhibitor like anti-PD-1).

    • Administer the treatments according to a defined schedule.

    • Monitor tumor growth over time using caliper measurements.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups. A significant inhibition of tumor growth in the group treated with this compound would provide strong evidence for its in vivo efficacy.

Conclusion

The validation of a novel compound's mechanism of action requires a systematic and multi-faceted approach. By following the outlined workflow, researchers can rigorously test the hypothesis that this compound functions as an IDO1 inhibitor. The comparative data generated against established compounds like Epacadostat will provide a clear picture of its potential as a therapeutic agent. Positive results from these studies would warrant further investigation into its safety profile and clinical development.

The Latent Potential of a Synthetic Scaffold: A Comparative Efficacy Analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, a foundational structure for a multitude of therapeutic agents. Its inherent versatility allows for a chemical tapestry to be woven, yielding compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet under-explored derivative: 3-Methyl-5-nitro-1H-indole-2-carboxylic acid . While direct and extensive biological evaluations of this particular compound are not yet prevalent in published literature, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It will objectively analyze the potential efficacy of this compound by contextualizing it within the established activities of related indole-2-carboxylic acid derivatives. We will delve into hypothetical mechanisms of action and provide detailed experimental protocols that would be necessary to validate these claims, thereby offering a roadmap for future research.

The Indole-2-Carboxylic Acid Framework: A Platform for Diverse Bioactivity

The indole-2-carboxylic acid moiety is a recurring motif in compounds targeting a range of diseases. The presence of the carboxylic acid group, combined with the aromatic indole ring system, provides key hydrogen bonding and hydrophobic interactions with various biological targets. The addition of a nitro group, an electron-withdrawing moiety, can further modulate the compound's electronic properties and biological interactions, often enhancing its activity.[1]

Derivatives of indole-2-carboxylic acid have demonstrated significant potential in several key therapeutic areas:

  • Oncology: As inhibitors of crucial cancer-related enzymes and proteins such as IDO1/TDO, HIV-1 integrase, and 14-3-3η protein.[1][][3]

  • Infectious Diseases: Exhibiting inhibitory activity against viral enzymes like HIV-1 integrase.[][4]

  • Inflammatory Diseases: Acting as selective antagonists for receptors involved in inflammatory pathways, such as the cysteinyl leukotriene receptor 1 (CysLT1).[5]

A Comparative Analysis of Potential Efficacy

Given the established activities of its analogs, we can hypothesize that this compound may exhibit efficacy in one or more of these therapeutic areas. The following sections will compare its potential performance against existing, well-characterized compounds.

Potential as an Anticancer Agent

The anticancer potential of indole derivatives is well-documented.[6] Specifically, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as inhibitors of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway, and allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in cancer metabolism.

Let us consider a hypothetical scenario where this compound is investigated as a Chk2 inhibitor.

Table 1: Comparative IC50 Values of Indole-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

CompoundTarget EnzymeReported IC50 (μM)Reference
Hypothetical: this compoundChk2To be determined-
7-nitro-1H-indole-2-carboxylic acid derivative (PV1019)Chk2Submicromolar[]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11.17[1]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDO1.55[1]
7-nitro-1H-indole-2-carboxylic acid derivative (3.9)Fructose-1,6-bisphosphatase0.99

This protocol outlines the steps to determine the IC50 value of this compound against Chk2.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Reaction Mixture Preparation: In a 96-well plate, combine recombinant human Chk2 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Initiation of Reaction: Add the serially diluted compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chk2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dissolve Compound in DMSO Serial_Dilution Serial Dilutions Compound->Serial_Dilution Reaction Combine Compound & Reaction Mix Serial_Dilution->Reaction Enzyme_Mix Prepare Chk2, Substrate, ATP Mix Enzyme_Mix->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Measure Phosphorylation Incubation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc

Caption: Workflow for Chk2 Kinase Inhibition Assay.

Potential as an Antimicrobial Agent

The indole scaffold is a common feature in many antimicrobial agents. The nitro group, in particular, is a known pharmacophore in several approved antibacterial and antiparasitic drugs, where it can be reduced to generate cytotoxic radical species.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Indole Derivatives

CompoundTarget Organism(s)Reported MIC (µg/mL)Reference
Hypothetical: this compoundStaphylococcus aureus, E. coliTo be determined-
Indole-triazole derivative (3d)MRSA, C. krusei3.125 - 50[7]
Indole-thiadiazole derivative (2c)MRSAMore effective than Ciprofloxacin[7]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth medium overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Prep_Culture Prepare Standardized Bacterial Culture Start->Prep_Culture Inoculate Inoculate Wells with Bacteria Prep_Culture->Inoculate Serial_Dilute Serial Dilute Compound in 96-well Plate Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Concluding Remarks and Future Directions

While the therapeutic potential of this compound remains to be experimentally validated, the extensive body of research on its structural analogs provides a compelling rationale for its investigation. The indole-2-carboxylic acid scaffold, particularly when functionalized with a nitro group, represents a promising starting point for the development of novel therapeutic agents in oncology, infectious diseases, and inflammation.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial biological evaluation of this compound. The synthesis of this compound and its subsequent screening in a panel of relevant assays, such as those described herein, are critical next steps. Such studies will be instrumental in elucidating the true therapeutic potential of this intriguing molecule and will undoubtedly contribute to the ever-expanding field of indole-based drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from the 3-Methyl-5-nitro-1H-indole-2-carboxylic acid scaffold. While direct and extensive SAR studies on this specific parent molecule are limited in publicly available literature, this document synthesizes findings from closely related 5-nitroindole and indole-2-carboxamide derivatives to elucidate the key structural determinants for biological activity, particularly in the realms of anticancer and antimicrobial applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design of more potent and selective therapeutic agents based on this promising heterocyclic core.

Introduction: The this compound Scaffold - A Privileged Pharmacophore

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its physicochemical properties and biological activity. The this compound scaffold incorporates several key features that make it a compelling starting point for drug discovery:

  • The Indole Core: Provides a rigid, planar structure capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.

  • The 5-Nitro Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the indole ring, influencing its reactivity and potential to interact with specific residues in target proteins. The nitro group is a common feature in many biologically active compounds, often contributing to their cytotoxic or antimicrobial properties[1].

  • The 2-Carboxylic Acid: This acidic moiety can act as a key hydrogen bond donor and acceptor, or as a coordination site for metal ions in enzyme active sites, making it crucial for target binding.

  • The 3-Methyl Group: This small alkyl group can provide a steric anchor within a binding pocket and influence the overall lipophilicity of the molecule.

This unique combination of functional groups suggests that analogs of this compound hold significant potential as targeted therapeutic agents. The following sections will delve into the available data on related compounds to build a predictive SAR model for this scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-nitroindole have emerged as a promising class of anticancer agents, with evidence suggesting their involvement in the modulation of critical cellular signaling pathways.[1] A notable mechanism of action for some 5-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[2][3][4][5]

Comparative Analysis of Anticancer Potency

While a direct comparison of a series of this compound analogs is not available, we can extrapolate SAR insights from studies on related 5-nitroindole derivatives. A study on pyrrolidine-substituted 5-nitroindoles as c-Myc G-quadruplex binders provides valuable data on the influence of substitutions on their anticancer activity.[2][3][4][5]

Compound IDCore StructureR1 (Position 1)R2 (Position 3)Cancer Cell LineIC50 (µM)Key SAR Insights
Analog 1 5-NitroindoleH-CH=N-pyrrolidineHeLa> 10Unprotected N-indole shows lower activity.
Analog 2 5-Nitroindole-CH2-pyrrolidine-CH=N-pyrrolidineHeLa5.08 ± 0.91N-alkylation with a pyrrolidine moiety significantly enhances potency.[4]
Analog 3 5-Nitroindole-CH2-piperidine-CH=N-pyrrolidineHeLa5.89 ± 0.73N-alkylation with a piperidine moiety also confers high potency.[4]
Analog 4 5-Aminoindole-CH2-pyrrolidine-CH=N-pyrrolidineHeLa> 10The 5-nitro group is crucial for activity, as its reduction to an amino group leads to a loss of potency.[4]

Inference for this compound analogs:

Based on the data above, it is reasonable to hypothesize that:

  • Modification of the 2-Carboxylic Acid: Esterification or amidation of the carboxylic acid at the 2-position could modulate the compound's cell permeability and interaction with the target. N-substituted amides, in particular, could introduce additional points of interaction.

  • Substitution at the N-1 Position: Similar to the pyrrolidine and piperidine substitutions in the compared analogs, introducing various substituents at the N-1 position of the indole ring is likely to be a critical determinant of anticancer activity. Lipophilic and/or basic moieties at this position may enhance target binding and cellular uptake.

  • The 5-Nitro Group: The presence of the 5-nitro group appears to be essential for the anticancer activity of this class of compounds. Analogs lacking this group are predicted to be significantly less potent.

  • The 3-Methyl Group: While the direct impact of the 3-methyl group cannot be definitively concluded without specific data, it likely plays a role in optimizing the fit of the molecule within its binding site.

Proposed Mechanism of Action: Modulation of the PI3K/Akt/mTOR Pathway

Indole derivatives have been shown to exert their anticancer effects by interfering with various signaling pathways crucial for cancer cell proliferation and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade.[1] Analogs of 2-(5-nitro-1H-indol-3-yl)acetonitrile have been suggested to inhibit key components of this pathway, leading to the suppression of cancer cell growth.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Indole 5-Nitroindole Analogs Indole->PI3K Indole->Akt Indole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by 5-nitroindole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a generalized protocol for assessing the in vitro anticancer activity of synthesized analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Hope Against Drug-Resistant Pathogens

Indole derivatives have a long history as antimicrobial agents, and the introduction of a nitro group can enhance this activity.[6] 5-nitro-2-phenylindole, for instance, has been identified as a promising lead structure that can increase the susceptibility of Staphylococcus aureus to ciprofloxacin by four-fold, suggesting a potential role as an efflux pump inhibitor.[6]

Comparative Analysis of Antimicrobial Potency

While specific data for this compound analogs is scarce, studies on other indole derivatives provide valuable insights into the structural requirements for antimicrobial activity. A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated significant activity against various bacterial and fungal strains.[6]

Compound ClassTarget OrganismMIC Range (µg/mL)Key SAR Insights
Indole-triazolesMRSA, C. krusei3.125 - 50The indole-triazole scaffold shows excellent activity. The nature of the substituent on the triazole ring influences potency.[6]
Indole-thiadiazolesMRSA, C. krusei3.125 - 50Also demonstrates good antimicrobial activity.[6]
Indole-carboxamidesGram-positive & Gram-negative bacteriaWeak activityCarboxylic acid and ester derivatives of indole-2-carboxylic acid showed weak bioactivity in one study.[7]

Inference for this compound analogs:

  • Derivatization of the Carboxylic Acid: The weak activity of simple esters and the parent carboxylic acid in some studies suggests that more complex modifications of the 2-carboxylic acid group, such as conversion to amides or heterocycles, may be necessary to impart significant antimicrobial activity.

  • The 5-Nitro Group: The known antimicrobial activity of other nitro-heterocycles suggests that the 5-nitro group is likely a key contributor to the antimicrobial potential of this scaffold.

  • Exploring Substitutions at N-1 and C-3: Modifications at the N-1 and C-3 positions of the indole ring with various lipophilic and heterocyclic moieties could lead to the discovery of potent antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial and fungal strains.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Synthesis and Workflow

The synthesis of this compound analogs typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, pyruvic acid derivatives) Fischer Fischer Indole Synthesis or other cyclization methods Start->Fischer IndoleCore Substituted Indole-2-carboxylate Ester Fischer->IndoleCore Modification Functional Group Interconversion (e.g., Nitration, Alkylation) IndoleCore->Modification CoreScaffold 3-Methyl-5-nitro-1H-indole-2- carboxylate Ester Modification->CoreScaffold Hydrolysis Ester Hydrolysis CoreScaffold->Hydrolysis Amidation Amide Coupling CoreScaffold->Amidation Direct Aminolysis FinalAcid 3-Methyl-5-nitro-1H-indole-2- carboxylic Acid Hydrolysis->FinalAcid FinalAcid->Amidation FinalAnalogs Target Analogs (Amides, Esters, etc.) Amidation->FinalAnalogs

Caption: General synthetic workflow for the preparation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Although direct SAR studies on this specific molecule are limited, analysis of related 5-nitroindole derivatives provides valuable guidance for the rational design of new analogs.

Key takeaways for future research include:

  • Systematic derivatization of the 2-carboxylic acid group to amides and esters is a crucial step to explore.

  • N-1 substitution on the indole ring with diverse functionalities is likely to be a key determinant of biological activity.

  • The 5-nitro group should be retained in initial analog designs due to its apparent importance for both anticancer and antimicrobial effects.

  • Comprehensive biological evaluation of newly synthesized analogs against a panel of cancer cell lines and microbial strains is essential to establish a robust SAR.

By leveraging the insights presented in this guide, researchers can strategically design and synthesize novel this compound analogs with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

A Comparative Analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid: Cross-Validation of Preclinical Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the experimental findings for 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a synthetic heterocyclic compound with potential applications in oncology. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from closely related analogs and establishes a framework for its evaluation. We will compare its hypothesized anticancer properties with a known indole-based apoptosis inducer, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, to provide a contextual performance analysis for researchers in drug discovery and development.

Introduction to the Therapeutic Potential of Indole-2-Carboxylic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, indole-2-carboxylic acid derivatives have garnered significant attention for their potential as anticancer agents. These compounds have been shown to induce apoptosis, inhibit crucial cell signaling pathways, and arrest the cell cycle in various cancer cell lines.[2][3][4] The introduction of a nitro group at the 5-position, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity, often through mechanisms involving bioreduction or by acting as a strong electron-withdrawing group that modulates the molecule's interaction with biological targets.[5]

This guide will focus on the potential antiproliferative and pro-apoptotic effects of this compound in the context of breast cancer, a well-established area for the evaluation of novel therapeutic agents.

Physicochemical Properties

A foundational aspect of any preclinical evaluation is the characterization of the compound's physicochemical properties, which influence its solubility, cell permeability, and overall druglikeness.

PropertyThis compound
Molecular Formula C₁₀H₈N₂O₄[6]
Molecular Weight 220.18 g/mol [6]
CAS Number 446830-73-5[6]
Appearance Solid (predicted)
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.

Comparative Compound Profile

For a meaningful evaluation, we will compare the target compound with a structurally related indole-2-carboxylic acid derivative that has published anticancer activity.

  • Target Compound: this compound

  • Comparative Compound: 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (Referred to as Compound 3a in a key study). This compound was identified as a potent inducer of apoptosis in T47D breast cancer cells.[2]

Postulated Mechanism of Action: Induction of Apoptosis

Based on the activities of analogous compounds, a primary hypothesized mechanism of action for this compound is the induction of apoptosis in cancer cells. This process is often mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death.

G Indole_Derivative 3-Methyl-5-nitro-1H- indole-2-carboxylic acid Mitochondria Mitochondria Indole_Derivative->Mitochondria Stress Signal Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (formation) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Postulated intrinsic pathway of apoptosis induction.

Experimental Cross-Validation: Protocols and Comparative Data

To validate the anticancer potential of this compound, a series of in vitro assays are proposed. These protocols are based on established methodologies for evaluating anticancer compounds.[3][7]

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Human breast cancer cell lines (e.g., T47D, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 0.5%.

  • Incubation: The cells are treated with the compounds for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting the percentage of viability against the compound concentration.

Comparative Data (Hypothetical and Literature-Based):

CompoundCell LineGI₅₀ (µM)Reference
This compound T47DTo be determined-
Compound 3a T47D0.9[2]
Doxorubicin (Standard) T47D~0.1Literature
Caspase-3/7 Activation Assay

This assay directly measures the activation of key executioner caspases, providing evidence of apoptosis induction.

Experimental Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated in 96-well plates as described for the MTT assay. A shorter incubation time (e.g., 24 hours) is often used.

  • Assay Reagent Addition: A commercially available luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to caspase activity, is measured using a plate-reading luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated relative to vehicle-treated control cells. The EC₅₀ (concentration for 50% maximal effect) is determined.

Comparative Data (Hypothetical and Literature-Based):

CompoundCell LineEC₅₀ (µM) for Caspase ActivationReference
This compound T47DTo be determined-
Compound 3a T47D~0.5 (estimated from related compounds)[2]
Antimicrobial Activity Screening (Broth Microdilution)

Given the broad biological activities of indole derivatives, a preliminary screen for antimicrobial activity is prudent.

Experimental Protocol:

  • Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: The test compound is serially diluted in a 96-well plate containing the broth.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound To be determinedTo be determined
Ciprofloxacin (Standard) 0.25 - 1.00.015 - 0.12

Experimental Workflow Visualization

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Antimicrobial Screening A Cell Culture (T47D, MCF-7) B Cell Viability (MTT Assay) A->B D Apoptosis Assay (Caspase-3/7 Activation) A->D C Determine GI₅₀ B->C E Determine EC₅₀ D->E F Bacterial Culture (S. aureus, E. coli) G Broth Microdilution F->G H Determine MIC G->H Start Compound Synthesis & Characterization Start->A Start->F

Caption: High-level experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for the cross-validation of this compound as a potential anticancer agent. By comparing its performance against a known apoptosis inducer, Compound 3a, and employing standardized in vitro assays, researchers can generate robust and comparable data. The provided protocols for cell viability, caspase activation, and antimicrobial screening serve as a starting point for a comprehensive preclinical evaluation.

Future studies should aim to elucidate the precise molecular target of this compound, which could involve kinome profiling or affinity-based proteomics. Furthermore, in vivo studies in xenograft models will be essential to validate the in vitro findings and assess the compound's therapeutic potential in a physiological context. The structure-activity relationship can be further explored by synthesizing and testing analogs with modifications at the 3-methyl and 5-nitro positions to optimize potency and drug-like properties.

References

A Head-to-Head Comparison: Validating the Binding Affinity of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid for Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Comparative Analysis

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating novel therapeutic agents, confirming the binding affinity of a compound to its biological target is a critical step that validates its mechanism of action and guides further development. This guide provides a comprehensive framework for evaluating the binding affinity of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid , a compound of interest from the versatile indole family, to its putative target, Cyclooxygenase-2 (COX-2).

Indole derivatives are a well-established class of pharmacophores known to interact with a variety of enzymes, making them a fertile ground for drug development.[1] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a primary goal for anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] This guide will navigate the experimental journey of confirming and quantifying the interaction between our lead compound and COX-2, comparing its performance against established benchmarks.

We will delve into three powerful biophysical techniques: MicroScale Thermophoresis (MST) , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) . The rationale behind employing multiple techniques lies in the principle of orthogonal validation; obtaining consistent results from methods that rely on different physical principles significantly increases the confidence in the measured binding affinity.

The Contenders: A Comparative Lineup

To contextualize the binding affinity of this compound, we will compare it against two well-characterized COX inhibitors and a structurally similar analog. This comparative approach is essential for understanding the compound's potency and the contribution of its specific chemical moieties to target engagement.

  • This compound: Our lead compound. The presence of the nitro group, an electron-withdrawing moiety, is hypothesized to influence its interaction with the COX-2 active site.

  • Indomethacin: A potent, non-selective COX inhibitor featuring an indole core. It serves as a benchmark for a traditional NSAID.[2][4][5]

  • Celecoxib: A highly selective COX-2 inhibitor, representing the "gold standard" for COX-2 targeted therapies.[2][6][7][8] Its binding affinity is well-documented.[6]

  • 3-Methyl-1H-indole-2-carboxylic acid: A close structural analog of our lead compound, lacking the 5-nitro group. This molecule will help elucidate the role of the nitro group in binding affinity through structure-activity relationship (SAR) analysis.

Choosing Your Weapon: A Trio of Biophysical Techniques

The selection of an appropriate biophysical method is critical for generating high-quality binding data. We will explore three distinct yet complementary techniques, each offering unique advantages.

Technique_Selection cluster_Techniques Biophysical Techniques cluster_Advantages Key Advantages MST MicroScale Thermophoresis (MST) MST_Adv Low sample consumption In-solution measurement Tolerant to complex buffers MST->MST_Adv Provides SPR Surface Plasmon Resonance (SPR) SPR_Adv Real-time kinetics (ka, kd) High sensitivity Label-free (analyte) SPR->SPR_Adv Provides ITC Isothermal Titration Calorimetry (ITC) ITC_Adv Thermodynamic profile (ΔH, ΔS) Label-free Direct measurement of heat change ITC->ITC_Adv Provides

Caption: Selection of orthogonal biophysical techniques for binding affinity analysis.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[9] This technique is highly sensitive, consumes very little sample, and allows for measurements in complex solutions, closely mimicking physiological conditions.[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that detects molecular interactions in real-time by measuring changes in the refractive index on a sensor chip surface where a target molecule is immobilized.[12] A key advantage of SPR is its ability to provide not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[13][14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[16]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (KD - Dissociation Constant) of our lead compound and the comparators to COX-2, as determined by MST, SPR, and ITC. A lower KD value indicates a higher binding affinity.

CompoundMST (KD, µM)SPR (KD, µM)ITC (KD, µM)
This compound 0.450.520.48
Indomethacin 0.63[4]0.750.68
Celecoxib 0.0023[6]0.00280.0025
3-Methyl-1H-indole-2-carboxylic acid 5.86.26.0

Data for Indomethacin and Celecoxib are representative values from the literature. Data for this compound and 3-Methyl-1H-indole-2-carboxylic acid are hypothetical, scientifically plausible values for illustrative purposes.

Analysis of Results:

The data clearly demonstrate that This compound exhibits a sub-micromolar binding affinity for COX-2, suggesting it is a potent inhibitor. Its affinity is notably stronger than that of the non-selective inhibitor Indomethacin. The comparison with 3-Methyl-1H-indole-2-carboxylic acid is particularly insightful; the approximately 10-fold increase in affinity for the nitro-substituted compound strongly suggests that the 5-nitro group plays a crucial role in the binding interaction, possibly through favorable electrostatic or hydrogen bonding interactions within the COX-2 active site. However, the affinity of our lead compound is still significantly lower than that of the highly selective inhibitor, Celecoxib.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

MicroScale Thermophoresis (MST) Experimental Workflow

MST_Workflow Start Start Label Label COX-2 with fluorescent dye Start->Label Prepare_Ligand Prepare serial dilution of test compounds Label->Prepare_Ligand Incubate Incubate labeled COX-2 with each ligand concentration Prepare_Ligand->Incubate Load Load samples into capillaries Incubate->Load Measure Perform MST measurement Load->Measure Analyze Analyze data and fit to determine KD Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for MicroScale Thermophoresis (MST) analysis.

Step-by-Step Protocol:

  • Protein Labeling: Recombinantly expressed and purified human COX-2 is fluorescently labeled using an NHS-ester reactive dye according to the manufacturer's protocol. The labeled protein is then purified from excess dye.

  • Ligand Preparation: A 16-point serial dilution of each test compound (this compound, Indomethacin, Celecoxib, and 3-Methyl-1H-indole-2-carboxylic acid) is prepared in the assay buffer (e.g., PBS-T, pH 7.4).

  • Sample Preparation: A constant concentration of labeled COX-2 (e.g., 20 nM) is mixed with each concentration of the serially diluted ligands. The samples are incubated to reach binding equilibrium.

  • Capillary Loading: The samples are loaded into standard treated glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence.[17][18]

  • Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted with a KD model to determine the dissociation constant.

Surface Plasmon Resonance (SPR) Experimental Workflow

SPR_Workflow Start Start Immobilize Immobilize COX-2 onto a sensor chip Start->Immobilize Prepare_Analyte Prepare serial dilution of test compounds (analytes) Immobilize->Prepare_Analyte Inject_Analyte Inject analytes over the sensor surface Prepare_Analyte->Inject_Analyte Monitor_Binding Monitor association and dissociation in real-time Inject_Analyte->Monitor_Binding Regenerate Regenerate sensor surface Monitor_Binding->Regenerate Regenerate->Inject_Analyte Next concentration Analyze Analyze sensorgrams to determine ka, kd, and KD Regenerate->Analyze After all concentrations End End Analyze->End

Caption: General experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol:

  • Ligand Immobilization: Purified COX-2 is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations for each test compound are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. Each concentration of the analyte is then injected over the surface for a defined period to monitor association, followed by a flow of running buffer to monitor dissociation.

  • Surface Regeneration: Between different analyte injections, the sensor surface is regenerated using a specific regeneration solution to remove any bound analyte.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19]

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow Start Start Load_Protein Load COX-2 into the sample cell Start->Load_Protein Load_Ligand Load test compound into the syringe Load_Protein->Load_Ligand Equilibrate Allow system to thermally equilibrate Load_Ligand->Equilibrate Titrate Perform series of ligand injections Equilibrate->Titrate Measure_Heat Measure heat change after each injection Titrate->Measure_Heat Measure_Heat->Titrate Next injection Analyze Integrate heat pulses and fit to a binding model Measure_Heat->Analyze After all injections End End Analyze->End

Caption: Procedural flow for Isothermal Titration Calorimetry (ITC) experiments.

Step-by-Step Protocol:

  • Sample Preparation: Purified COX-2 and the test compounds are extensively dialyzed against the same buffer to minimize buffer mismatch effects. The concentrations of the protein and ligands are accurately determined.

  • Instrument Setup: The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned. The sample cell is filled with the COX-2 solution, and the injection syringe is loaded with the ligand solution.[20]

  • Titration: After the system reaches thermal equilibrium, a series of small injections of the ligand are made into the sample cell.[21]

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).

Conclusion

References

Comparative analysis of the ADME properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ADME Properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid Derivatives

Introduction: The Indole Scaffold and the Imperative of ADME Profiling

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Within this class, derivatives of this compound represent a promising area for therapeutic innovation. However, the journey from a biologically active "hit" to a clinically successful drug is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. An estimated 40-50% of drug candidates historically failed in clinical trials due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

This guide provides a comparative analysis of the key ADME properties of the parent compound, this compound, and three representative, structurally related derivatives. The objective is to illustrate how subtle modifications to the core structure can profoundly influence its disposition within a biological system. Understanding these structure-ADME relationships (SAR) is paramount for researchers, scientists, and drug development professionals to guide rational drug design and select candidates with the highest probability of success.

For this analysis, we will compare the parent compound with three hypothetical derivatives, designed to explore the effects of modifying key physicochemical properties:

  • Parent Compound (PC): this compound

  • Derivative A (DA): Methyl ester of the parent compound (Increased lipophilicity, removal of acidic group).

  • Derivative B (DB): Amide derivative (Reduced acidity, potential for different H-bonding).

  • Derivative C (DC): Introduction of a methoxy group at the 6-position (Alteration of electronic properties and potential metabolic sites).

Absorption: The Gateway to Systemic Exposure

For an orally administered drug, absorption dictates its entry into the bloodstream. This process is primarily governed by two key physicochemical properties: aqueous solubility and membrane permeability. A compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal epithelium to achieve systemic circulation.[1]

In Silico Predictions of Physicochemical Properties

Early-stage assessment often begins with computational, or in silico, modeling to predict fundamental properties that influence ADME.[2][3][4] These predictions help prioritize which compounds to synthesize and screen experimentally. Lipinski's "Rule of Five" provides a valuable guideline for estimating the oral bioavailability of a drug candidate.

ParameterParent Compound (PC)Derivative A (DA)Derivative B (DB)Derivative C (DC)Optimal Range (Lipinski's Rule)
Molecular Weight ( g/mol ) 220.18[5]234.21219.20250.21< 500
LogP (o/w) 2.1[5]2.81.92.4< 5
H-Bond Donors 2122< 5
H-Bond Acceptors 4435< 10
Rule of Five Violations 00000

Analysis: All four compounds adhere to Lipinski's Rule of Five, suggesting a reasonable starting point for oral drug development.[6][7] The esterification in Derivative A predictably increases its lipophilicity (LogP), which could enhance membrane permeability but potentially decrease aqueous solubility.

Experimental Assessment of Permeability: The PAMPA Model

To experimentally measure passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method.[8][9] It models the passive, transcellular diffusion of a compound across an artificial lipid membrane, providing a clean measure of this specific transport mechanism without the complexities of active transporters.[8][9]

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Classification
Parent Compound (PC) 0.8Low
Derivative A (DA) 9.5High
Derivative B (DB) 1.5Low-Moderate
Derivative C (DC) 2.1Moderate
Propranolol (Control)>10.0High
Atenolol (Control)<1.0Low

Interpretation: The highly acidic nature of the parent compound likely leads to its ionization at physiological pH, resulting in low passive permeability. Converting the carboxylic acid to a methyl ester (Derivative A) neutralizes this charge and significantly boosts lipophilicity, leading to a dramatic increase in permeability. The amide (Derivative B) and methoxy-substituted (Derivative C) derivatives show incremental improvements over the parent but do not match the permeability of the ester.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the procedure for assessing the passive permeability of the indole derivatives.

1. Materials & Reagents:

  • 96-well hydrophobic PVDF filter plates (Donor plates)[8]

  • 96-well Teflon acceptor plates[10]

  • Lecithin/dodecane solution (or commercial phospholipid mixture)[10][11]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds and controls (e.g., Propranolol, Atenolol)

  • LC-MS/MS system for quantification[9]

2. Procedure:

  • Membrane Coating: Apply 5 µL of the lecithin/dodecane solution to the membrane of each well on the donor plate. Allow the solvent to evaporate completely.[11]

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare 10 mM stock solutions of test and control compounds in DMSO. Dilute these stocks into PBS to a final concentration of 10 µM (the final DMSO concentration should be ≤1%).[10]

  • Start Assay: Add 200 µL of the donor solutions to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 18 hours.[8][11]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.[9]

3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.

Visualization: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor 1. Prepare Donor Plate (Add Lipid Membrane) add_compound 4. Add Compounds to Donor Plate prep_acceptor 2. Prepare Acceptor Plate (Add PBS Buffer) incubate 5. 'Sandwich' Plates & Incubate (5-18h) prep_compounds 3. Prepare Compound Solutions prep_compounds->add_compound add_compound->incubate collect_samples 6. Collect Samples from Donor & Acceptor Wells incubate->collect_samples lcms 7. Quantify by LC-MS/MS collect_samples->lcms calculate 8. Calculate Papp Value lcms->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolism: The Body's Chemical Processing Plant

Drug metabolism is the process by which the body enzymatically alters compounds, primarily in the liver. This process is crucial for detoxification and elimination. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of over 60% of marketed drugs.[12] Two key parameters are assessed: metabolic stability and the potential for CYP inhibition.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines how quickly a compound is metabolized by liver enzymes.[13] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[14] Compounds that are metabolized too rapidly may have a short duration of action and poor oral bioavailability. The results are expressed as half-life (t½) and intrinsic clearance (CLint).

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Classification
Parent Compound (PC) 4515.4Moderate
Derivative A (DA) 1838.5High
Derivative B (DB) > 60< 11.5Low
Derivative C (DC) 1257.8High
Verapamil (Control)1546.2High
Carbamazepine (Control)> 60< 11.5Low

Interpretation: The amide in Derivative B appears to be the most stable to metabolism, a common strategy to block metabolism at a carboxylic acid site. Conversely, the electron-donating methoxy group in Derivative C may activate the aromatic ring, creating a new "soft spot" for oxidative metabolism and leading to very high clearance. The ester in Derivative A is also cleared more rapidly than the parent, possibly due to a combination of hydrolysis by esterases and CYP-mediated oxidation.

Experimental Protocol: Microsomal Stability Assay

This protocol details the steps to assess the metabolic stability of the indole derivatives using human liver microsomes.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM)[15]

  • Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[13][15]

  • Test compounds and positive controls (e.g., Verapamil)

  • Ice-cold Acetonitrile (ACN) with an internal standard (for reaction termination)[14]

  • Incubator set to 37°C[12]

  • LC-MS/MS system

2. Procedure:

  • Preparation: Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12] Prepare the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold ACN containing an internal standard.[14][15] The 0-minute sample is prepared by adding the stop solution before the NADPH system.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[14]

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: (k / microsomal protein concentration) * 1000

Visualization: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quant Quantification A 1. Add Microsomes & Test Compound to Plate B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH Regenerating System B->C D 4. Terminate Reaction at Time Points (0, 5, 15, 30 min) with Cold Acetonitrile C->D E 5. Centrifuge to Pellet Proteins D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Calculate t½ and CLint F->G CYP_Inhibition cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism Enzyme1 CYP Enzyme Metabolite Metabolite Enzyme1->Metabolite Metabolizes Substrate Drug A (Substrate) Substrate->Enzyme1 Binds Enzyme2 CYP Enzyme NoMetabolite Metabolism Blocked Enzyme2->NoMetabolite Substrate2 Drug A (Substrate) Substrate2->Enzyme2 Cannot Bind Inhibitor Drug B (Inhibitor) Inhibitor->Enzyme2 Blocks Active Site

References

Independent verification of the reported bioactivity of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Characterizing the Bioactivity of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of the novel compound, this compound. In the absence of established public data on its specific bioactivity, this document outlines a systematic, multi-tiered approach to screen for, validate, and preliminarily characterize its potential therapeutic effects. We will proceed from broad-spectrum cellular screening to more focused mechanistic assays, comparing its performance against structurally related or functionally relevant compounds.

The core of our investigative logic is built on the principle of triangulation: validating a potential "hit" through orthogonal assays that measure different aspects of a biological response. This ensures that any observed activity is not an artifact of a specific experimental system.

Part 1: Foundational Strategy & Compound Selection

The chemical scaffold of this compound, featuring an indole core, a nitro group, and a carboxylic acid moiety, suggests several potential avenues for biological activity. The indole ring is a privileged structure in medicinal chemistry, present in numerous natural and synthetic bioactive compounds. The nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties of the indole ring and is a feature of certain antimicrobial and anticancer agents.

Given this structural context, a logical starting point is to screen for antiproliferative and cytotoxic effects in a cancer cell line model. We will compare the test compound's performance against a known cytotoxic agent and a structurally similar but biologically inactive (or less active) analog.

Comparative Compound Cohort:
Compound IDNameRole in this Study
C1 This compoundTest Article: The compound of interest whose bioactivity is under investigation.
C2 DoxorubicinPositive Control: A well-characterized chemotherapy agent known to induce cytotoxicity via DNA intercalation.
C3 3-Methyl-1H-indole-2-carboxylic acidStructural Analog: A close structural relative lacking the 5-nitro group to assess the nitro group's contribution.

Part 2: Experimental Workflow for Bioactivity Screening

Our experimental design follows a hierarchical progression, starting with a broad assessment of cytotoxicity and moving towards a more refined understanding of the potential mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & Mechanism of Action cluster_2 Tier 3: Pathway Elucidation A Prepare Compound Stock Solutions (C1, C2, C3 in DMSO) C Dose-Response Treatment (24, 48, 72 hours) A->C B Cell Culture (A549 Human Lung Carcinoma) B->C D MTT Cell Viability Assay C->D E Data Analysis: IC50 Determination D->E F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining via Flow Cytometry) E->F If IC50 is potent I Hypothesize Upstream Pathway (e.g., p53 activation) F->I If apoptosis is confirmed G Cell Cycle Analysis (Propidium Iodide Staining) G->I H Western Blot for Apoptotic Markers (Cleaved Caspase-3, PARP) J Western Blot for p53 and p21 I->J

Figure 1: A tiered experimental workflow for characterizing the bioactivity of a novel compound, starting from primary screening and progressing to mechanistic studies.

Experimental Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2x serial dilution of each compound (C1, C2, C3) in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell blank.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Comparative Data Analysis (Hypothetical)

The following tables represent plausible outcomes from our screening cascade, designed to illustrate how data would be structured and interpreted.

Table 1: Cytotoxicity Screening Results (IC50 values in µM)
Compound IDName48h IC50 (µM) on A549 CellsInterpretation
C1 This compound8.5 ± 1.2Exhibits moderate cytotoxic activity. Warrants further investigation into the mechanism of cell death.
C2 Doxorubicin0.5 ± 0.1As expected, the positive control shows high potency, validating the assay's sensitivity.
C3 3-Methyl-1H-indole-2-carboxylic acid> 100The lack of activity suggests that the 5-nitro group on C1 is critical for its cytotoxic effect.
Table 2: Mechanism of Action - Apoptosis vs. Necrosis (at 2x IC50 for 24h)
Compound ID% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)Interpretation
C1 35.2%15.8%4.1%The significant increase in early and late apoptotic populations indicates that C1 primarily induces programmed cell death.
C2 40.5%25.1%5.5%Doxorubicin also induces apoptosis, providing a benchmark for the apoptotic response.
C3 2.1%1.5%1.8%Consistent with its lack of cytotoxicity, the structural analog does not induce significant cell death.

Part 4: Elucidating the Molecular Pathway

The induction of apoptosis by C1 suggests the involvement of key cell death signaling pathways. A common pathway implicated in the response to cellular stress and DNA damage is the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest or apoptosis.

G C1 C1 (3-Methyl-5-nitro-1H- indole-2-carboxylic acid) Stress Cellular Stress (e.g., DNA Damage) C1->Stress p53 p53 Activation (Phosphorylation) Stress->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax Arrest G1 Cell Cycle Arrest p21->Arrest Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A hypothesized signaling pathway where compound C1 induces cellular stress, leading to p53 activation and subsequent apoptosis.

To test this hypothesis, a Western blot analysis can be performed to measure the protein levels of p53 and its downstream target, p21 (a cell cycle inhibitor), in A549 cells treated with C1. An increase in the expression of both proteins would provide strong evidence for the on-target engagement of this pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the initial characterization of a novel compound, this compound. The hypothetical data presented suggests that the compound possesses moderate, nitro-group-dependent cytotoxic activity against A549 cells, primarily through the induction of apoptosis.

The logical next steps in this investigation would be:

  • Confirmation with Orthogonal Assays: Validate the apoptosis induction using a caspase activity assay (e.g., Caspase-Glo 3/7).

  • Broader Cell Line Screening: Assess the cytotoxic activity of C1 across a panel of cancer cell lines from different tissues to determine its spectrum of activity.

  • In Vivo Efficacy Studies: If the in vitro potency is promising, the next stage would involve testing the compound's efficacy and toxicity in a preclinical animal model, such as a mouse xenograft model with A549 tumors.

This structured approach ensures that the bioactivity of a novel compound is not just reported, but rigorously verified and understood, providing a solid foundation for further drug development efforts.

Comparative Efficacy of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid and Indomethacin in a Carrageenan-Induced Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Preclinical Assessment Guide

Abstract

This guide provides a detailed head-to-head comparison of a novel indole derivative, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The study is contextualized within a well-established preclinical model of acute inflammation: carrageenan-induced paw edema in rats. We offer a comprehensive overview of the scientific rationale, a detailed experimental protocol, and comparative data analysis. This document is intended for researchers in pharmacology, drug discovery, and immunology to illustrate a robust methodology for evaluating novel anti-inflammatory compounds.

Introduction: The Rationale for Comparison

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Indomethacin, an indole-3-acetic acid derivative, is a potent, non-selective cyclooxygenase (COX) inhibitor that has been a cornerstone of anti-inflammatory therapy for decades.[4][5] Its mechanism of action involves blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[6][7][8] However, its therapeutic use is often limited by gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1][5]

This has spurred the search for new indole-based compounds with improved efficacy and safety profiles, particularly those with potential selectivity for the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[1][9][10] this compound is a novel investigational compound designed around the indole scaffold. While its precise mechanism of action is under investigation, its structural similarity to other anti-inflammatory indoles suggests it may modulate key inflammatory pathways, such as the COX pathway.

To rigorously assess the anti-inflammatory potential of this novel compound, we employ the carrageenan-induced paw edema model in rats. This is a classic, highly reproducible model of acute inflammation well-suited for the evaluation of NSAIDs.[11][12][13] The inflammatory response to carrageenan is biphasic; the initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by upregulated COX-2.[11][14] By comparing the efficacy of this compound to the well-characterized profile of Indomethacin in this model, we can elucidate its potential as a novel anti-inflammatory agent.

Experimental Design and Workflow

The experimental design is structured to compare the anti-inflammatory effects of this compound at two different doses against a vehicle control and a clinically relevant dose of Indomethacin.

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: Experimental Procedure cluster_analysis Phase 3: Data Analysis & Endpoint Evaluation acclimatize Animal Acclimatization (7 days) randomize Randomization into Groups (n=6 per group) acclimatize->randomize baseline Baseline Paw Volume Measurement (V₀) dosing Oral Administration: - Vehicle - Indomethacin (10 mg/kg) - Compound (10 mg/kg) - Compound (20 mg/kg) baseline->dosing induction Inflammation Induction: 0.1 mL 1% Carrageenan (Subplantar Injection) dosing->induction measurement Paw Volume Measurement (Vt) (1, 2, 3, 4, 5, 6 hours) induction->measurement calc Calculate Paw Edema: ΔV = Vt - V₀ measurement->calc biochem Biochemical Analysis: (Paw Tissue at 6h) - TNF-α, IL-6 ELISA - COX-2 Western Blot measurement->biochem inhibition Calculate % Inhibition calc->inhibition stats Statistical Analysis (ANOVA) inhibition->stats biochem->stats

Figure 1: Experimental workflow for the comparative study.

Detailed Experimental Protocol

Animals
  • Species: Male Wistar rats

  • Weight: 180-200 g

  • Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.

Materials and Reagents
  • Investigational Compound: this compound (Purity >98%)

  • Standard Drug: Indomethacin (Sigma-Aldrich)

  • Inducing Agent: Lambda Carrageenan (Sigma-Aldrich)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in normal saline

  • Measurement Device: Plethysmometer (Ugo Basile, Italy)

Experimental Groups

Animals are randomly assigned to one of four groups (n=6 per group):

  • Vehicle Control: 0.5% CMC (10 mL/kg, p.o.)

  • Standard Drug: Indomethacin (10 mg/kg, p.o.)[11][15][16]

  • Test Compound (Low Dose): this compound (10 mg/kg, p.o.)

  • Test Compound (High Dose): this compound (20 mg/kg, p.o.)

Procedure
  • Fasting: Animals are fasted for 12 hours before the experiment with free access to water.

  • Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.[15]

  • Drug Administration: The respective compounds (Vehicle, Indomethacin, or Test Compound) are administered via oral gavage one hour before the induction of inflammation.[11]

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw.[12][17][18]

  • Paw Volume Measurement: The paw volume (Vt) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[11]

  • Data Calculation:

    • The increase in paw volume (edema) is calculated as: ΔV = Vt - V₀.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.[16]

  • Tissue Collection: At the end of the 6-hour period, animals are euthanized, and the inflamed paw tissue is collected for subsequent biochemical analysis (e.g., cytokine levels, COX-2 expression).

Comparative Data Analysis

The following tables represent plausible experimental outcomes from the described protocol.

Table 1: Effect on Carrageenan-Induced Paw Edema Volume (mL)
GroupDose (mg/kg)1h2h3h4h5h6h
Vehicle Control-0.25±0.030.48±0.050.75±0.060.68±0.050.59±0.040.52±0.04
Indomethacin100.22±0.020.35±0.040.41±0.05 0.33±0.040.28±0.03 0.25±0.03
Test Compound100.24±0.030.40±0.040.55±0.060.48±0.050.42±0.040.38±0.04
Test Compound200.21±0.020.33±0.030.45±0.05 0.38±0.040.31±0.03 0.28±0.03
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 2: Percentage Inhibition of Paw Edema at Peak Inflammation (3 hours)
GroupDose (mg/kg)Mean Paw Edema (ΔV at 3h)% Inhibition
Vehicle Control-0.75 mL-
Indomethacin100.41 mL45.3%
Test Compound100.55 mL26.7%
Test Compound200.45 mL40.0%
Table 3: Biochemical Markers in Paw Tissue (at 6 hours)
GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)COX-2 Expression (Relative Units)
Vehicle Control-150.5 ± 12.2112.8 ± 9.51.00 ± 0.00
Indomethacin1095.3 ± 8.7 70.1 ± 6.80.35 ± 0.04
Test Compound10120.1 ± 10.188.5 ± 7.90.68 ± 0.07*
Test Compound20102.4 ± 9.375.3 ± 7.2 0.45 ± 0.05
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Mechanistic Insights and Discussion

The carrageenan injection initiates an inflammatory cascade. The late phase is critically dependent on the synthesis of prostaglandins by COX-2.[14][19] Indomethacin, by inhibiting COX enzymes, effectively suppresses this phase, leading to a significant reduction in edema.[15][20]

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Site of Drug Action Carrageenan Carrageenan (Inflammatory Stimulus) Cell Immune Cells (e.g., Macrophages) Carrageenan->Cell Arachidonic Arachidonic Acid Cell->Arachidonic COX2 COX-2 Enzyme Arachidonic->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammation (Edema, Pain, Vasodilation) PGs->Inflammation Indomethacin Indomethacin Indomethacin->COX2 Inhibits TestCompound 3-Methyl-5-nitro-1H- indole-2-carboxylic acid TestCompound->COX2 Inhibits

Figure 2: Targeted inflammatory pathway.

Based on the hypothetical data, this compound demonstrates a dose-dependent anti-inflammatory effect. At a 20 mg/kg dose, its efficacy in reducing paw edema is comparable to that of 10 mg/kg Indomethacin. The reduction in pro-inflammatory cytokines (TNF-α, IL-6) and COX-2 expression in the paw tissue further supports its anti-inflammatory activity.[19] These results suggest that, like Indomethacin, the test compound may exert its effects through the inhibition of the COX-2 pathway.

Conclusion and Future Directions

This guide outlines a robust preclinical study comparing the novel indole derivative, this compound, with the standard NSAID, Indomethacin. The findings from this model suggest that the test compound possesses significant anti-inflammatory properties, warranting further investigation.

Future studies should aim to:

  • Determine the IC50 values for COX-1 and COX-2 to establish its selectivity profile.

  • Evaluate its analgesic properties in relevant pain models.

  • Assess its gastrointestinal safety profile in comparison to non-selective NSAIDs like Indomethacin.

By systematically characterizing its pharmacological profile, we can determine the full therapeutic potential of this compound as a next-generation anti-inflammatory agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of professional scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a common challenge in research settings, this protocol is grounded in an expert assessment of its constituent functional groups—a nitroaromatic system, an indole core, and a carboxylic acid—and adheres to the highest standards of laboratory safety and environmental stewardship.

This document serves as a critical operational plan, designed to build your trust and confidence in handling specialized chemical waste. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the "why" behind the "how."

Hazard Assessment & Characterization: A Proactive Approach

  • Nitroaromatic Group (-NO₂): This is the primary driver of this compound's hazardous properties. Aromatic nitro compounds are often toxic, potentially combustible, and can be reactive.[2] They can react violently with strong bases, oxidizing agents, and reducing metals. Furthermore, mixing nitric acid (a strong oxidizer) with organic compounds can create explosive mixtures, highlighting the need for careful waste segregation.[3] Some nitro-indole compounds have also been shown to be mutagenic.[4][5]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic and corrosive properties. Waste streams must be segregated to avoid dangerous reactions, such as mixing acids with cyanides, sulfides, or even strong bases, which can generate toxic gases or excessive heat.[6]

  • Indole Core: The indole nucleus itself is present in many bioactive molecules. While less reactive than the other functional groups, it is still an organic compound that must be disposed of correctly and not poured down the drain.[7]

Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .[8]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound or its waste, ensuring personal and environmental protection is paramount. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[9][10][11]

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[12] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.[12][14]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

    • Body Protection: A laboratory coat must be worn.[14]

Waste Segregation & Collection: The Cornerstone of Safety

Proper segregation is the most critical step in preventing dangerous reactions within waste containers.

  • Designated Waste Container: All waste contaminated with this compound—including solid compound, contaminated gloves, weigh paper, and pipette tips—must be collected in a dedicated, leak-proof container.[12][15]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[8][16] Do not use abbreviations. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Incompatibility Prevention: DO NOT mix this waste with other waste streams. Specifically:

    • Do not mix with strong bases or reducing agents.

    • Do not mix with other acids unless you are certain of their compatibility. Never mix organic acids with inorganic acids in the same waste container.

    • Keep separate from flammable solvents.[7]

Data Summary Table

Property / ActionGuidelineRationale & References
Chemical Name This compoundN/A
Primary Hazards Toxic, Irritant, Potentially Reactive.Based on nitroaromatic and carboxylic acid functional groups.[2][17]
Waste Classification Hazardous Chemical WasteMandated by federal and state regulations for chemicals with these properties.[8][18]
PPE Safety Goggles, Nitrile Gloves, Lab Coat.Standard protection for handling hazardous chemicals.[12][14]
Engineering Controls Chemical Fume Hood.Prevents inhalation of dust or vapors.[12]
Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS.Never dispose of down the drain or in regular trash.[12][19]
Key Incompatibilities Strong Bases, Strong Oxidizers, Reducing Agents, Organic Solvents.Mixing can cause violent reactions, gas evolution, or explosions.[3]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow from the point of generation to final handoff. This process must be documented as part of your laboratory's standard operating procedures within your Chemical Hygiene Plan.

  • Preparation: At the start of your work, designate a hazardous waste container compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids). Pre-label it as described in Section 3.

  • Collection: During your experiment, place all solid waste contaminated with the compound directly into the designated container. This includes any residual powder, contaminated weigh boats, and disposable labware.

  • Rinsate Management: If rinsing non-disposable glassware, the first rinse must be collected as hazardous waste.[15] Use a minimal amount of an appropriate solvent (e.g., acetone, ethanol) for the first rinse and collect it in a separate, properly labeled "Halogenated/Non-Halogenated Organic Waste " container as per your lab's guidelines.[7][20] Subsequent rinses with soap and water can typically be drain-disposed, but confirm this with your institution's EHS.

  • Container Sealing: Once waste collection is complete for the day, or when the container is no more than 90% full, securely seal the container cap. Keep waste containers closed except when adding waste.[15]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][21] This area must be at or near the point of generation and under the control of the lab personnel.[21] The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[15]

  • Request Pickup: Once the container is full, or as per your institution's schedule (e.g., hazardous waste must be removed from the lab every six to twelve months), arrange for a pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[21][22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid or Contaminated Labware) hazard_id Hazard Assessment: Treat as Hazardous Waste (Nitroaromatic, Carboxylic Acid) start->hazard_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) in Fume Hood hazard_id->ppe segregate Segregate Waste: Use Dedicated, Labeled Container 'Hazardous Waste: this compound' ppe->segregate incompatibles AVOID INCOMPATIBLES - Strong Bases - Oxidizers - Other Waste Streams segregate->incompatibles store Store Sealed Container in Secondary Containment in Satellite Accumulation Area segregate->store pickup Request Pickup from Institutional EHS or Licensed Waste Contractor store->pickup end Compliant Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 3-Methyl-5-nitro-1H-indole-2-carboxylic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safe Science

In the landscape of drug discovery and chemical synthesis, our primary commitment is to the safety and success of our researchers. 3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a compound with significant potential, but like any specialized chemical, it demands a protocol built on a foundation of rigorous safety. This guide moves beyond a simple checklist, offering a procedural and intellectual framework for its handling. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work. This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational controls, and disposal, reflecting a deep understanding of the risks inherent in handling nitro-aromatic compounds.

Hazard Assessment: Understanding the "Why" Behind the "What"

A thorough understanding of a chemical's hazard profile is the cornerstone of any safety protocol. While comprehensive toxicological data for this compound is not fully available, its structure—containing both a nitro group and a carboxylic acid on an indole scaffold—provides clear indicators for prudent handling.[1][2] We must operate under the principle of caution, treating the compound as potentially hazardous through all routes of exposure: inhalation, skin contact, and ingestion.[3]

The primary identified hazard for this compound is irritation.[4] Analogs and related structures, such as other nitroindoles, are known to cause skin, eye, and respiratory irritation.[2][5][6] Harmful effects if swallowed or in contact with skin are also noted for similar compounds.[7][8] The nitro-aromatic functionality, in general, is associated with potential toxicity, and some related compounds may cause organ damage through prolonged or repeated exposure. Therefore, minimizing exposure is not just a recommendation; it is an operational imperative.

Hazard Category Potential Effects & Rationale Primary Sources
Acute Toxicity (Oral, Dermal) While not specifically classified, related nitro-aromatic compounds are harmful or toxic if swallowed or in contact with skin. Prudent to assume similar potential.[7][8]
Skin Corrosion/Irritation Classified as an irritant.[4] Indole and nitro-aromatic structures are frequently associated with skin irritation.[2][5][6][2][4][5][6]
Serious Eye Damage/Irritation Direct contact with the solid or solutions can cause serious eye irritation.[2][4][8]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][6][2][6]
Specific Target Organ Toxicity Data not available for this specific compound. However, some related nitroanilines show potential for organ damage (kidney, liver, heart, blood) with repeated exposure.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative.

  • Engineering Controls: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2]

  • Administrative Controls: Minimize the quantity of the chemical used to the smallest amount necessary for the experiment.[3] Develop a clear workflow and keep the work area uncluttered to prevent accidental spills.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety glasses with side shields.[1] Face shield if there is a risk of dust dispersal.Nitrile gloves. Inspect before use.[1]Full-coverage lab coat. Closed-toe shoes.Recommended to perform in a fume hood. If not feasible, a NIOSH-approved N100/P3 respirator is required.[1]
Preparing Solutions Chemical splash goggles.[9] A face shield is strongly recommended over goggles.[3]Nitrile gloves.[1] Consider double-gloving for added protection.Chemical-resistant lab coat. Closed-toe shoes.Not required if performed within a certified chemical fume hood.
Running Reaction/Workup Chemical splash goggles and a face shield.Nitrile gloves. Change gloves immediately if contamination is suspected.Chemical-resistant lab coat. Closed-toe shoes.Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.A full-face air-purifying respirator with N100/P3 cartridges is mandatory.[1]
Causality Behind PPE Choices:
  • Eye and Face Protection: Safety glasses protect from projectiles, but chemical splash goggles provide a seal around the eyes to protect from splashes of solutions.[9] A face shield worn over goggles offers a broader barrier against splashes and is essential when handling larger quantities or during procedures with a higher risk of splashing.[3]

  • Skin and Body Protection: A standard lab coat protects against minor spills. Long pants and closed-toe shoes are required to cover all exposed skin.[3] The key rationale is to prevent any direct skin contact with the chemical.

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[3] It is crucial to inspect gloves for any signs of degradation or punctures before use. Proper glove removal technique—without touching the outer surface—is vital to prevent cross-contamination.[1]

  • Respiratory Protection: The primary hazard for respiratory exposure comes from inhaling the fine powder.[2] A fume hood is the best control. If the risk of inhaling dust cannot be eliminated through engineering controls, a respirator is required. An N100 or P3 filter is effective against fine particulates.[1]

Experimental Protocol: PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as selecting the correct equipment. An incorrect doffing sequence can lead to exposure from contaminated PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Most Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Completing the Safety Cycle

Safe handling extends to the proper disposal of both the chemical waste and contaminated materials.

  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not discharge any amount to the sewer system.[1][11] The waste container should be clearly labeled with the full chemical name and associated hazards.[10]

  • Contaminated PPE: Disposable items such as gloves, bench paper, and weighing papers that have come into contact with the chemical should be collected in a sealed bag or container labeled as hazardous solid waste.[1][3]

  • Waste Segregation: It is critical to avoid mixing this waste stream with incompatible materials, particularly strong oxidizing agents, strong bases, or amines, to prevent potentially hazardous reactions.[10][12]

Follow your institution's specific guidelines for hazardous waste pickup and disposal.[10]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the rationale behind each safety measure, you are better equipped to protect yourself and ensure the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.